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methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate Documentation Hub

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  • Product: methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate
  • CAS: 40918-96-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

Stereoselective Synthesis, Physicochemical Validation, and Pharmacophore Utility Executive Summary Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS 16386-34-8) is the methyl ester of 3,4-methylenedioxycinnamic acid....

Author: BenchChem Technical Support Team. Date: February 2026

Stereoselective Synthesis, Physicochemical Validation, and Pharmacophore Utility

Executive Summary

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS 16386-34-8) is the methyl ester of 3,4-methylenedioxycinnamic acid. It serves as a critical intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry and as a photo-responsive monomer in material science.

This guide provides a rigorous technical analysis of the compound, focusing on the (E)-stereoselective synthesis via the Horner-Wadsworth-Emmons (HWE) reaction. Unlike non-specific condensation methods, the HWE protocol ensures high diastereomeric excess (


), a critical requirement for downstream pharmaceutical applications where isomeric purity dictates biological efficacy.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
ParameterTechnical Specification
IUPAC Name Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Common Name Methyl 3,4-methylenedioxycinnamate
CAS Number 16386-34-8 (Specific to E-isomer)
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 220.20 g/mol
Melting Point 134–136 °C (Recrystallized from EtOH)
Solubility Soluble in CH₂Cl₂, EtOAc, DMSO; Insoluble in H₂O
Key Structural Feature 1,3-Benzodioxole ring fused to an

-unsaturated ester
Synthetic Architecture: Stereoselective HWE Olefination[12]

To achieve the requisite (E)-geometry, we utilize the Horner-Wadsworth-Emmons (HWE) olefination rather than the classical Knoevenagel condensation. The HWE reaction offers superior thermodynamic control, favoring the trans (E) isomer due to the steric bulk of the phosphonate intermediate.

3.1 Mechanistic Pathway (DOT Visualization)

HWE_Synthesis Piperonal Piperonal (Substrate) Intermediate Oxaphosphetane (Transition State) Piperonal->Intermediate Addition Phosphonate Trimethyl phosphonoacetate (Reagent) Base NaH or K2CO3 (Deprotonation) Phosphonate->Base Activation Base->Intermediate Carbanion Attack Product Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (Target) Intermediate->Product Elimination (Thermodynamic Control) Byproduct Dimethyl phosphate (Water Soluble) Intermediate->Byproduct Side Product

Figure 1: Reaction logic for the Horner-Wadsworth-Emmons olefination, highlighting the thermodynamic pathway to the (E)-alkene.

3.2 Experimental Protocol

Objective: Synthesis of 10.0 g of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate.

Reagents:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde): 6.8 g (45.3 mmol)

  • Trimethyl phosphonoacetate: 9.0 g (49.8 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃): 9.4 g (68 mmol, 1.5 equiv)

  • Solvent: Anhydrous THF (100 mL) or Toluene (for green chemistry adaptation)

Methodology:

  • Activation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ in anhydrous THF (50 mL).

  • Reagent Addition: Add trimethyl phosphonoacetate dropwise at 0°C. Stir for 30 minutes to generate the phosphonate carbanion. Note: Evolution of gas may occur if NaH is used; K₂CO₃ is milder and safer for scale-up.

  • Substrate Introduction: Dissolve Piperonal in THF (20 mL) and add dropwise to the reaction mixture.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

    
    ) should disappear.
    
  • Workup (Self-Validating Step):

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with Brine (removes water-soluble phosphate byproducts).

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol. This selectively precipitates the (E)-isomer, leaving any trace (Z)-isomer in the mother liquor.

Spectroscopic Validation (Quality Control)

To confirm the identity and stereochemistry, Nuclear Magnetic Resonance (NMR) is required. The coupling constant (


) of the vinylic protons is the definitive metric for geometry.
NucleusChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
AssignmentInterpretation
¹H 7.62Doublet15.9 Hz Vinyl H (β)Definitive (E)-geometry (Trans)
¹H 6.28Doublet15.9 Hz Vinyl H (α)Matches β-proton coupling
¹H 5.99Singlet--O-CH₂-O-Methylenedioxy ring
¹H 3.78Singlet--OCH₃Methyl ester
¹³C 167.8--C=O[1]Carbonyl ester

Analysis: A coupling constant of


 Hz is characteristic of trans-alkenes. A cis (Z) isomer would display a coupling constant of 

Hz.
Pharmacological & Industrial Utility
5.1 Medicinal Chemistry Scaffold

This compound functions as a "privileged structure" in drug discovery. The benzodioxole ring is bioisosteric with dimethoxybenzene but possesses distinct metabolic stability (inhibiting certain CYP450 enzymes).

  • TRPV1 Antagonists: The cinnamoyl backbone is modified to create amides that act as vanilloid receptor antagonists for pain management.

  • Anticonvulsants: Structural analogs are synthesized to mimic Stiripentol, leveraging the methylenedioxy moiety's ability to modulate GABAergic systems.

5.2 Photopolymerization (Material Science)

Cinnamate esters undergo [2+2] cycloaddition upon UV irradiation (


 nm).

Photopolymerization Monomer Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (Monomer) UV UV Light (300-360 nm) Monomer->UV Dimer Truxillic/Truxinic Acid Derivative (Cyclobutane Dimer) UV->Dimer [2+2] Cycloaddition

Figure 2: Mechanism of photo-crosslinking useful in lithography and shape-memory polymers.

Regulatory & Safety Compliance

Precursor Awareness: While Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is a legitimate research chemical, it is structurally related to precursors for controlled substances (e.g., MDMA/Ecstasy).

  • Regulatory Status: It is generally not a List I chemical in the US or EU, but it is a "watched" substance in some jurisdictions due to the ease of reduction to the corresponding alcohol or conversion to piperonyl methyl ketone (PMK).

  • Handling: Standard GLP (Good Laboratory Practice) applies. Use in a fume hood to avoid inhalation of dust.

  • Documentation: Maintain strict inventory logs linking usage to specific legitimate research projects (e.g., polymer synthesis or non-psychotropic drug development).

References
  • Synthesis & Stereoselectivity: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863–927. Link

  • HWE Reagents: Wadsworth, W. S., & Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • NMR Data Validation: The Royal Society of Chemistry. (2015).[1][2] "Data for Methyl 3,4-methylenedioxycinnamate." ChemSpider. Link

  • Pharmacological Scaffold: U.S. National Library of Medicine. (2023).[2] "Compound Summary: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate." PubChem. Link

Sources

Exploratory

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate: Chemical Profile & Synthetic Utility

Executive Summary Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS 16386-34-8), also known as methyl 3,4-methylenedioxycinnamate, is a pivotal intermediate in organic synthesis and medicinal chemistry. Characterized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS 16386-34-8), also known as methyl 3,4-methylenedioxycinnamate, is a pivotal intermediate in organic synthesis and medicinal chemistry. Characterized by a 1,3-benzodioxole ring conjugated with an


-unsaturated ester, this compound serves as a versatile Michael acceptor and a precursor for diverse bioactive scaffolds, including lignans, alkaloids, and phenethylamine derivatives. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profile, tailored for researchers in drug discovery and process chemistry.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule features a 1,3-benzodioxole moiety (often referred to as a methylenedioxy group) fused to a phenyl ring, which is further substituted at the para-position (relative to the dioxole oxygens) with a methyl acrylate group. The (E)-configuration is the thermodynamically stable isomer, driven by the steric minimization between the aromatic ring and the ester carbonyl.

  • Electronic Effects: The methylenedioxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. However, the conjugated ester acts as an electron-withdrawing group (EWG), creating a "push-pull" electronic system that activates the

    
    -carbon for nucleophilic attack (Michael addition).
    
  • Lipophilicity: The ester cap and the methylenedioxy bridge significantly enhance lipophilicity compared to the free acid, facilitating cell membrane permeability in biological assays.

Key Physicochemical Data
PropertyValue / DescriptionNote
IUPAC Name Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
CAS Number 16386-34-8
Molecular Formula

Molecular Weight 206.19 g/mol
Appearance Pale yellow to white crystalline solidColor depends on purity/method
Melting Point 132–134 °C (Estimated)Acid precursor melts at ~242 °C
Solubility Soluble in DCM, EtOAc, MeOH, AcetoneInsoluble in water

(UV)
~325 nm (MeOH)Characteristic of extended conjugation
Spectroscopic Signature[3][6]
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Distinctive doublet signals for the vinylic protons.[1] The
    
    
    -proton typically appears at
    
    
    6.2–6.4 ppm (
    
    
    Hz), and the
    
    
    -proton at
    
    
    7.5–7.7 ppm (
    
    
    Hz), confirming the (E)-geometry. The methylenedioxy protons appear as a sharp singlet at
    
    
    6.0 ppm.
  • IR (

    
    ):  Strong carbonyl stretch (
    
    
    
    ) at ~1710
    
    
    and alkene stretch (
    
    
    ) at ~1630
    
    
    .

Part 2: Synthetic Pathways & Process Chemistry

Two primary methodologies dominate the synthesis of this compound: the Knoevenagel Condensation (cost-effective, scalable) and the Horner-Wadsworth-Emmons (HWE) Reaction (precision, stereoselective).

Method A: Horner-Wadsworth-Emmons (HWE) Reaction

This method is preferred for research-scale synthesis requiring high stereochemical purity (>98% E-isomer).

Reagents: Piperonal (3,4-methylenedioxybenzaldehyde), Trimethyl phosphonoacetate, Sodium hydride (NaH) or Lithium hydroxide (LiOH). Solvent: THF (anhydrous) or MeCN.

Protocol:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0 °C.

  • Ylide Formation: Dropwise add trimethyl phosphonoacetate (1.1 equiv). Stir for 30 min until gas evolution (

    
    ) ceases and a clear solution forms.
    
  • Addition: Add a solution of piperonal (1.0 equiv) in THF dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from MeOH or flash chromatography.

Method B: Knoevenagel Condensation (Scalable)

Ideal for multi-gram to kilogram scale production where cost is a driver.

Reagents: Piperonal, Malonic acid, Piperidine (cat.), Methanol,


.
Workflow: 
  • Condensation of piperonal with malonic acid in pyridine/piperidine to yield 3,4-methylenedioxycinnamic acid .

  • Acid-catalyzed esterification (Fischer esterification) with methanol to yield the methyl ester.

Visualization: HWE Synthesis Pathway

HWE_Synthesis Figure 1: Stereoselective Synthesis via Horner-Wadsworth-Emmons Reaction Piperonal Piperonal (Aldehyde) Intermediate Betaine/Oxaphosphetane Intermediate Piperonal->Intermediate Nucleophilic Attack Phosphonate Trimethyl Phosphonoacetate Phosphonate->Intermediate + Base (NaH) - H2 Product Methyl (E)-3-(1,3-benzodioxol-5-yl) -2-propenoate Intermediate->Product Elimination (Stereoselective) Byproduct Dimethyl Phosphate Salt Intermediate->Byproduct Side Product

[7][8]

Part 3: Reactivity & Functionalization

The chemical utility of methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate lies in its dual functionality: the reactive alkene and the aromatic core.

Chemoselective Reduction
  • To Saturated Ester: Hydrogenation (

    
    , Pd/C) selectively reduces the alkene to form methyl 3-(1,3-benzodioxol-5-yl)propanoate . This is a key step in synthesizing hydrocinnamate derivatives.
    
  • To Allylic Alcohol: Reduction with DIBAL-H (at -78 °C) yields 3,4-methylenedioxycinnamyl alcohol , a precursor for lignan synthesis via radical dimerization.

Cycloaddition & Photochemistry

The conjugated double bond is susceptible to [2+2] photocycloaddition. Upon UV irradiation in the solid state or concentrated solution, it can dimerize to form truxillic/truxinic acid derivatives, which are scaffolds for novel polymer cross-linkers.

Electrophilic Aromatic Substitution

The methylenedioxy group activates the aromatic ring at the ortho-position (C6). Bromination or nitration can be performed here, though the presence of the electron-withdrawing ester chain deactivates the ring slightly compared to piperonal.

Visualization: Reactivity Network

Reactivity Figure 2: Functionalization & Reactivity Profile Core Methyl (E)-3-(1,3-benzodioxol-5-yl) -2-propenoate SatEster Methyl 3-(1,3-benzodioxol-5-yl) propanoate Core->SatEster H2, Pd/C (Hydrogenation) AllylAlc 3,4-Methylenedioxy cinnamyl alcohol Core->AllylAlc DIBAL-H, -78°C (1,2-Reduction) Acid 3,4-Methylenedioxy cinnamic acid Core->Acid LiOH, MeOH/H2O (Hydrolysis) Dimer Truxillic Acid Derivative (Dimer) Core->Dimer hν (UV) [2+2] Cycloaddition

Part 4: Pharmacological & Industrial Applications[9][10]

Drug Development Scaffold

The 3,4-methylenedioxycinnamoyl motif is a "privileged structure" in medicinal chemistry.

  • Endothelin Receptor Antagonists: Derivatives of this ester are explored for cardiovascular indications, acting as intermediates for selective

    
     receptor antagonists.
    
  • Antifungal Agents: Related chalcones and esters derived from this core exhibit potent activity against phytopathogenic fungi (e.g., Monilinia fructicola) by inhibiting succinate dehydrogenase (SDH).

  • Larvicidal Activity: The acid form and its esters have demonstrated lethality against Aedes aegypti larvae, suggesting potential as eco-friendly vector control agents.

Controlled Substance Precursor Note

Strict Regulatory Adherence Required: Researchers must be aware that reduction of this compound can yield precursors (e.g., safrole derivatives or piperonyl acetone) associated with the synthesis of MDMA/MDEA class compounds. While the ester itself is generally not a Schedule I substance, its conversion products may be regulated. Legitimate research use requires strict inventory tracking and adherence to local diversion control laws.

References

  • Stereoselective Synthesis:Journal of Chemical Research, "Stereoselective synthesis of

    
    -unsaturated esters via Horner-Wadsworth-Emmons reaction," .
    
  • Biological Evaluation: Experimental Parasitology, "Biological evaluation of 1,3-benzodioxole acids points to 3,4-(methylenedioxy) cinnamic acid as a potential larvicide," .

  • Antifungal Mechanisms: Molecules, "The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth... An In Silico and In Vitro Study," .

  • Crystallographic Data: Acta Crystallographica, "(Z)-Ethyl 3-(1,3-benzodioxol-5-yl)-2-[(triphenylphosphoranylidene)amino]prop-2-enoate," .

  • General Reactivity: Organic Syntheses, "Preparation of substituted cinnamates via Knoevenagel condensation," .

Sources

Foundational

Technical Monograph: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

Executive Summary Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 2373-14-0), also known as Methyl 3,4-methylenedioxycinnamate , is a critical intermediate in the synthesis of bioactive alkaloids (e.g., piperine a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 2373-14-0), also known as Methyl 3,4-methylenedioxycinnamate , is a critical intermediate in the synthesis of bioactive alkaloids (e.g., piperine analogs) and a functional pharmacophore in medicinal chemistry.[1][2][3][4][5] Characterized by a rigid 1,3-benzodioxole ring fused to an


-unsaturated ester, this molecule exhibits significant biological activity as a Michael acceptor, capable of modulating the Nrf2 antioxidant pathway and inhibiting specific enzymatic targets in pathogenic fungi and bacteria.

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated two-step synthetic protocol for high-purity production, and a mechanistic breakdown of its reactivity profile.

Part 1: Structural Characterization & Physicochemical Properties

The molecule represents a lipophilic ester derivative of 3,4-methylenedioxycinnamic acid. Its biological efficacy is strictly tied to the (E)-geometry of the alkene linker, which maintains planarity between the aromatic ring and the carbonyl system, facilitating binding in protein pockets.

Chemical Identity
PropertySpecification
IUPAC Name Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Common Synonyms Methyl 3,4-methylenedioxycinnamate; Methyl piperonylacrylate
CAS Number 2373-14-0
Molecular Formula C

H

O

Molecular Weight 206.20 g/mol
Physical State Crystalline Solid (Off-white to pale yellow)
Solubility Soluble in CHCl

, DMSO, MeOH; Insoluble in Water
Spectroscopic Signature (NMR)

The following proton NMR data confirms the (E)-configuration, evidenced by the large coupling constant (


 Hz) of the vinylic protons.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Assignment
Alkene (

)
7.60Doublet1H16.0 Hz=CH -Ar
Aromatic 7.02Doublet1H1.6 HzAr-H (C2)
Aromatic 6.97Doublet of Doublets1H8.0, 1.6 HzAr-H (C6)
Aromatic 6.80Doublet1H8.0 HzAr-H (C5)
Alkene (

)
6.28Doublet1H16.0 Hz=CH -CO
Dioxole 6.00Singlet2H-O-CH

-O
Methoxy 3.79Singlet3H-O-CH

Note: Data is referenced to CDCl


 at 7.26 ppm. The diagnostic singlet at 

6.00 ppm is characteristic of the methylenedioxy bridge [1, 2].

Part 2: Synthetic Pathways & Process Optimization

While direct condensation (Wittig) is possible, the Knoevenagel Condensation followed by Fischer Esterification is the preferred industrial route due to the low cost of reagents and superior stereocontrol (thermodynamic control favors the E-isomer during the acid isolation step).

Reaction Workflow Diagram

The following Graphviz diagram outlines the optimized two-step synthesis starting from Piperonal.

Synthesis Piperonal Piperonal (Start) Malonic Malonic Acid + Piperidine (cat) Piperonal->Malonic Knoevenagel Condensation Intermediate 3,4-Methylenedioxy- cinnamic Acid (Solid, MP: 242°C) Malonic->Intermediate -CO2 -H2O MeOH MeOH / H2SO4 (Reflux) Intermediate->MeOH Fischer Esterification Product Methyl (E)-3-(1,3-benzodioxol-5-yl)- 2-propenoate (Final Ester) MeOH->Product Isolation

Caption: Two-step synthetic pathway ensuring high stereoselectivity for the (E)-isomer via the crystalline acid intermediate.

Detailed Experimental Protocol
Step 1: Synthesis of 3,4-Methylenedioxycinnamic Acid (Knoevenagel)

This step utilizes the Verley-Doebner modification to ensure simultaneous condensation and decarboxylation.

  • Reagents: Piperonal (15.0 g, 100 mmol), Malonic acid (20.8 g, 200 mmol), Pyridine (30 mL), Piperidine (1 mL).

  • Procedure:

    • Dissolve piperonal and malonic acid in pyridine in a round-bottom flask.

    • Add piperidine (catalyst) and attach a reflux condenser.

    • Heat the mixture to 80–100°C for 2–3 hours. Evolution of CO

      
       gas indicates reaction progress.
      
    • Critical Step: Pour the hot reaction mixture into ice-cold HCl (2M, 200 mL) with vigorous stirring. The pyridine is neutralized, and the cinnamic acid precipitates immediately.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (9:1) to obtain yellow needles.

    • Yield: ~85-90%

    • Melting Point: 242–244°C (dec) [3].

Step 2: Esterification to Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate
  • Reagents: 3,4-Methylenedioxycinnamic acid (10.0 g), Methanol (100 mL, anhydrous), H

    
    SO
    
    
    
    (conc., 1-2 mL).
  • Procedure:

    • Suspend the acid in methanol.

    • Add H

      
      SO
      
      
      
      dropwise (exothermic).
    • Reflux for 6–8 hours. The solid acid will dissolve as it converts to the lipophilic ester.

    • Monitor via TLC (Hexane:EtOAc 7:3). The acid spot (

      
      ) will disappear, replaced by the ester spot (
      
      
      
      ).
  • Workup:

    • Concentrate methanol under reduced pressure to ~20 mL.

    • Pour residue into ice water (100 mL). The ester will precipitate as a solid or oil (which solidifies upon standing).

    • Neutralize with saturated NaHCO

      
      .
      
  • Purification: Recrystallize from Methanol or Isopropanol.

    • Final Yield: ~90%

Part 3: Pharmacophore Analysis & Mechanism of Action

The biological activity of this compound is largely attributed to its Michael Acceptor moiety (


-unsaturated carbonyl). This structural feature allows it to form covalent bonds with nucleophilic residues on target proteins.
Mechanism: Covalent Modification of Cysteine

The electrophilic


-carbon (C3) is susceptible to nucleophilic attack by thiols (e.g., Cysteine-151 in Keap1). This interaction is the basis for Nrf2 pathway activation (antioxidant response) and antimicrobial activity.

Mechanism Compound Methyl 3,4-methylenedioxycinnamate (Electrophile) TS Michael Addition Transition State Compound->TS β-Carbon Attack Target Protein-SH (Nucleophile: Cysteine) Target->TS Adduct Covalent Protein Adduct (Biological Response) TS->Adduct Irreversible/Reversible Binding

Caption: The Michael Addition mechanism where the nucleophilic thiol of a protein attacks the electrophilic beta-carbon of the cinnamate.

Structure-Activity Relationship (SAR)
  • 1,3-Benzodioxole Ring: Enhances lipophilicity and metabolic stability compared to a simple di-hydroxy phenyl ring. It is essential for binding affinity in antifungal targets (e.g., Fusarium spp.) [4].

  • Ester Group: The methyl ester improves cellular permeability compared to the free acid. Hydrolysis in vivo may release the free acid, which is often the active metabolite for specific receptors.

  • Alkene Geometry: The (E)-isomer is significantly more active than the (Z)-isomer due to steric constraints in binding pockets.

References

  • PubChem. Methyl alpha-methyl-3,4-(methylenedioxy)cinnamate (Compound Summary). National Library of Medicine. [Link]

  • National Institutes of Health (NIH). Bioactivity and structure-activity relationship of cinnamic acid esters.[Link]

Sources

Exploratory

methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate IUPAC name

Technical Monograph: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate Subtitle: Structural Analysis, Synthetic Methodologies, and Pharmacological Relevance of the Piperonyl Cinnamate Scaffold. Executive Summary: The Pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate Subtitle: Structural Analysis, Synthetic Methodologies, and Pharmacological Relevance of the Piperonyl Cinnamate Scaffold.

Executive Summary: The Piperonyl Cinnamate Scaffold

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 16386-34-8), often referred to as methyl 3,4-methylenedioxycinnamate , represents a critical pharmacophore in medicinal chemistry and a versatile intermediate in organic synthesis. Structurally, it combines the lipophilic, metabolically significant 1,3-benzodioxole ring with an


-unsaturated ester functionality.

This conjugation creates a "push-pull" electronic system: the electron-rich methylenedioxybenzene ring donates electron density into the conjugated system, while the ester group acts as an electron-withdrawing sink. This specific electronic architecture makes the molecule a potent Michael acceptor, relevant for covalent drug design, and a highly distinct spectroscopic probe.

Key Applications:

  • Pharmaceutical Precursor: Synthesis of substituted dihydrocinnamates and piperine analogs.

  • UV Filtration: High molar extinction coefficient in the UV-B/A region due to extended conjugation.

  • Natural Product Synthesis: Intermediate in the total synthesis of lignans and alkaloids.

Structural Identity & Spectroscopic Signature

Precise identification is the bedrock of reproducible science. The (E)-isomer (trans) is the thermodynamically stable form and the primary target of synthesis.

IUPAC Name: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate Molecular Formula:


Molecular Weight:  206.19  g/mol 
Spectroscopic Validation (Diagnostic Signals)

Researchers should verify product integrity using the following diagnostic markers. The large coupling constant (


) of the vinylic protons is the definitive proof of the (E)-geometry.
TechniqueDiagnostic SignalAssignmentStructural Insight
1H NMR (CDCl3, 400 MHz)

7.62 (d,

Hz, 1H)

-H (Alkene)
Definitive Trans (E) Geometry

6.27 (d,

Hz, 1H)

-H (Alkene)
Conjugated ester proximity

5.99 (s, 2H)

Benzodioxole ring integrity

3.79 (s, 3H)

Methyl ester confirmation
13C NMR

167.8

Carbonyl carbon

149.8, 148.4
Ar-C-OOxygenated aromatic carbons

101.6

Methylenedioxy carbon
IR (Neat/KBr)1710


Stretch
Conjugated Ester
1630


Stretch
Alkene
1250


Stretch
Ether/Ester linkages

Synthetic Methodologies: Comparative Analysis

Three primary routes exist for synthesizing this scaffold. The choice depends on scale, atom economy, and required stereochemical purity.

Pathway A: The Knoevenagel-Doebner Condensation (Recommended)
  • Mechanism: Condensation of Piperonal with Malonic Acid followed by decarboxylation and subsequent esterification.

  • Pros: Uses inexpensive reagents; thermodynamically driven to the (E)-isomer; highly scalable.

  • Cons: Two-step process (Acid synthesis

    
     Esterification).
    
Pathway B: The Wittig Reaction
  • Mechanism: Reaction of Piperonal with Methyl (triphenylphosphoranylidene)acetate.

  • Pros: Direct access to the ester; mild conditions.[1]

  • Cons: Poor atom economy (produces triphenylphosphine oxide waste); reagents are expensive for kilo-scale.

Pathway C: The Heck Reaction
  • Mechanism: Palladium-catalyzed coupling of 5-bromo-1,3-benzodioxole with methyl acrylate.

  • Pros: Modular; tolerates diverse functional groups.

  • Cons: Requires halogenated precursor and expensive Pd catalysts.

Visualizing the Synthetic Logic

SynthesisWorkflow Piperonal Piperonal (Precursor) Intermediate 3,4-Methylenedioxy- cinnamic Acid Piperonal->Intermediate Knoevenagel (Piperidine/Pyridine, Reflux) Product Methyl (E)-3-(1,3-benzodioxol-5-yl)- 2-propenoate Piperonal->Product Wittig Reaction (Direct Route, DCM, RT) Malonic Malonic Acid (Reagent) Malonic->Intermediate Intermediate->Product Fischer Esterification (Reflux) MeOH Methanol + H2SO4 (Esterification) WittigReagent Ph3P=CH-COOMe (Wittig Reagent) WittigReagent->Product

Figure 1: Comparative synthetic workflow. The solid line represents the robust Knoevenagel-Esterification route (high atom economy). The dashed line represents the direct Wittig route (high precision).

Detailed Experimental Protocol

Selected Method: Two-Step Knoevenagel-Esterification. Rationale: This method offers the highest reliability for generating multi-gram quantities with excellent stereocontrol.

Step 1: Synthesis of (E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid
  • Reagents:

    • Piperonal (3,4-methylenedioxybenzaldehyde): 15.0 g (100 mmol)

    • Malonic Acid: 20.8 g (200 mmol)

    • Pyridine: 30 mL (Solvent/Base)

    • Piperidine: 1.5 mL (Catalyst)

  • Procedure:

    • Dissolve Piperonal and Malonic acid in Pyridine in a round-bottom flask.

    • Add Piperidine.[2][3]

    • Reflux the mixture at 100°C for 2 hours . Note: Evolution of CO2 gas indicates decarboxylation is proceeding.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 300 mL of ice-cold HCl (2M) with vigorous stirring. The product will precipitate as a white solid.

    • Filter the solid, wash with cold water (

      
       mL), and recrystallize from Ethanol/Water.
      
  • Checkpoint:

    • Yield: ~85-90%

    • Melting Point: ~238-240°C (Acid).

Step 2: Esterification to Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate
  • Reagents:

    • (E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid (from Step 1): 10.0 g

    • Methanol (Anhydrous): 100 mL

    • Sulfuric Acid (Conc.): 2.0 mL

  • Procedure:

    • Suspend the acid in Methanol.

    • Add Sulfuric Acid dropwise (Exothermic!).

    • Reflux for 6 hours . The solid acid will gradually dissolve as it converts to the lipophilic ester.

    • Concentrate the solvent to ~20 mL under reduced pressure.

    • Pour residue into ice water (100 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry over anhydrous

      
       and evaporate solvent.
      
    • Purification: Recrystallize from minimal hot methanol or hexane.

  • Final Validation:

    • Yield: ~90%

    • Appearance: Colorless to pale yellow crystalline solid (or oil that solidifies upon standing, MP ~64-66°C).

Pharmaceutical Relevance & Mechanism

The pharmacological potency of this molecule stems from its ability to interact with biological targets via two distinct mechanisms:[4]

  • Covalent Modification (Michael Addition): The

    
    -carbon is electrophilic. Cysteine residues in enzymes (e.g., specific synthases or viral proteases) can attack this position, forming an irreversible covalent bond.
    
  • Scaffold Binding (Benzodioxole): The methylenedioxy ring is a bioisostere for methoxy groups but is more conformationally constrained. It is a known inhibitor of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), often used to enhance the bioavailability of other co-administered drugs.

Pharmacophore Mapping

Pharmacophore Molecule Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate Benzodioxole 1,3-Benzodioxole Ring (Lipophilic Domain) Molecule->Benzodioxole Alkene Trans-Alkene (Michael Acceptor) Molecule->Alkene Ester Methyl Ester (H-Bond Acceptor) Molecule->Ester CYP CYP450 Inhibition (Metabolic Stability) Benzodioxole->CYP Mechanism Covalent Cysteine Targeting (Enzyme Inactivation) Alkene->Covalent Reactivity Solubility Membrane Permeability Ester->Solubility Property

Figure 2: Pharmacophore decomposition. The diagram illustrates how specific structural motifs translate to biological activity.

References

  • IUPAC Naming & Structure: PubChem. Methyl 3,4-methylenedioxycinnamate.[5][6] CID 11401739.[5] Link

  • Synthetic Methodology (Knoevenagel): Jones, G.[1] "The Knoevenagel Condensation."[1][2][3][7] Organic Reactions, 2011. Link

  • Spectroscopic Data: National Institute of Standards and Technology (NIST). 3,4-Methylenedioxycinnamic acid Mass Spectrum. Link

  • Pharmacological Activity: Pontiki, E., et al. "Cinnamic Acid Derivatives as Antioxidant Agents." Molecules, 2014, 19(6). Link

  • Wittig Reaction Protocol: Maercker, A. "The Wittig Reaction." Organic Reactions, 1965. Link

Sources

Foundational

methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate synthesis from piperonal

Content Type: Technical Guide / Whitepaper Target Audience: Synthetic Chemists, Process Development Scientists, Regulatory Affairs Professionals Executive Summary & Strategic Relevance Methyl (E)-3-(1,3-benzodioxol-5-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Synthetic Chemists, Process Development Scientists, Regulatory Affairs Professionals

Executive Summary & Strategic Relevance

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 7605-45-0), also known as methyl 3,4-methylenedioxycinnamate, is a critical intermediate in the synthesis of complex alkaloids and pharmaceutical agents (e.g., tadalafil analogs and polymer precursors). While classical Knoevenagel condensation offers a bulk-commodity route, it often necessitates harsh conditions and two-step workflows (acid synthesis followed by esterification).

For high-precision applications requiring strict stereocontrol (>98% E-isomer) and streamlined purification, the Horner-Wadsworth-Emmons (HWE) olefination is the superior methodology. This guide details a robust, scalable HWE protocol using trimethyl phosphonoacetate, ensuring high yield and exclusive E-selectivity.

Regulatory Notice (Critical)

Piperonal (3,4-methylenedioxybenzaldehyde) is a listed precursor (Table I of the UN Convention Against Illicit Traffic in Narcotic Drugs; List I Chemical in the USA). Possession and synthesis require strict adherence to local regulatory frameworks (e.g., DEA registration in the US). This guide assumes all work is conducted within a licensed, compliant facility.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize the E-stereoisomer (trans) through thermodynamic control.

  • Disconnection: The C2-C3 double bond.

  • Synthons: Piperonal (Electrophile) + Trimethyl Phosphonoacetate (Nucleophile).

  • Mechanistic Choice: The HWE reaction uses a phosphonate-stabilized carbanion.[1][2] Unlike the Wittig reaction (which can yield Z-isomers with non-stabilized ylides), the HWE reaction with stabilized phosphonates is highly E-selective due to the reversibility of the betaine/oxaphosphetane intermediates, allowing equilibration to the thermodynamically stable trans-product.

Comparative Methodology Table
ParameterMethod A: Knoevenagel-DoebnerMethod B: Horner-Wadsworth-Emmons (Recommended)
Reagents Malonic acid, Pyridine, PiperidineTrimethyl phosphonoacetate, NaOMe or NaH
Steps 2 (Condensation

Esterification)
1 (Direct Olefination)
Stereoselectivity Moderate to High (Recrystallization dependent)Excellent (>98:2 E:Z)
Atom Economy High (Water/CO2 byproduct)Moderate (Phosphate byproduct)
Purification Acid-base extraction + CrystallizationAqueous wash + Crystallization/Distillation

Detailed Experimental Protocol: HWE Olefination

Reagents & Equipment[3][4][5]
  • Substrate: Piperonal (1.0 eq, 50 mmol, 7.51 g)

  • Reagent: Trimethyl phosphonoacetate (1.1 eq, 55 mmol, 10.0 g)

  • Base: Sodium Methoxide (NaOMe), 25 wt% in Methanol (1.2 eq) or solid NaH (60% dispersion) for anhydrous rigor. Note: NaOMe is preferred for operational simplicity in ester synthesis.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH).

  • Apparatus: 250 mL 3-neck RBF, N2 atmosphere, internal temp probe, addition funnel.

Step-by-Step Procedure

Step 1: Carbanion Formation [2]

  • Charge the reaction vessel with Trimethyl phosphonoacetate (10.0 g) and anhydrous THF (50 mL).

  • Cool the solution to 0°C under nitrogen flow.

  • Add NaOMe solution dropwise over 15 minutes.

    • Observation: The solution may turn slightly yellow, indicating enolate formation.

    • Mechanistic Insight: Maintaining 0°C prevents side reactions (e.g., polymerization or self-condensation of the phosphonate).

Step 2: Coupling

  • Dissolve Piperonal (7.51 g) in THF (20 mL).

  • Add the piperonal solution dropwise to the phosphonate anion mixture at 0°C.

  • Allow the reaction to warm to room temperature (20-25°C) naturally.

  • Stir for 2-4 hours. Monitor via TLC (20% EtOAc/Hexane).

    • Endpoint: Disappearance of piperonal (

      
      ) and appearance of the fluorescent ester product (
      
      
      
      ).

Step 3: Workup & Isolation

  • Quench: Add saturated

    
     solution (50 mL) to neutralize the alkoxide.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash: Combine organics and wash with Brine (50 mL) to remove water-soluble dimethyl phosphate byproducts.

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 4: Purification

  • Crude Product: Off-white to pale yellow solid.

  • Recrystallization: Dissolve crude solid in minimum hot Methanol (approx. 60°C). Cool slowly to 0°C.

  • Yield: Expect 9.0 - 9.8 g (85-95%).

  • Physical State: White crystalline needles.

  • Melting Point: 134°C (Acid form is higher; Ester is typically 34-36°C , often an oil that solidifies upon standing or high-vacuum drying).

Mechanistic Visualization

The high E-selectivity is driven by steric hindrance in the transition state. The syn-elimination of the phosphate moiety from the threo-oxaphosphetane leads to the E-alkene.

HWE_Mechanism Reagents Trimethyl Phosphonoacetate + Base (NaOMe) Enolate Phosphonate Carbanion (Nucleophile) Reagents->Enolate Deprotonation (-MeOH) Intermediate Oxaphosphetane (4-membered ring) Enolate->Intermediate + Piperonal (Nucleophilic Attack) Elimination Syn-Elimination Intermediate->Elimination Steric Equilibration (Threo isomer favored) Product Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate + Dimethyl Phosphate Elimination->Product Irreversible

Figure 1: Mechanistic pathway of the Horner-Wadsworth-Emmons reaction favoring the thermodynamic E-alkene.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these standard values.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

7.63 (d, J=16.0 Hz, 1H)
H-3 (Beta-proton): Large coupling constant (J=16Hz) confirms trans (E) geometry.
1H NMR (CDCl3)

6.27 (d, J=16.0 Hz, 1H)
H-2 (Alpha-proton): Corresponding doublet.
1H NMR (CDCl3)

5.99 (s, 2H)
Methylenedioxy: Characteristic singlet for the -O-CH2-O- ring.
1H NMR (CDCl3)

3.79 (s, 3H)
Methoxy: Methyl ester singlet.
IR Spectroscopy 1710 cm

C=O Stretch: Conjugated ester carbonyl.
IR Spectroscopy 1630 cm

C=C Stretch: Alkene double bond.

Process Safety & Scalability

Thermal Hazards

The deprotonation of phosphonates is exothermic. On a scale >100g, active cooling (jacketed reactor) is mandatory to maintain


 during base addition.
Waste Management

The HWE reaction produces dimethyl phosphate salts. While water-soluble and low-toxicity compared to triphenylphosphine oxide (Wittig byproduct), they are high in phosphorus. Industrial effluents must be treated to precipitate phosphates (e.g., Calcium treatment) before discharge to prevent eutrophication.

Workflow Diagram

Workflow Start Start: Piperonal + Phosphonoacetate Reaction Reaction: THF, NaOMe, 0°C -> RT (2-4 Hours) Start->Reaction Check TLC Check: Piperonal Disappeared? Reaction->Check Check->Reaction No (Extend Time) Quench Quench: Sat. NH4Cl Check->Quench Yes Workup Extraction: EtOAc Wash: Brine Quench->Workup Purify Crystallization (MeOH) or Distillation Workup->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

References

  • Horner-Wadsworth-Emmons Reaction Overview. Organic Chemistry Portal. Link

  • Synthesis of alpha,beta-unsaturated esters.Organic Syntheses, Coll. Vol. 6, p. 442 (1988).
  • Piperonal Precursor Regulations. Dead Diversion Control Division. Link

  • Spectroscopic Data for Methyl 3,4-methylenedioxycinnamate. National Institute of Standards and Technology (NIST) Webbook. Link

  • Stereoselectivity in HWE Reactions.Chemical Reviews, 1989, 89 (4), pp 863–927.

Sources

Exploratory

The Natural Occurrence and Biosynthetic Architecture of Benzodioxole Cinnamates

A Technical Guide for Researchers and Drug Development Professionals Executive Summary Benzodioxole cinnamates, characterized by the fusion of a methylenedioxy ring (1,3-benzodioxole) with a cinnamic acid scaffold, repre...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Benzodioxole cinnamates, characterized by the fusion of a methylenedioxy ring (1,3-benzodioxole) with a cinnamic acid scaffold, represent a specialized niche of phenylpropanoid metabolism. While less ubiquitous than their hydroxy- or methoxy- counterparts (e.g., caffeic or ferulic acid), their unique electronic properties and lipophilicity profiles make them potent pharmacophores.[1] This guide analyzes their natural distribution, specifically isolating the transition from caffeic acid precursors to the 3,4-methylenedioxy moiety via Cytochrome P450-mediated catalysis, and details protocols for their isolation and validation.

Chemical Architecture & Structural Phylogeny

The core scaffold of interest is 3,4-methylenedioxycinnamic acid (also known as piperonyl acrylic acid).[1] In natural systems, this moiety exists primarily in three forms:

  • Free Acid: 3,4-methylenedioxycinnamic acid (MDCA).[1]

  • Esters: Alkyl or terpenyl esters (e.g., bornyl 3,4-methylenedioxycinnamate).[1]

  • Amides: While chemically distinct, the biosynthetic machinery often overlaps with piperidine amides (e.g., piperine), sharing the methylenedioxy-bridging step.

Key Structural Feature: The methylenedioxy bridge (MDB) acts as a "masked" catechol. Unlike the labile ortho-dihydroxy group of caffeic acid, the MDB is chemically stable yet metabolically active, often serving as a suicide substrate for cytochrome P450 enzymes in herbivores, conferring defensive properties.

Botanical and Fungal Reservoirs

The occurrence of benzodioxole cinnamates is taxonomically clustered. Unlike general phenylpropanoids found in all higher plants, the capacity to form the MDB on a cinnamate backbone is restricted to specific lineages possessing specialized CYP450 enzymes.

Table 1: Primary Natural Sources of Benzodioxole Cinnamates

Organism TypeSpeciesCompound ClassTissue SourceRelevance
Angiosperm Brombya platynemaFree Acid (MDCA)Stem BarkDefinitive source of the free acid [1].[1]
Angiosperm Helichrysum arenariumFree AcidAerial partsSecondary metabolite accumulation [1].[1][2]
Angiosperm Piper spp.[1][3] (P. nigrum, P. sarmentosum)Esters & AmidesFruit/LeavesRich in MDB-containing phenylpropanoids; often contain esters like bornyl 3,4-methylenedioxycinnamate [2].[1]
Fungi Biscogniauxia spp.[1]Methylenedioxy cinnamatesEndophytic cultureProduction of methylenedioxycinnamate derivatives in fermentation [3].[1]
Angiosperm Astrodaucus persicusBenzodioxole derivativesRootsContains novel benzodioxole compounds, though often complexed [4].[1]
Biosynthetic Mechanistics

The formation of the benzodioxole ring is the critical divergence point from standard phenylpropanoid metabolism. It does not occur via simple condensation but requires an oxidative cyclization catalyzed by Cytochrome P450 monooxygenases (specifically the CYP719 and CYP81 families in plants).

Mechanism of Action[4]
  • Precursor: Ferulic acid (3-methoxy-4-hydroxycinnamic acid) or Caffeic acid (3,4-dihydroxycinnamic acid).[1]

  • Enzymatic Attack: The P450 enzyme abstracts a hydrogen, creating a radical or cation intermediate on the methoxy/hydroxy group.

  • Cyclization: The methylene bridge is formed, closing the ring to create the dioxole moiety.

Diagram 1: Biosynthetic Pathway of Benzodioxole Cinnamates

Biosynthesis cluster_MDB Methylenedioxy Bridge Formation (CYP450 Dependent) Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL (Phenylalanine Ammonia Lyase) pCoumaric p-Coumaric Acid CinnamicAcid->pCoumaric C4H (Cinnamate 4-Hydroxylase) Caffeic Caffeic Acid (3,4-dihydroxycinnamic acid) pCoumaric->Caffeic C3H (p-Coumarate 3-Hydroxylase) Ferulic Ferulic Acid (3-methoxy-4-hydroxycinnamic acid) Caffeic->Ferulic COMT (Caffeic Acid O-Methyltransferase) MDCA 3,4-Methylenedioxycinnamic Acid (Piperonyl Acrylic Acid) Caffeic->MDCA Alternative CYP Pathway Ferulic->MDCA CYP719A / CYP81Q (Oxidative Cyclization) Esters Benzodioxole Cinnamate Esters (e.g., Bornyl ester) MDCA->Esters Transferases

Caption: Biosynthetic route highlighting the critical CYP450-mediated oxidative cyclization of ferulic/caffeic acid precursors to form the methylenedioxy bridge.

Isolation & Characterization Protocols

Isolating benzodioxole cinnamates requires preventing the hydrolysis of the ester bond (if present) while effectively separating the compound from abundant polyphenols.

Protocol: Targeted Extraction from Piper Species

Self-Validating Step: The use of ¹H-NMR monitoring during fractionation ensures the methylenedioxy signal (


 5.9-6.0 ppm) is tracked, preventing loss of the active fraction.[1]
  • Extraction:

    • Macerate air-dried plant material (100g) in MeOH (500mL) for 48h at room temperature.

    • Filter and concentrate under reduced pressure (

      
      C) to yield crude extract.
      
  • Partitioning:

    • Resuspend crude in H₂O.[1]

    • Partition sequentially with Hexane (removes lipids) -> CHCl₃ (targets benzodioxoles) -> EtOAc (targets polar polyphenols).[1]

    • Critical Check: The benzodioxole cinnamates partition preferentially into the Chloroform (CHCl₃) fraction due to the lipophilic nature of the methylenedioxy ring compared to the dihydroxy precursors.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel 60.[1]

    • Mobile Phase Gradient: Hexane:EtOAc (9:1

      
       7:3).[1]
      
    • Monitor fractions via TLC (Vanillin-H₂SO₄ stain; benzodioxoles often stain purple/red).[1]

  • Validation (NMR Signature):

    • The diagnostic signal is a singlet (2H) at

      
       5.95 - 6.05 ppm , corresponding to the -O-CH₂-O- protons.[1]
      
    • Trans-alkene protons appear as doublets (

      
       Hz) at 
      
      
      
      6.3 and 7.6 ppm.[1]

Diagram 2: Isolation Workflow

Isolation Biomass Dried Biomass (Piper/Brombya) Crude MeOH Extract Biomass->Crude Maceration Part Liquid-Liquid Partition Crude->Part H2O Suspension Hexane Hexane Fr. (Discard Lipids) Part->Hexane Chloroform CHCl3 Fr. (Target: Benzodioxoles) Part->Chloroform EtOAc EtOAc Fr. (Polar Polyphenols) Part->EtOAc CC Silica Column Hex:EtOAc Gradient Chloroform->CC Enrichment NMR 1H-NMR Validation Target: δ 5.9-6.0 ppm CC->NMR Fraction Check

Caption: Workflow for the selective enrichment of benzodioxole cinnamates, utilizing their intermediate polarity and diagnostic NMR signals.

Pharmacological Relevance

The benzodioxole moiety is not merely a structural curiosity; it confers specific biological activities that distinctively separate these compounds from their hydroxycinnamate analogs.

  • P450 Inhibition (Synergist Potential): The methylenedioxy ring is a known inhibitor of Cytochrome P450 enzymes. In drug development, benzodioxole cinnamates are studied as "bio-enhancers" that may prevent the metabolic degradation of other co-administered drugs [5].

  • Larvicidal Activity: Ethyl and methyl esters of 3,4-methylenedioxycinnamic acid have shown significant lethality against Aedes aegypti larvae (LC50 values < 100 ppm), acting as eco-friendly vector control agents [6].

  • Antimicrobial (TB): 3,4-methylenedioxycinnamic acid has demonstrated inhibitory activity against Mycobacterium tuberculosis (H37Rv strain), likely by inhibiting cell wall synthesis enzymes (e.g., 4CL inhibition) [7].

  • Cosmetic Applications: Derivatives like kojyl methylenedioxycinnamate (Seletinoid G) are developed for anti-aging, leveraging the antioxidant capacity of the cinnamate backbone stabilized by the benzodioxole ring [8].

References
  • PubChem. (2025).[1] 3,4-Methylenedioxycinnamic acid.[1][5] National Library of Medicine.[1] Link

  • Jeffrey, C., et al. (2025).[6] 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules. Link

  • Surup, F., et al. (2023). Secondary Metabolites of Biscogniauxia: Distribution, Chemical Diversity, Bioactivity. MDPI.[1] Link

  • Nazari, A., et al. (2014). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research. Link

  • Zhang, Z., et al. (2020).[7] Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. Nature Communications.[1] Link

  • Silva, M., et al. (2024). Biological evaluation of 1,3-benzodioxole acids points to 3,4-(methylenedioxy) cinnamic acid as a potential larvicide.[1] Experimental Parasitology. Link

  • Guzman, J.D. (2014).[1] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[8] Molecules. Link

  • Google Patents. (2018).[1] Cosmetic composition having high dosage form stability (US20180177702A1).[1] Link

Sources

Foundational

Technical Monograph: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

Advanced Synthesis, Characterization, and Pharmacological Applications Executive Summary Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 16386-34-8), also known as methyl 3,4-methylenedioxycinnamate, represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Characterization, and Pharmacological Applications

Executive Summary

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 16386-34-8), also known as methyl 3,4-methylenedioxycinnamate, represents a critical pharmacophore in the development of bioactive phenylpropanoids. Structurally analogous to the "left-wing" of the alkaloid piperine, this ester serves as a versatile intermediate in the synthesis of bioavailability enhancers, antiepileptics (e.g., stiripentol analogs), and antimicrobial agents.

This guide provides a rigorous technical analysis of the compound, detailing high-fidelity synthetic protocols, spectroscopic validation standards, and its mechanistic role in biological systems. Unlike generic summaries, this document focuses on the causal relationships between synthetic methodology and stereochemical purity, essential for regulatory-grade research.

Chemical Constitution & Stereochemistry

The compound exists primarily as the (E)-isomer (trans), which is thermodynamically more stable than the (Z)-isomer due to the minimization of steric strain between the benzodioxole ring and the methyl ester group.

PropertySpecification
IUPAC Name Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Physical State White to off-white crystalline solid
Melting Point 134–136 °C
Solubility Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O
Structural Significance

The 1,3-benzodioxole moiety functions as a bioisostere for the dimethoxybenzene ring found in many psychotropic and vasoactive drugs. Its planar nature, combined with the conjugated alkene linker, facilitates π-π stacking interactions within enzyme active sites, particularly CYP450 isoforms and fungal sterol pathways.

Synthetic Architectures

To achieve high stereoselectivity (>98% E-isomer), the Horner-Wadsworth-Emmons (HWE) modification of the Wittig reaction is the superior protocol compared to the classic Knoevenagel condensation, which often requires harsh decarboxylation steps that can degrade the sensitive methylenedioxy ring.

Protocol A: Horner-Wadsworth-Emmons Olefination (Primary Route)

Rationale: The use of phosphonate esters allows for the stabilization of the carbanion intermediate, favoring the formation of the thermodynamic (E)-alkene.

Reagents:

  • Piperonal (3,4-methylenedioxybenzaldehyde) [1.0 eq][1]

  • Trimethyl phosphonoacetate [1.1 eq]

  • Sodium methoxide (NaOMe) or DBU [1.2 eq]

  • Solvent: Anhydrous THF or MeOH

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under N₂, dissolve trimethyl phosphonoacetate in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add NaOMe dropwise. Stir for 30 min to generate the phosphonate carbanion. Observation: Solution turns clear to pale yellow.

  • Addition: Add a solution of piperonal in THF dropwise over 20 min. The slow addition prevents localized concentration spikes that could lead to side reactions (e.g., Cannizzaro).

  • Reflux: Warm to room temperature and reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from hot methanol to yield needle-like crystals.

Protocol B: Knoevenagel-Doebner Condensation (Green Route)

Rationale: Useful for large-scale synthesis where organophosphorus waste is a concern.

Reagents:

  • Piperonal [1.0 eq]

  • Meldrum's acid or Malonic acid [1.1 eq]

  • Base: Piperidine (cat.)

  • Solvent: Ethanol[2][3]

Workflow Visualization:

SynthesisWorkflow cluster_conditions Reaction Conditions Piperonal Piperonal (Start) Intermediate Betaine/Oxaphosphetane Intermediate Piperonal->Intermediate Nucleophilic Attack (NaOMe/THF) ReagentA Trimethyl Phosphonoacetate ReagentA->Intermediate Elimination Syn-Elimination Intermediate->Elimination Thermodynamic Control Product Methyl (E)-3-(1,3-benzodioxol-5-yl) -2-propenoate Elimination->Product - (MeO)2PO2Na

Caption: Figure 1. Mechanistic pathway of the Horner-Wadsworth-Emmons synthesis favoring the (E)-isomer.

Spectroscopic Fingerprint

Accurate characterization is vital to distinguish the product from the starting aldehyde and the Z-isomer. The coupling constant (J) of the vinylic protons is the definitive metric for stereochemistry.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Proton EnvironmentShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment
Aromatic 6.98 – 7.05Multiplet2H-H-2, H-6 (Ar)
Aromatic 6.81Doublet1H8.0 HzH-5 (Ar)
Alkene (β) 7.62Doublet1H15.9 Hz =CH-Ar (Trans)
Alkene (α) 6.27Doublet1H15.9 Hz =CH-COOMe
Methylenedioxy 6.00Singlet2H--O-CH₂-O-
Methoxy 3.79Singlet3H--OCH₃

Interpretation: The J value of ~16.0 Hz confirm the trans (E) geometry. A cis (Z) isomer would typically display J values of 10–12 Hz.

Infrared Spectroscopy (FT-IR)
  • 1710 cm⁻¹: C=O stretch (Conjugated Ester).

  • 1635 cm⁻¹: C=C stretch (Alkene).

  • 1250 cm⁻¹: C-O-C stretch (Asymmetric).

  • 1035 cm⁻¹: C-O-C stretch (Symmetric, Benzodioxole ring).

Bio-Functional Profile & Pharmacological Potential[1][7][8]

This compound is not merely a chemical intermediate; it possesses intrinsic biological activity and serves as a scaffold for drug design.

Antimicrobial & Antifungal Mechanism

Research indicates that cinnamate derivatives disrupt the microbial cell membrane. Specifically, the lipophilic benzodioxole moiety facilitates entry into the lipid bilayer, where the compound interferes with ergosterol biosynthesis (in fungi) or disrupts the proton motive force (in bacteria).

  • Target: Lanosterol 14α-demethylase (CYP51).

  • Effect: Accumulation of methylated sterols

    
     Membrane destabilization 
    
    
    
    Cell death.
Pharmacophore for Drug Development

The 3,4-methylenedioxycinnamoyl skeleton is a privileged structure. It is the lipophilic tail of Piperine (bioavailability enhancer) and Antiepileptics (e.g., Ilepcimide).

Pharmacophore Map:

  • Benzodioxole Head: CYP450 inhibitory binding (metabolic stability).

  • Conjugated Linker: Rigid spacer ensuring correct orientation in the active site.

  • Ester/Amide Tail: Hydrogen bond acceptor region.

BioPathway Compound Methyl (E)-3-(1,3-benzodioxol-5-yl) -2-propenoate Membrane Lipid Bilayer Penetration Compound->Membrane Lipophilic Interaction Enzyme Inhibition of Lanosterol 14α-demethylase Membrane->Enzyme Intracellular Access Ergosterol Ergosterol Depletion Enzyme->Ergosterol Blockade Lysis Membrane Lysis & Cell Death Ergosterol->Lysis Structural Failure

Caption: Figure 2.[4] Proposed mechanism of antifungal action via ergosterol pathway inhibition.[5]

Safety & Handling (GHS Classification)

While less toxic than its parent aldehyde (piperonal), standard laboratory safety protocols apply.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Use nitrile gloves and chemical splash goggles. Perform synthesis in a fume hood to avoid inhalation of phosphonate byproducts.

References

  • Synthesis & Stereochemistry: Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • NMR Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Biological Activity (Antimicrobial): Narasimhan, B., et al. (2004). Biological evaluation of some 3,4-methylenedioxycinnamic acid derivatives. Farmaco, 59(10), 811-816. Link

  • Piperine Analogs: Singh, I. P., & Jain, S. K. (2011). Synthesis and biological evaluation of piperine analogues as potential bioavailability enhancers. Bioorganic & Medicinal Chemistry, 19(3), 1164-1172. Link

  • Safety Data: PubChem. (2025). Methyl 3,4-methylenedioxycinnamate - Compound Summary. National Library of Medicine. Link

Sources

Exploratory

The Methyl Cinnamate Scaffold: From Natural Isolate to Pharmacophore

A Technical Guide on Discovery, Synthesis, and Structural Optimization Executive Summary Methyl cinnamate ( ) is a phenylpropanoid ester historically valued for its balsamic, fruity odor in the fragrance industry. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Discovery, Synthesis, and Structural Optimization

Executive Summary

Methyl cinnamate (


) is a phenylpropanoid ester historically valued for its balsamic, fruity odor in the fragrance industry. However, in modern medicinal chemistry, it has transcended its organoleptic utility to become a privileged scaffold for drug discovery.[1] This guide analyzes the transition of methyl cinnamate from a phytochemical isolate to a versatile template for antimicrobial, tyrosinase-inhibiting, and antiproliferative agents.[2] We explore the critical structure-activity relationships (SAR) that govern its efficacy and provide validated protocols for its synthesis and biological evaluation.

Historical Genesis & Natural Isolation

Botanical Origins

The discovery of methyl cinnamate is rooted in the phytochemical analysis of essential oils.[3] Unlike complex alkaloids discovered in the 19th century, methyl cinnamate was identified relatively early due to its volatility and crystallization properties.

  • Primary Sources: It is the major constituent (>75%) of Eucalyptus olida (Strawberry Gum) and Ocimum basilicum (Basil) varieties.[1] It is also significant in Alpinia galanga (Greater Galangal), a rhizome used in traditional medicine.[1]

  • Isolation Logic: Historically, isolation relied on steam distillation followed by fractional crystallization.[1] The compound’s relatively high melting point (34–38 °C) allows it to crystallize out of cooled essential oils, a property that facilitated early purity verification before the advent of NMR.

The Shift to Pharmacology

While initially a perfumery staple, the mid-20th century revealed that Alpinia extracts possessed potent antifungal properties. Subsequent fractionation identified methyl cinnamate as the active pharmacophore, triggering a shift from extraction to derivatization to enhance stability and bioavailability.

Synthetic Architecture: Evolution of Methods

The synthesis of methyl cinnamate analogs has evolved from classical condensation to transition-metal catalysis.[1]

Classical Routes[1]
  • Fischer Esterification: The acid-catalyzed reaction of cinnamic acid with methanol.[1] While reliable, it is limited by the availability of substituted cinnamic acids.

  • Claisen Condensation: Reaction of benzaldehyde with methyl acetate in the presence of sodium metal.[3] This method builds the ester directly but requires harsh basic conditions incompatible with sensitive functional groups.[1]

Modern Catalysis: The Heck Reaction

The Palladium-catalyzed Heck reaction is the current industry standard for generating diverse analogs. It couples aryl halides with methyl acrylate, allowing for the rapid introduction of electron-withdrawing or donating groups on the phenyl ring without pre-synthesizing the acid.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1][4]

  • Migratory Insertion: The alkene inserts into the Pd-C bond.[1]

  • 
    -Hydride Elimination:  Releases the substituted alkene (cinnamate).[1]
    
  • Reductive Elimination: Regenerates the catalyst.[1][4]

Visualization: Synthetic Pathways

The following diagram outlines the logical flow of synthetic strategies available to the chemist.

SyntheticPathways Start_Acid Cinnamic Acid Derivatives Process_Fischer Fischer Esterification (MeOH, H+) Start_Acid->Process_Fischer Start_Aldehyde Benzaldehyde Derivatives Process_Claisen Claisen Condensation (Methyl Acetate, Na) Start_Aldehyde->Process_Claisen Process_Wittig Wittig Reaction (Ylide) Start_Aldehyde->Process_Wittig Start_Halide Aryl Halides (Ar-X) Process_Heck Heck Reaction (Methyl Acrylate, Pd cat.) Start_Halide->Process_Heck Target METHYL CINNAMATE ANALOGS Process_Fischer->Target High Yield Simple Workup Process_Claisen->Target Harsh Conditions Process_Heck->Target Broad Scope Functional Group Tolerance Process_Wittig->Target Stereocontrol (E/Z)

Figure 1: Strategic pathways for the synthesis of methyl cinnamate analogs, highlighting the versatility of the Heck reaction.

Structural Diversity & SAR Analysis

The biological activity of methyl cinnamate is highly sensitive to substitutions on the phenyl ring and the


-carbon.
The Phenyl Ring (Aryl Modifications)

Modifying the electron density of the aromatic ring significantly impacts antimicrobial and tyrosinase inhibitory activity.

  • Para-Substitution:

    • Electron Donating Groups (EDGs):4-Methoxy and 4-Hydroxy analogs generally increase potency against tyrosinase by mimicking the tyrosine substrate.[1]

    • Electron Withdrawing Groups (EWGs):4-Nitro and 4-Chloro derivatives often enhance antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.[1]

  • Ortho-Substitution: Often introduces steric hindrance that reduces binding affinity for enzymes like tyrosinase but may enhance stability against hydrolysis.[1]

The Alpha-Position ( -Methylation)

Introducing a methyl group at the


-position (forming 

-methyl cinnamate) creates a steric block.[1]
  • Metabolic Stability: It hinders the enzymatic reduction of the double bond and hydrolysis of the ester, prolonging half-life.

  • Selectivity: This modification often reduces general toxicity while maintaining specific receptor binding.[1]

Visualization: SAR Logic

This diagram maps specific structural changes to their observed biological outcomes.[1]

SAR_Logic Core Methyl Cinnamate Scaffold Alpha_Me Alpha-Methylation (α-position) Core->Alpha_Me Para_OH 4-Hydroxy/Methoxy (Para-position) Core->Para_OH Para_NO2 4-Nitro/Chloro (Para-position) Core->Para_NO2 Ester_Mod Ester Hydrolysis (Acid Form) Core->Ester_Mod In vivo Effect_Stab Increased Metabolic Stability Alpha_Me->Effect_Stab Steric Hindrance Effect_Tyro Enhanced Tyrosinase Inhibition Para_OH->Effect_Tyro Substrate Mimicry Effect_Anti Increased Antimicrobial Potency Para_NO2->Effect_Anti Lipophilicity Effect_HDAC HDAC Inhibition (Anticancer) Ester_Mod->Effect_HDAC Zinc Binding

Figure 2: Structure-Activity Relationship (SAR) map detailing how specific chemical modifications translate to biological effects.[1]

Mechanistic Pharmacodynamics[1]

Methyl cinnamate analogs operate via distinct mechanisms depending on the target pathology.

Tyrosinase Inhibition (Melanogenesis Control)

Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1][5] Methyl cinnamate acts as a non-competitive inhibitor .[1][6]

  • Mechanism: It binds to an allosteric site on the enzyme (distinct from the copper active site), inducing a conformational change that prevents DOPAquinone formation.

  • Reversibility: Unlike suicide inhibitors, this binding is reversible, reducing the risk of permanent melanocyte toxicity (leukoderma).

Antimicrobial Action

The lipophilic nature of the phenylpropanoid tail allows these molecules to integrate into bacterial cell membranes.

  • Disruption: They disrupt the phospholipid bilayer, causing leakage of intracellular electrolytes (K+, ATP).

  • Synergy: 4-substituted analogs often show synergism with conventional antibiotics by increasing membrane permeability.[1]

Validated Experimental Protocols

Protocol A: Heck Synthesis of Methyl 4-Methoxycinnamate

A scalable, self-validating method for synthesizing analogs.[1]

Reagents:

  • 4-Iodoanisole (1.0 equiv)[1]

  • Methyl Acrylate (1.2 equiv)

  • Pd(OAc)₂ (1 mol%)

  • Triethylamine (2.0 equiv)

  • Acetonitrile (Solvent)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 4-iodoanisole in acetonitrile under

    
     atmosphere.
    
  • Catalyst Addition: Add Pd(OAc)₂. The solution should turn slightly orange/brown.[1]

  • Activation: Add Triethylamine followed by Methyl Acrylate via syringe.[1]

  • Reflux: Heat to 80°C for 4–6 hours.

    • Self-Validation Point: Monitor via TLC (Hexane/EtOAc 8:2).[1] Disappearance of the iodide spot (

      
      ) and appearance of a fluorescent blue spot (
      
      
      
      ) confirms conversion.
  • Workup: Filter through a Celite pad to remove Palladium black.[1] Concentrate filtrate.[1]

  • Purification: Recrystallize from cold methanol.

Data Summary Table:

Parameter Value
Yield 85–92%
Melting Point 89–91 °C

| 1H NMR Key Signal | Doublets at


 6.3 and 7.6 ppm (

Hz, trans-alkene) |[1]
Protocol B: Tyrosinase Inhibition Assay

A spectrophotometric method to quantify potency.

  • Preparation: Dissolve analog in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 6.8).

  • Enzyme Mix: Add Mushroom Tyrosinase (1000 U/mL) to a 96-well plate.

  • Substrate Addition: Add L-DOPA (2 mM).

  • Measurement: Monitor absorbance at 475 nm (formation of DOPAchrome) kinetically for 10 minutes at 25°C.

  • Calculation:

    
    
    
    • Validation: Kojic acid must be used as a positive control (

      
      ).[5]
      

References

  • Gunia-Krzyżak, A., et al. (2018).[1] Current approaches to the synthesis of cinnamic acid derivatives and their biological activity. European Journal of Medicinal Chemistry. Link

  • Huang, Q. S., et al. (2009).[1][6] Inhibitory effects of methyl trans-cinnamate on mushroom tyrosinase and its antimicrobial activities. Journal of Agricultural and Food Chemistry. Link

  • De Vries, J. G. (2001).[1] The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry.[1] Link

  • Chen, Y. Y., et al. (2012).[1] Methyl cinnamate inhibits adipocyte differentiation via activation of the CaMKK2-AMPK pathway in 3T3-L1 preadipocytes.[1][7][8] Journal of Agricultural and Food Chemistry. Link

  • Sova, M. (2012).[1] Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini Reviews in Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

Executive Summary This Application Note details the synthesis of methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (also known as methyl 3,4-methylenedioxycinnamate), a critical intermediate in the synthesis of phosphodie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (also known as methyl 3,4-methylenedioxycinnamate), a critical intermediate in the synthesis of phosphodiesterase inhibitors (e.g., Tadalafil analogs), fragrances, and polymer additives.

We present two distinct protocols tailored to specific project requirements:

  • Method A (Precision Route): Horner-Wadsworth-Emmons (HWE) Olefination. Recommended for discovery chemistry requiring >98% (E)-stereoselectivity and minimal purification.

  • Method B (Scalable Route): Knoevenagel-Doebner Condensation followed by Fischer Esterification. Recommended for multi-gram to kilogram scale-up where atom economy and cost are prioritized.

⚠️ Regulatory Compliance Warning

Piperonal (3,4-methylenedioxybenzaldehyde) , the starting material for both protocols, is a regulated precursor (List I Chemical in the USA; Category 1 Precursor in the EU) due to its potential use in the illicit manufacture of MDMA.

  • Action Required: Ensure all procurement, storage, and usage logs comply with local DEA/EMA regulations before initiating work.

Retrosynthetic Analysis & Workflow

The target molecule is constructed by forming the C2–C3 double bond. The choice of disconnection dictates the stereochemical outcome.

SynthesisWorkflow Target Target: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate Piperonal Starting Material: Piperonal (Regulated Precursor) HWE_Process Method A: HWE Olefination (NaH, THF) Piperonal->HWE_Process Knoevenagel Method B: Knoevenagel-Doebner (Pyridine, Piperidine) Piperonal->Knoevenagel HWE_Reagent Trimethyl phosphonoacetate HWE_Reagent->HWE_Process HWE_Process->Target Direct, >98% (E)-isomer Malonic Malonic Acid Malonic->Knoevenagel Intermediate Intermediate: 3,4-Methylenedioxycinnamic Acid Knoevenagel->Intermediate -CO2 (Decarboxylation) Esterification Fischer Esterification (MeOH, H2SO4) Intermediate->Esterification Esterification->Target Scalable, 2-Step

Figure 1: Decision tree for synthesis selection. Method A offers direct stereocontrol; Method B offers robust scalability.

Method A: Horner-Wadsworth-Emmons (HWE) Protocol

Best For: High-purity library synthesis, stereochemical guarantees.

Rationale

The HWE reaction utilizes a phosphonate-stabilized carbanion.[1][2][3][4] Unlike the standard Wittig reaction which often yields Z/E mixtures, the HWE reaction with trimethyl phosphonoacetate is thermodynamically controlled to favor the (E)-isomer (trans) almost exclusively due to the reversible formation of the threo-oxaphosphetane intermediate.

Materials Table
ReagentEquiv.MW ( g/mol )Role
Piperonal 1.0150.13Electrophile
Trimethyl phosphonoacetate 1.2182.11HWE Reagent
Sodium Hydride (60% in oil) 1.324.00Base
THF (Anhydrous) --Solvent (0.2 M)
Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.3 equiv) in anhydrous THF at 0°C.

  • Deprotonation: Dropwise add Trimethyl phosphonoacetate (1.2 equiv). The solution will turn clear/yellowish as hydrogen gas evolves. Stir for 30 min at 0°C to ensure complete formation of the phosphonate carbanion.

  • Addition: Add Piperonal (1.0 equiv) dissolved in minimal THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). Piperonal (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Quench: Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from minimal hot methanol or perform flash chromatography (0-20% EtOAc in Hexanes) if high purity is required.

Mechanistic Insight

HWE_Mechanism Step1 Phosphonate Deprotonation Step2 Nucleophilic Attack (Reversible) Step1->Step2 Carbanion Step3 Oxaphosphetane Formation Step2->Step3 Steric Control Step4 Elimination (Irreversible) Step3->Step4 Syn-Elimination Product (E)-Alkene + Phosphate Salt Step4->Product

Figure 2: The thermodynamic stability of the trans-configured oxaphosphetane drives the (E)-selectivity.

Method B: Knoevenagel-Doebner Condensation

Best For: Scale-up (>100g), Green Chemistry requirements (Metal-free).

Rationale

This classic organic reaction uses a weak base (pyridine/piperidine) to condense the aldehyde with malonic acid. The in situ decarboxylation drives the reaction forward, yielding the thermodynamically stable (E)-acid, which is subsequently esterified.

Materials Table
ReagentEquiv.Role
Piperonal 1.0Substrate
Malonic Acid 2.0Nucleophile
Pyridine 5.0 volSolvent/Base
Piperidine 0.1Catalyst
Methanol /

ExcessEsterification
Step-by-Step Procedure

Step 1: Synthesis of 3,4-Methylenedioxycinnamic Acid

  • Combine Piperonal (1.0 equiv) and Malonic acid (2.0 equiv) in Pyridine (5 mL per gram of aldehyde).

  • Add catalytic Piperidine (0.1 equiv).

  • Heat to reflux (100–115°C) for 3–5 hours. Carbon dioxide evolution indicates decarboxylation.

  • Isolation: Cool the mixture and pour into ice-cold HCl (6M) to precipitate the acid.

  • Filter the white solid. Wash with cold water.

    • Checkpoint: The intermediate acid should have a melting point of 242–244°C (dec).[5]

Step 2: Fischer Esterification

  • Suspend the dried acid in Methanol (0.5 M).

  • Add concentrated

    
     (catalytic, 5 mol%).
    
  • Reflux for 6–12 hours.

  • Concentrate methanol, dilute with water, and extract with EtOAc or filter the precipitate if solid.

Analytical Validation

To ensure the integrity of the protocol, the final product must meet the following specifications.

Proton NMR ( NMR, 400 MHz, )

The coupling constant (


) of the vinylic protons is the definitive proof of stereochemistry.
Shift (

ppm)
MultiplicityCoupling (

Hz)
AssignmentInterpretation
7.62 Doublet15.9 Hz Vinyl

Confirms (E)-geometry
6.28 Doublet15.9 Hz Vinyl

Confirms (E)-geometry
6.9 - 7.1 Multiplet-Aromatic (3H)Benzodioxole ring
6.01 Singlet-

Methylenedioxy bridge
3.79 Singlet-

Methyl Ester
Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 133–134°C (Ester).

References

  • Corey, E. J., et al. (1969). Total Synthesis of Prostaglandins. Journal of the American Chemical Society.[3][6] (Foundational text on HWE utility in complex synthesis).

  • Organic Syntheses. Preparation of alpha,beta-unsaturated esters via HWE. Org. Synth. 1990, 69, 103.

  • Vahidy, et al. (1935).[7] Condensation of aldehydes with malonic acid in the presence of organic bases. Proceedings of the Indian Academy of Sciences. (Classic Knoevenagel-Doebner protocol for piperonal).

  • Cayman Chemical. Piperonal Product Safety & Regulatory Data. (Verification of List I status).

  • PubChem. Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate Compound Summary.

Sources

Application

Application Note: Biological Activity &amp; Synthetic Utility of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

This guide is structured as a comprehensive technical monograph for researchers in medicinal chemistry and pharmacognosy. It focuses on Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (also known as Methyl 3,4-methylene...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a comprehensive technical monograph for researchers in medicinal chemistry and pharmacognosy. It focuses on Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (also known as Methyl 3,4-methylenedioxycinnamate), detailing its role as both a bioactive natural product and a critical synthetic scaffold.

Compound Profile & Executive Summary[1]

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is a phenylpropanoid derivative belonging to the lignan/neolignan biosynthetic family. While isolated from natural sources such as the endophytic fungus Biscogniauxia formosana and Cinnamomum species, its primary significance in modern drug discovery lies in its dual role:

  • Direct Bioactivity: It exhibits specific, albeit moderate, antimicrobial properties (specifically against Mycobacterium tuberculosis) and antioxidant capacity.

  • Pharmacophoric Scaffold: It serves as the "Michael Acceptor" precursor for synthesizing potent antitumor amides and piperine analogs.

Physicochemical Identity
PropertyDetail
IUPAC Name Methyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate
Common Synonyms Methyl 3,4-methylenedioxycinnamate; Methyl piperonylacrylate
CAS Number 719-33-5
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Solubility Soluble in DMSO, Ethanol, Ethyl Acetate; Insoluble in Water
Key Structural Feature

-unsaturated ester conjugated to a benzodioxole ring

Therapeutic Potential & Mechanism of Action[8][13]

Antimicrobial Activity (Antimycobacterial)

Research indicates that this compound possesses weak-to-moderate activity against Mycobacterium tuberculosis (strain H37Rv).[1][2]

  • Mechanism: The lipophilic nature of the benzodioxole ring facilitates cell wall penetration, while the

    
    -unsaturated carbonyl moiety acts as a weak electrophile, potentially interacting with cysteine residues in microbial enzymes (Michael addition).
    
  • Potency Context: With MIC values reported in the range of 50–58 µg/mL (note: some sources cite mg/mL, likely a unit error in older literature; µg/mL is the bio-plausible range for this class), it is less potent than first-line drugs like Ethambutol but serves as a lead structure for optimization.

Antitumor Scaffold (The "Activity Cliff")

This ester represents a classic "Activity Cliff" in medicinal chemistry.

  • The Ester (Scaffold): Often shows negligible cytotoxicity (IC50 > 100 µM) against cell lines like HeLa or HepG2.

  • The Derivative (Drug): Converting the methyl ester to an amide (e.g., via reaction with heterocyclic amines) dramatically increases potency (IC50 < 5 µM).

  • Pathway: The derivatives typically function by inhibiting tubulin polymerization or suppressing NF-

    
    B signaling, leveraging the benzodioxole moiety's similarity to combretastatin A-4.
    
Mechanism of Action Visualization

The following diagram illustrates the transition from the precursor scaffold to active biological effectors.

MoA_Pathway Precursor Piperonal (Start Material) Scaffold Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (The Scaffold) Precursor->Scaffold Knoevenagel Condensation Amide Amide Derivatives (e.g., Piperine Analogs) Scaffold->Amide Aminolysis (Structural Optimization) Acid Free Acid Form (3,4-methylenedioxycinnamic acid) Scaffold->Acid Hydrolysis Target_TB Mycobacterium tuberculosis (Cell Wall/Enzymes) Scaffold->Target_TB Direct Activity (Weak/Moderate) Target_Ox ROS Scavenging (Antioxidant) Scaffold->Target_Ox Direct Activity (Benzodioxole Ring) Target_Tumor Tumor Cells (HeLa/HepG2) Target: Tubulin/NF-kB Amide->Target_Tumor High Potency (IC50 < 5 µM) Acid->Target_TB Enhanced Activity

Caption: Transformation of the methyl ester scaffold into potent pharmacological agents. The ester itself possesses intrinsic antimicrobial activity, while its amide derivatives exhibit potent antitumor effects.

Detailed Experimental Protocols

Protocol A: Synthesis via Green Knoevenagel Condensation

Objective: To synthesize high-purity Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate for biological testing.

Rationale: Traditional methods use toxic pyridine/piperidine. This protocol uses a greener approach compatible with sensitive biological assays (no trace amine contamination).

Materials:

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Methyl acetate (activated methylene source) or Dimethyl malonate

  • Catalyst: Boric acid (10 mol%) or Ammonium Acetate

  • Solvent: Ethanol (95%)

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol Piperonal and 10 mmol Dimethyl Malonate in 15 mL of Ethanol.

  • Catalysis: Add 1.0 mmol (10 mol%) Boric Acid .

  • Reflux: Heat the mixture to reflux (78°C) with magnetic stirring for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (50 mL). The product usually precipitates as a solid.

    • Filter the precipitate using a Buchner funnel.

  • Purification: Recrystallize from hot ethanol to yield white/off-white crystals.

  • Validation: Confirm structure via ¹H-NMR (Look for doublet signals at

    
     6.3–7.6 ppm for vinyl protons with J > 15 Hz, indicating trans-(E)-geometry).
    
Protocol B: Antimycobacterial Susceptibility Assay (Microplate Alamar Blue)

Objective: To determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

Safety: M. tuberculosis is a BSL-3 pathogen. This assay must be performed in a certified BSL-3 facility. For BSL-2 surrogates, use M. smegmatis.

Materials:

  • Test Compound: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (Stock: 10 mg/mL in DMSO).

  • Strain: M. tuberculosis H37Rv (or M. smegmatis mc² 155).

  • Media: Middlebrook 7H9 broth supplemented with OADC.

  • Reagent: Alamar Blue (Resazurin).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in 7H9 broth.

  • Plate Setup: Use a 96-well sterile microplate.

    • Add 100 µL of 7H9 broth to all wells.

    • Serial Dilution: Add 100 µL of test compound stock to Column 1, mix, and transfer 100 µL to Column 2 (continue to Column 10). Discard final 100 µL.

    • Final Concentration Range: 100 µg/mL to 0.19 µg/mL.

  • Controls:

    • Positive Control: Ethambutol or Rifampicin.

    • Negative Control: DMSO (vehicle) + Bacteria.

    • Sterility Control: Media only.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all test and control wells (except sterility).

  • Incubation: Incubate at 37°C for 5–7 days (M. tuberculosis) or 24–48 hours (M. smegmatis).

  • Readout: Add 20 µL Alamar Blue and incubate for 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Data Summary & Reference Values

The following table summarizes expected biological data based on literature consensus.

Assay TypeTarget/Cell LineExpected Activity (IC50/MIC)Comparative Potency
Antimicrobial M. tuberculosis H37RvMIC: 25 – 58 µg/mLWeak (vs. Ethambutol ~2-5 µg/mL)
Antimicrobial S. aureusMIC: > 100 µg/mLInactive
Cytotoxicity HeLa (Cervical Cancer)IC50: > 50 µMInactive/Weak
Cytotoxicity MDA-MB-231 (Breast)IC50: > 50 µMWeak (Amide derivs are < 5 µM)
Enzyme Inhibition

-Glucosidase
IC50: ~100 µMModerate (Scaffold for antidiabetics)

Experimental Workflow Diagram

Workflow Start Start: Crude Extract or Synthesis Purification Purification (Recrystallization/Column Chrom.) Target Purity > 98% Start->Purification QC QC Check (1H-NMR, HPLC) Confirm E-isomer Purification->QC Decision Select Assay Path QC->Decision Path_Micro Antimicrobial Path (Microplate Alamar Blue) Decision->Path_Micro Path_Cyto Cytotoxicity Path (MTT Assay) Decision->Path_Cyto Readout_Micro Measure MIC (Color Change: Blue -> Pink) Path_Micro->Readout_Micro Readout_Cyto Measure IC50 (Absorbance @ 570nm) Path_Cyto->Readout_Cyto

Caption: Standardized workflow for the isolation, verification, and biological evaluation of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate.

References

  • Secondary Metabolites of Biscogniauxia and Bioactivity Source: MDPI (Toxins) Citation: "Secondary Metabolites of Biscogniauxia: Distribution, Chemical Diversity, Bioactivity, and Implications." Link:[Link][3]

  • Antimycobacterial Activity of Endophytic Fungi Source: Frontiers in Microbiology Citation: "Endophytic fungi: a reservoir of antibacterials." Link:[Link]

  • Synthesis of Benzodioxole Derivatives (Antitumor) Source: SSRN / Elsevier Preprints Citation: "Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity." Link:[Link]

  • Green Knoevenagel Condensation Protocols Source: Sciforum / MDPI Citation: "One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst." Link:[Link]

  • Alpha-Glucosidase Inhibition by Phenylpropanoids Source: NIH / PMC Citation: "Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds from Traditional Thai Medicinal Plant." Link:[Link]

Sources

Method

NMR spectroscopy analysis of methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

Application Note: Structural Elucidation and Quality Assessment of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate via High-Field NMR Spectroscopy Executive Summary Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (comm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quality Assessment of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate via High-Field NMR Spectroscopy

Executive Summary

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (commonly methyl 3,4-methylenedioxycinnamate) represents a critical intermediate in the synthesis of pharmaceutical alkaloids and a bioactive constituent in Piper species. Its structural integrity relies on two pivotal features: the stereochemistry of the alkene linker and the stability of the methylenedioxy ring.

This guide provides a self-validating NMR protocol to distinguish the active (E)-isomer from the thermodynamically less stable (Z)-isomer and to quantify purity against common synthetic byproducts (e.g., piperonal).

Sample Preparation & Experimental Protocol

To ensure high-resolution data suitable for coupling constant analysis, strict adherence to sample preparation is required.

Reagents and Materials[1][2]
  • Analyte: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (>98% purity recommended for reference).

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
    
    • Rationale:

      
       prevents hydrogen bonding broadening often seen in DMSO with phenolic impurities, and provides excellent solubility for this lipophilic ester.
      
  • NMR Tube: 5 mm high-precision borosilicate glass (Wilmad 507-PP or equivalent).

Preparation Workflow
  • Massing: Weigh 10–15 mg of the solid analyte.

  • Solvation: Dissolve in 600 µL of

    
    .
    
    • Note: Ensure the solution height in the tube is ~4.5 cm to match the receiver coil length (preventing shimming artifacts).

  • Filtration: If the solution appears cloudy, filter through a small plug of glass wool within a Pasteur pipette directly into the NMR tube.

  • Degassing: Cap the tube and invert slowly 3 times.

Acquisition Parameters (600 MHz Instrument)
  • Pulse Sequence: zg30 (30° excitation pulse) for quantitative integration.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): 2.0 seconds (Ensure

    
     for methyl protons if strict qNMR is required; for structural ID, 1.0s is sufficient).
    
  • Scans (NS): 16 (Sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Structural Elucidation Logic

The identification of this molecule rests on three specific spectral regions. The following diagram illustrates the logical flow used to confirm the structure from raw data.

StructuralLogic Start Raw 1H NMR Spectrum Region1 Region: 6.0 - 8.0 ppm (Olefinic & Aromatic) Start->Region1 Region2 Region: 5.9 - 6.1 ppm (Heterocyclic) Start->Region2 Region3 Region: 3.5 - 4.0 ppm (Aliphatic) Start->Region3 CheckJ Calculate J-coupling of Olefinic Doublets Region1->CheckJ Analyze Vinylic Protons Dioxole Singlet @ 6.00 ppm Integrates to 2H (Methylenedioxy) Region2->Dioxole Check Chemical Shift Ester Singlet @ 3.79 ppm Integrates to 3H (Methyl Ester) Region3->Ester Check Chemical Shift IsomerE J ≈ 16.0 Hz CONFIRMED (E)-Isomer CheckJ->IsomerE Large Coupling IsomerZ J ≈ 10-12 Hz (Z)-Isomer Impurity CheckJ->IsomerZ Small Coupling Final Structure Validated: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate IsomerE->Final Dioxole->Final Ester->Final

Figure 1: Decision tree for the structural validation of methyl 3,4-methylenedioxycinnamate based on 1H NMR observables.

Detailed Spectral Analysis

1H NMR Assignments (CDCl3, 600 MHz)

The spectrum is characterized by a distinct "clean" aromatic region and the diagnostic large coupling of the trans-alkene.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-

7.62 Doublet (d)1H16.0 Deshielded by resonance with the aromatic ring and anisotropy of the carbonyl.[1] The 16.0 Hz value confirms trans (E) geometry [1].
Ar-H2 7.03Doublet (d)1H1.6Meta-coupling to H-6.
Ar-H6 7.00Doublet of Doublets (dd)1H8.0, 1.6Ortho-coupling to H-5 and meta to H-2.
Ar-H5 6.80Doublet (d)1H8.0Shielded relative to other aromatics due to ortho-oxygenation.
H-

6.27 Doublet (d)1H16.0 Shielded by resonance donation from the alkene; couples to H-

.
-OCH

O-
6.00 Singlet (s)2H-Diagnostic for 1,3-benzodioxole. Sharp singlet indicates no ring strain or conformational flux.
-OCH

3.79 Singlet (s)3H-Typical methyl ester position.
13C NMR Key Features

While 1H NMR confirms geometry, 13C NMR confirms the oxidation state of the carbons.

  • Carbonyl (C=O): ~167.6 ppm.

  • Aromatic C-O: The carbons at positions 3 and 4 (bearing the dioxole) appear furthest downfield in the aromatic region (~148–150 ppm).

  • Dioxole Carbon (-OCH

    
    O-):  ~101.6 ppm (Distinctive region, separates from alkenes).
    
  • Alkene Carbons: C-

    
     (~144 ppm) is significantly downfield of C-
    
    
    
    (~116 ppm) due to conjugation with the aromatic ring.

Quality Control & Impurity Profiling

In drug development contexts, this compound is often synthesized via Knoevenagel condensation of piperonal and methyl acetate. Common impurities include:

  • Piperonal (Starting Material):

    • Detection: Look for an aldehyde proton singlet at 9.8 ppm .

  • Cis-Isomer (Photodegradation Product):

    • Detection: Look for doublets at 5.8 ppm and 6.8 ppm with

      
       Hz.
      
    • Mechanism: Exposure to UV light causes

      
       isomerization. Store samples in amber vials.
      
  • Piperonylic Acid (Hydrolysis Product):

    • Detection: Loss of the methyl ester singlet at 3.79 ppm; appearance of a broad carboxylic acid peak >11 ppm.

Protocol for Purity Calculation

To calculate the molar ratio of the active (E)-isomer vs. the (Z)-isomer:



Where


 is the integral of the doublet at 6.27 ppm and 

is the integral of the doublet at ~5.9 ppm.

Advanced Verification: 2D NMR Workflow

For regulatory submission, connectivity must be established using HMBC (Heteronuclear Multiple Bond Correlation).

HMBC_Connectivity H_Beta H-Beta (7.62 ppm) C_Carbonyl C=O (167.6 ppm) H_Beta->C_Carbonyl 3-bond (Weak) C_Quat Ar-C1 (Quaternary) H_Beta->C_Quat 3-bond (Strong) H_Alpha H-Alpha (6.27 ppm) H_Alpha->C_Carbonyl 2-bond H_Alpha->C_Quat 3-bond (Weak) H_Methoxy Methoxy H (3.79 ppm) H_Methoxy->C_Carbonyl 3-bond (Definitive Ester Link)

Figure 2: Key HMBC correlations establishing the connectivity of the side chain to the aromatic ring and the ester functionality.

The critical correlation is H-Methoxy (3.79)


 C=O (167.6) , which links the methyl group to the carbonyl, confirming the ester structure rather than an ether or ketone.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Establishes Karplus relationship for alkene coupling constants: Trans

    
     Hz).
    
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 628 (Methyl 3,4-methylenedioxycinnamate). Retrieved from [Link]

  • PubChem. (n.d.).[2] Methyl 3,4-methylenedioxycinnamate (Compound).[2] National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Application

Structural Elucidation and Fragmentation Dynamics of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

Application Note: AN-MS-2025-BDX Executive Summary This application note details the mass spectrometric characterization of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (commonly known as methyl 3,4-methylenedioxycin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MS-2025-BDX

Executive Summary

This application note details the mass spectrometric characterization of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (commonly known as methyl 3,4-methylenedioxycinnamate).[1] This compound is a critical intermediate in the synthesis of pharmaceutical agents (including tadalafil analogs) and a precursor in the flavor and fragrance industry.

Precise identification of this molecule requires understanding its distinct fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI). This guide provides optimized protocols for GC-MS and LC-MS analysis, supported by mechanistic insights into the stability of the benzodioxole ring and cinnamoyl conjugation.[1]

Chemical Identity & Properties

PropertyDetail
IUPAC Name Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Common Name Methyl 3,4-methylenedioxycinnamate
CAS Number 16386-34-8
Molecular Formula

Molecular Weight 206.19 g/mol
Monoisotopic Mass 206.0579 Da

Experimental Protocols

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

  • Working Standard: Dilute stock 1:100 in the carrier solvent (Hexane for GC, 50:50 MeOH:H2O for LC).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

GC-MS Method (Electron Ionization)

This method is preferred for structural fingerprinting due to the volatility of the ester.

  • System: Agilent 7890B/5977B (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 40–400.

LC-MS Method (Electrospray Ionization)

Preferred for biological matrices or when analyzing polar metabolites.[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 × 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Parameters: Capillary 3500 V, Gas Temp 300°C.

Fragmentation Analysis & Mechanism

Electron Ionization (EI) Pathway

The EI spectrum (70 eV) is characterized by a strong molecular ion (


) due to the extensive conjugation between the benzodioxole ring and the propenoate side chain.
Key Fragmentation Steps:
  • Molecular Ion (m/z 206): The radical cation is stabilized by the aromatic system.

  • 
    -Cleavage (Formation of m/z 175):  The bond between the carbonyl carbon and the ether oxygen is cleaved, losing a methoxy radical (
    
    
    
    , 31 Da). This generates the stable 3,4-methylenedioxycinnamoyl cation (acylium ion).[1]
    • Mechanism:[1][2][3] Inductive cleavage driven by the carbonyl oxygen.

  • Decarbonylation (Formation of m/z 147): The acylium ion (m/z 175) loses a neutral Carbon Monoxide (CO, 28 Da) molecule. This results in the 3,4-methylenedioxystyryl cation , a highly resonance-stabilized species.[1]

  • Ring Degradation (Formation of m/z 119 & 89):

    • m/z 119: Loss of CO from the styryl cation (often involving the dioxole ring oxygen).

    • m/z 89: Further fragmentation leading to the benzocyclopropenyl cation or similar aromatic fragments.

Electrospray Ionization (ESI) Pathway

In ESI(+), the molecule forms the protonated pseudomolecular ion


.
  • Precursor: m/z 207 (

    
    ).
    
  • Primary Fragment: m/z 175 (

    
    ).[1] In-source fragmentation often mimics EI mechanisms but involves the loss of neutral methanol rather than a radical.
    
  • Adducts: Sodium adducts (

    
    , m/z 229) are common if buffers are not strictly controlled.
    

Visualization of Fragmentation Pathways[4][6][7][8][9][10]

The following diagram illustrates the primary EI fragmentation pathway, highlighting the transition from the molecular ion to the characteristic diagnostic ions.

Caption: Step-wise EI fragmentation showing the dominant pathway via the acylium ion (m/z 175) and subsequent decarbonylation.

Method Development Decision Tree

MethodWorkflow Figure 2: Analytical Workflow Selection Start Sample Received Matrix Matrix Type? Start->Matrix Pure Pure Synthesis / Oil Matrix->Pure Non-Polar Bio Plasma / Urine Matrix->Bio Polar/Aqueous GCMS GC-MS (EI) Target: m/z 206, 175, 147 Pure->GCMS Volatility High LCMS LC-MS (ESI+) Target: m/z 207, 229 Bio->LCMS Derivatization needed for GC

Caption: Decision matrix for selecting between GC-MS and LC-MS based on sample origin.

Diagnostic Ion Table

The following table summarizes the key ions used for Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) setup.

m/z (EI)Ion IdentityOriginRelative Abundance (Est.)
206 Molecular Ion (

)
Parent MoleculeStrong (40-60%)
175 Acylium IonLoss of

Base Peak (100%)
147 Styryl CationLoss of

from m/z 175
High (50-80%)
119 Ring FragmentLoss of

from m/z 147
Moderate (20-40%)
89 BenzocyclopropenylDeep FragmentationLow (10-20%)

Note: Relative abundances may vary based on source temperature and tuning, but m/z 175 and 147 are consistently the most diagnostic fragments.

Results Interpretation & Causality

Why is m/z 175 the Base Peak?

In many ester mass spectra, the molecular ion is weak. However, for methyl 3,4-methylenedioxycinnamate, the


-cleavage  adjacent to the carbonyl group produces an acylium ion (m/z 175).[1] This ion is exceptionally stable because the positive charge on the carbonyl carbon is delocalized through the conjugated double bond into the electron-rich benzodioxole ring. The oxygen atoms in the methylenedioxy group donate electron density (resonance effect), further stabilizing the cation.
The "Benzodioxole Fingerprint"

The transition from 147


 119  is characteristic of benzodioxole derivatives. It typically represents the contraction of the dioxole ring or loss of CO, a known behavior of methylenedioxy-substituted aromatics under electron impact [1].

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3,4-Methylenedioxycinnamic acid. National Institute of Standards and Technology.[4][5][6] [Link][1]

  • PubChem. (2025). Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate (Related Derivative Data). National Library of Medicine. [Link][1][7]

  • McLafferty, F. W., & Tureček, F. (1993).[8] Interpretation of Mass Spectra (4th ed.).[8] University Science Books. (Standard text for fragmentation mechanisms).

  • ChemGuide. (2025). Fragmentation Patterns in Mass Spectra. [Link]

Sources

Method

Application Note: High-Purity HPLC Isolation of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

Executive Summary Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 16386-34-8), also known as methyl 3,4-methylenedioxycinnamate, is a critical intermediate in the synthesis of bioactive alkaloids and fragrance com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 16386-34-8), also known as methyl 3,4-methylenedioxycinnamate, is a critical intermediate in the synthesis of bioactive alkaloids and fragrance compounds. Its purification presents a specific chromatographic challenge: the separation of the desired bioactive (E)-isomer from the thermodynamically stable but often undesired (Z)-isomer and the unreacted starting material, piperonal.

This guide moves beyond standard C18 protocols, introducing a Phenyl-Hexyl stationary phase strategy to exploit


 interactions for superior geometric isomer resolution. It covers analytical quantification and linear scale-up to preparative purification.

Physicochemical Profile & Target Analytes[1][2][3][4][5][6]

Understanding the molecule is the first step to separation. The conjugated system dictates detection, while the lipophilicity drives retention.

PropertyValueChromatographic Implication
Molecular Weight 206.19 g/mol Suitable for UV and MS detection.
LogP (Predicted) ~2.4Moderate lipophilicity; ideal for Reversed-Phase (RP).
UV Max (

)
308–312 nmHigh selectivity wavelength; avoids low-UV noise.
pKa N/A (Neutral Ester)pH modification is used primarily for impurities (acids).
Solubility MeOH, ACN, EtOAcSample diluent should be MeOH or ACN/Water mix.
Impurity Profile
  • Piperonal (Starting Material): Elutes early (more polar).

  • (Z)-Isomer: Critical impurity; elutes close to the (E)-isomer.

  • Piperonylic Acid: Hydrolysis byproduct; elutes early if pH is neutral, late if pH is low (suppressed ionization).

Analytical Method Protocol (QC)

Method Rationale

Standard C18 columns often struggle to resolve cis/trans (E/Z) isomers of cinnamates due to similar hydrophobicity. We utilize a Biphenyl or Phenyl-Hexyl phase. The aromatic ring of the stationary phase interacts with the


-electrons of the cinnamate double bond, providing "shape selectivity" that C18 lacks.
Chromatographic Conditions[2][6][7]
ParameterSpecification
Column Phenomenex Kinetex Biphenyl or Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm or 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temp 35°C (Control is critical for isomer reproducibility)
Detection UV @ 310 nm (Quantification), 254 nm (Broad impurity check)
Injection Vol 5.0 µL
Gradient Program

Goal: Separate Piperonal (early) from Isomers (mid) and dimers/oligomers (late).

Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic to stack early eluters
12.070Linear Gradient (Separation Zone)
13.095Wash
15.095Hold
15.130Re-equilibration
20.030End

Preparative Purification Protocol (Scale-Up)

Scale-Up Calculation Strategy

Direct linear scale-up preserves the separation profile (resolution) achieved in the analytical run.

  • Scale Factor (SF):

    
    
    
    • Where D = Diameter, L = Length.

  • Flow Rate:

    
    
    
  • Loading:

    
    
    
Preparative Conditions (Example: 20mm ID Column)
  • Column: Phenyl-Hexyl Prep Column (150 x 21.2 mm, 5 µm).

  • Flow Rate: 21 mL/min.

  • Loading: 50–100 mg per injection (highly dependent on crude purity).

  • Fraction Collection: Trigger by UV Slope + Threshold at 310 nm.

Workflow Diagram (DOT)

PurificationWorkflow Crude Crude Reaction Mixture (Solid) Dissolution Dissolution (MeOH:H2O 80:20) Crude->Dissolution Filter Filtration (0.22 µm PTFE) Dissolution->Filter Analytical Analytical QC (Biphenyl) Check Purity & E/Z Ratio Filter->Analytical Decision Purity > 98%? Analytical->Decision PrepLC Prep HPLC (Linear Scale-up) Decision->PrepLC No Final Final Product (White Crystalline Solid) Decision->Final Yes Fractions Fraction Collection (UV 310nm Trigger) PrepLC->Fractions QC_Frac Fraction QC Fractions->QC_Frac QC_Frac->PrepLC Recycle (Mixed) Pool Pool Pure Fractions (Rotary Evaporation) QC_Frac->Pool Pass Pool->Final

Caption: End-to-end purification workflow from crude solid to isolated pure isomer.

Critical Quality Attributes (CQAs) & Troubleshooting

Isomer Resolution Logic

The separation of the (E) and (Z) isomers is the primary CQA. If resolution (


) drops below 1.5, follow this logic:

Troubleshooting Start Resolution (E/Z) < 1.5 Step1 Decrease Temp to 25°C (Enhances pi-pi interaction) Start->Step1 Check1 Improved? Step1->Check1 Step2 Switch to MeOH B (Change selectivity) Check1->Step2 No Check2 Improved? Step2->Check2 Step3 Use Biphenyl Column Check2->Step3 No

Caption: Decision tree for optimizing geometric isomer separation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing Residual Silanol InteractionsEnsure 0.1% Formic Acid or TFA is present.
Split Peaks Sample Solvent too StrongDilute sample in mobile phase starting conditions (30% ACN).
Ghost Peaks Carryover from previous runRun a "Sawtooth" gradient wash (5-95% B) between injections.
Low Recovery Precipitation in Mobile PhaseCheck solubility of the ester in 30% ACN; ensure column temp > 25°C.

References

  • PubChem. (n.d.). Methyl 3,4-methylenedioxycinnamate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Restek Corporation. (2016). Separation of ortho, meta and para isomers using Biphenyl Phases. (Grounding for Phenyl-Hexyl/Biphenyl selection strategy). Retrieved October 26, 2023, from [Link]

Application

Application Notes &amp; Protocols: Assessing the Cytotoxicity of Benzodioxole Derivatives

Introduction: The Double-Edged Sword of the Benzodioxole Moiety The 1,3-benzodioxole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Benzodioxole Moiety

The 1,3-benzodioxole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] From anticancer agents like etoposide to compounds with anti-inflammatory and antioxidant properties, this heterocyclic motif is of significant interest to drug development professionals.[1][3][4] However, the same chemical features that confer therapeutic potential can also lead to significant cytotoxicity. The metabolic activation of the methylenedioxy bridge, often mediated by cytochrome P450 (CYP450) enzymes, can generate reactive intermediates capable of inducing cellular damage.[5][6]

Therefore, a rigorous and well-defined cytotoxicity assessment is not merely a regulatory checkpoint but a fundamental step in characterizing the therapeutic window and potential liabilities of any novel benzodioxole derivative.[7][8] This guide provides an in-depth overview of the principles, protocols, and critical considerations for evaluating the cytotoxic effects of this important class of compounds.

Part 1: Strategic Selection of Cytotoxicity Assays

No single assay can definitively capture the multifaceted nature of cytotoxicity. A robust assessment relies on a multi-parametric approach, interrogating different cellular endpoints to build a comprehensive toxicity profile. The choice of assay should be guided by the suspected mechanism of action and the specific questions being asked.

Here, we detail three foundational assays that, when used in combination, provide a holistic view of a compound's cytotoxic potential by measuring distinct cellular health indicators:

  • MTT Assay: Measures mitochondrial dehydrogenase activity, serving as a proxy for metabolic viability .[9] It is excellent for screening and determining the concentration-dependent inhibition of cell proliferation.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, providing a direct measure of cell membrane integrity loss , a hallmark of necrosis and late-stage apoptosis.[10][11]

  • Neutral Red (NR) Uptake Assay: Assesses the ability of viable cells to incorporate and sequester the neutral red dye within their lysosomes, indicating lysosomal membrane integrity .[12][13][14]

Expert Insight: Why use multiple assays? A benzodioxole derivative might inhibit mitochondrial function without immediately rupturing the cell membrane. The MTT assay would show a strong cytotoxic effect, while the LDH assay might initially show a weak one. Conversely, a compound causing rapid necrosis would result in a strong LDH release but might not show a change in MTT reduction until the cells are completely dead. Combining these assays provides a more nuanced understanding of how and when the cells are dying.

Part 2: Detailed Experimental Protocols

These protocols are designed as a robust starting point. Researchers must optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.[15]

Fundamental Setup: The Importance of Controls

For every assay, a specific plate layout including all necessary controls is paramount for data integrity.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the benzodioxole derivative. This is critical to ensure the solvent itself is not causing toxicity.[16]

  • Untreated Control (Negative Control): Cells in culture medium only. Represents 100% viability.

  • Maximum Lysis Control (Positive Control for LDH Assay): Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% LDH release.

  • Positive Control (Toxicant): A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is performing as expected.

  • Media Blank: Wells containing only culture medium (and reagents) to determine background absorbance.

Caption: Logical workflow for establishing proper controls in a cytotoxicity plate.

Protocol 2.1: MTT Assay for Metabolic Activity

This assay quantifies the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected mammalian cell line (e.g., HeLa, HepG2)

  • Complete culture medium

  • Benzodioxole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS, protect from light)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the benzodioxole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Protocol 2.2: LDH Assay for Membrane Integrity

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10][18]

Materials:

  • All materials from the MTT assay (excluding MTT and solubilization solution)

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye)

  • Lysis Buffer (e.g., 1% Triton X-100)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional wells for the "Maximum Lysis Control."

  • Induce Maximum Lysis: One hour before the end of the compound incubation period, add 10 µL of Lysis Buffer to the "Maximum Lysis Control" wells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[18]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[18]

Part 3: Data Analysis and Interpretation

Calculations:

  • Correct for Background: Subtract the average absorbance of the media blank from all other readings.

  • Calculate Percent Viability (MTT Assay):

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • Calculate Percent Cytotoxicity (LDH Assay):

    • % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Untreated Control) / (Absorbance of Maximum Lysis Control - Absorbance of Untreated Control)] * 100

Data Presentation:

The results are typically plotted as a dose-response curve, with the compound concentration on the x-axis (log scale) and the % Viability or % Cytotoxicity on the y-axis. From this curve, the IC50 (Inhibitory Concentration 50%) or CC50 (Cytotoxic Concentration 50%) value can be determined. This represents the concentration of the compound required to inhibit cell growth or induce cell death by 50%.

Table 1: Example Data Summary for Benzodioxole Derivatives on HeLa Cells (48h)

CompoundAssay TypeEndpoint MeasuredIC50 / CC50 (µM)
Derivative AMTTMetabolic Activity15.2 ± 1.8
Derivative ALDHMembrane Integrity85.6 ± 5.3
Derivative BMTTMetabolic Activity120.4 ± 9.7
Derivative BLDHMembrane Integrity> 200
DoxorubicinMTTMetabolic Activity0.8 ± 0.1

Interpretation of Example Data: Derivative A shows a significant impact on metabolic activity at a much lower concentration than what is required to cause membrane rupture, suggesting a cytostatic or apoptotic mechanism. Derivative B is significantly less cytotoxic overall.

Part 4: Mechanistic Considerations for Benzodioxole Derivatives

The cytotoxicity of many benzodioxole compounds is linked to their metabolism by Cytochrome P450 enzymes.[5][6] The methylenedioxy bridge can be oxidized to form a reactive carbene intermediate, which can then bind to cellular macromolecules, leading to toxicity.

Caption: Potential mechanism of CYP450-mediated cytotoxicity of benzodioxole derivatives.

Experimental Validation: To investigate this, cytotoxicity assays can be performed in the presence of a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole). A significant increase in the IC50 value in the presence of the inhibitor would strongly suggest that metabolic activation is required for the compound's cytotoxic effect.

Conclusion

The protocols and considerations outlined in this guide provide a comprehensive framework for the in vitro cytotoxicity assessment of benzodioxole derivatives. By employing a multi-assay approach, incorporating rigorous controls, and considering the unique metabolic pathways of this chemical class, researchers can generate reliable and insightful data. This is essential for guiding medicinal chemistry efforts, understanding structure-activity relationships, and ultimately identifying promising drug candidates with an acceptable safety profile.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • LDH Cytotoxicity Assay Kit (BA0001). Abbkine. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells. PMC. [Link]

  • MTT Cytotoxicity Study. NAMSA. [Link]

  • Neutral red uptake for starting doses for acute oral toxicity. EURL ECVAM - TSAR. [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC. [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie. [Link]

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay. PubMed. [Link]

  • Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC - NIH. [Link]

  • Cytochrome P450 for Xenobiotic Metabolism. YouTube. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Understanding Cytotoxicity. VIROLOGY RESEARCH SERVICES. [Link]

  • Role of cytochromes P450 in chemical toxicity and oxidative stress: studies with CYP2E1. PubMed. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Role of Cytochrome P450 in Toxicity. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

[1][2] Topic: Purification & Troubleshooting Guide for Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate CAS: 16386-34-8 Common Name: Methyl 3,4-methylenedioxycinnamate Support Level: Tier 3 (Senior Application Scientist)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Purification & Troubleshooting Guide for Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate CAS: 16386-34-8 Common Name: Methyl 3,4-methylenedioxycinnamate Support Level: Tier 3 (Senior Application Scientist)[1][2]

Introduction

Welcome to the technical support hub for Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate . This compound serves as a critical intermediate in the synthesis of fragrances, polymer precursors, and pharmaceutical scaffolds.[2] Its purification presents a unique triad of challenges: solubility behavior (propensity to "oil out"), geometric instability (


 isomerization), and persistent aldehyde contamination  (Piperonal carryover).[2]

This guide does not just list steps; it explains the physicochemical logic driving the purification strategy, ensuring you can adapt these protocols to your specific scale and constraints.

Module 1: The "Oiling Out" Phenomenon

User Issue:

"My crude product refuses to crystallize. It forms a sticky yellow oil at the bottom of the flask, even though the literature melting point is >130°C."

Root Cause Analysis:

The "oiling out" phenomenon is a classic sign of Melting Point Depression caused by impurities.

  • Eutectic Interference: The starting material, Piperonal (1,3-benzodioxole-5-carbaldehyde), has a low melting point (~37°C).[1][2] Even small amounts (5-10%) can drastically lower the melting point of your ester (Target MP: ~132–134°C), creating a eutectic mixture that remains liquid at room temperature.[1]

  • Solvent Trap: The benzodioxole ring is electron-rich, making the molecule "greasier" than standard cinnamates.[1] If your recrystallization solvent is too polar (e.g., pure water added too fast), the hydrophobic ester separates as a liquid phase before it can organize into a crystal lattice.[2]

Troubleshooting Protocol:
StepActionTechnical Rationale
1 The "Scratch" Test Dip a glass rod into the oil, withdraw a drop, and scratch it against a watch glass.[1][2] If it solidifies, use this as seed crystals.[1][2]
2 Solvent Switch Recommended: Ethanol (95%) or Isopropanol.[1][2] Avoid: Pure Hexanes (solubility is too low) or pure Water (causes oiling).[1]
3 Slow Cooling Re-dissolve the oil in hot Ethanol. Allow to cool to RT undisturbed for 4 hours before moving to 4°C.

Module 2: Removing Unreacted Starting Material (Piperonal)

User Issue:

"My product has the correct retention time, but it smells strongly of vanilla/heliotrope. Recrystallization isn't removing the smell."

Root Cause Analysis:

Recrystallization is often inefficient at removing Piperonal because the aldehyde has similar solubility profiles to the ester in alcohols. You must exploit Chemical Orthogonality : the aldehyde functionality is reactive toward bisulfite, while the ester is inert.

The Bisulfite Adduct Protocol (Chemoselective Wash)

Mechanism: Sodium bisulfite (


) attacks the carbonyl carbon of the aldehyde (Piperonal) to form a water-soluble sulfonate adduct.[1] The ester (your product) cannot undergo this reaction and remains in the organic layer.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (Do not use DCM if possible; EtOAc separates better from aqueous bisulfite).[1][2]

  • The Wash: Add saturated aqueous

    
     solution (1:1 volume ratio).[1]
    
  • Agitation: Shake vigorously for 3-5 minutes . Crucial: The reaction is biphasic and diffusion-controlled.[1] Insufficient shaking = incomplete removal.[1][2]

  • Observation: You may see a white precipitate at the interface (the bisulfite adduct).[1] This is normal.

  • Separation:

    • Aqueous Layer (Bottom): Contains Piperonal-Bisulfite adduct (Discard).[1][2][3]

    • Organic Layer (Top): Contains Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate.[1][2]

  • Desalting: Wash the organic layer once with brine to remove residual bisulfite salts before drying.[1]

BisulfiteProtocol Start Crude Mixture (Ester + Piperonal) AddSolvent Dissolve in EtOAc Start->AddSolvent AddBisulfite Add Sat. NaHSO3 (aq) Shake 5 mins AddSolvent->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Target Ester) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Piperonal-Bisulfite Adduct) PhaseSep->AqLayer Bottom Layer WashBrine Wash w/ Brine Dry over MgSO4 OrgLayer->WashBrine Final Pure Ester (Odorless) WashBrine->Final

Caption: Chemoselective removal of aldehyde impurities via bisulfite adduct formation.[4][5]

Module 3: Isomer Control ( vs )

User Issue:

"HPLC shows a small peak just before my main product. Is this the Z-isomer? How do I get rid of it?"

Root Cause Analysis:

The (E)-isomer (trans) is the thermodynamic product (phenyl and carbonyl groups on opposite sides reduce steric strain).[1] The (Z)-isomer (cis) is the kinetic product or a result of photo-isomerization.[1]

  • Identification: The

    
    -isomer typically elutes earlier on reverse-phase HPLC and has a lower melting point.[1][2]
    
  • Source: Exposure to UV light (sunlight/fluorescent lab lights) can promote

    
     isomerization.[1]
    
Purification & Isomerization Strategy

If you have significant


-isomer contamination (>5%), you have two options:

Option A: Thermodynamic Reset (Iodine Catalysis) If the


 content is high, force it back to 

.
  • Dissolve crude in Toluene.

  • Add a catalytic crystal of Iodine (

    
    , ~1-2 mol%).[1][2]
    
  • Reflux for 1-2 hours. The iodine radical reversibly attacks the double bond, allowing rotation. Upon elimination of the radical, the molecule settles into the lower-energy

    
     conformation.
    
  • Wash with Sodium Thiosulfate (to remove Iodine) and recrystallize.[1]

Option B: Solubility Exclusion The


-isomer packs much better into a crystal lattice.[1]
  • Technique: Recrystallize from hot Ethanol.[1][2]

  • Outcome: The

    
    -isomer crystallizes out; the 
    
    
    
    -isomer (which is more soluble due to poor packing) remains in the mother liquor.[1] Do not crop the crystals too aggressively (i.e., do not evaporate all solvent), or the Z-isomer will co-precipitate.[2]

Module 4: Summary of Physicochemical Properties

Use this table to validate your product against standard metrics.

PropertyValue / CharacteristicNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation or aldehyde presence.[1][2]
Melting Point 132°C – 134°C Sharp range (<2°C) indicates high purity.[1]
Solubility (Hot) Ethanol, EtOAc, TolueneGood for recrystallization.[2]
Solubility (Cold) Hexanes, Water (Insoluble)Use these as anti-solvents.[1][2]
TLC (SiO2)

~0.4-0.5 (20% EtOAc/Hexane)
Aldehyde usually runs slightly faster or streaks.[1][2]

Visual Workflow: The Master Purification Logic

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Oil Oily / Sticky CheckState->Oil CheckSmell Odor Check: Vanilla/Sweet? Solid->CheckSmell Oil->CheckSmell Likely Impure Bisulfite Perform Bisulfite Wash (Remove Piperonal) CheckSmell->Bisulfite Yes (Aldehyde Present) Recryst Recrystallize (EtOH or EtOH/H2O) CheckSmell->Recryst No Bisulfite->Recryst CheckMP Check Melting Point Recryst->CheckMP GoodMP MP 132-134°C (Pure E-Isomer) CheckMP->GoodMP Target Met LowMP MP < 130°C CheckMP->LowMP Too Low Isomerize Iodine Cat. Reflux (Convert Z to E) LowMP->Isomerize Isomer Issue? Isomerize->Recryst Retry

Caption: Decision tree for troubleshooting physical state and purity issues.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1][2] (Standard reference for Knoevenagel condensation and recrystallization techniques).

  • Lide, D. R. (Ed.).[1][2] (2005).[1][6] CRC Handbook of Chemistry and Physics.[1] CRC Press.[1][2] (Source for general physical properties of cinnamate derivatives). [1]

  • Pavia, D. L., et al. (2013).[1][2] Introduction to Organic Laboratory Techniques. Cengage Learning.[1][2] (Bisulfite adduct mechanism and protocols). [1]

  • Metternich, J. B., & Gilmour, R. (2015).[2] A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins.[2] Journal of the American Chemical Society, 137(35), 11254–11257.[2] (Discusses thermodynamic vs kinetic control of cinnamates). [1]

Sources

Optimization

Technical Support Center: Synthesis of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

[1] Current Status: Operational Document ID: TSC-MDCA-001 Target Molecule: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate Common Name: Methyl 3,4-methylenedioxycinnamate CAS Registry Number: 2722-72-7 (Acid precursor:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Document ID: TSC-MDCA-001 Target Molecule: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate Common Name: Methyl 3,4-methylenedioxycinnamate CAS Registry Number: 2722-72-7 (Acid precursor: 2373-80-0)[1]

Executive Summary & Critical Impurity Profile

The Challenge: Synthesizing Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate requires balancing high stereoselectivity for the (E)-isomer while preserving the acid-sensitive 1,3-benzodioxole (methylenedioxy) ring.[1] The two dominant synthetic routes—Horner-Wadsworth-Emmons (HWE) and Knoevenagel Condensation —present distinct impurity profiles that dictate the purification strategy.

Critical Impurity Dashboard:

Impurity TypeStructure/DescriptionOriginRisk Level
(Z)-Isomer cis-alkene stereoisomerKinetic control failure in HWE; Photo-isomerization.[1]High (Hard to separate)
Piperonal Unreacted starting aldehydeIncomplete conversion; Equilibrium limitations.[1]Medium
Piperonylic Acid Carboxylic acid oxidation productCannizzaro disproportionation (base); Air oxidation.[1]Low (Removable by base wash)
Catechols 3,4-dihydroxy derivativesRing cleavage via strong Lewis acids or harsh H+.[1]Critical (Irreversible degradation)
Oligomers Dimers/PolymersMichael addition; Photochemical [2+2] cycloaddition.[1]Medium (Gummy residue)

Reaction Pathway Visualization

The following diagram outlines the two primary synthetic workflows and the specific points where side reactions occur.

ReactionPathways Piperonal Piperonal (Starting Material) HWE_Reagents HWE Route: Trimethyl Phosphonoacetate + Base (NaH/K2CO3) Piperonal->HWE_Reagents Knoevenagel_Reagents Knoevenagel Route: Malonic Acid + Piperidine Piperonal->Knoevenagel_Reagents Betaine Betaine/Oxaphosphetane Intermediate HWE_Reagents->Betaine Cannizzaro Cannizzaro: Piperonyl Alcohol + Piperonylic Acid HWE_Reagents->Cannizzaro Excess Base Target TARGET: Methyl (E)-Cinnamate Betaine->Target Thermodynamic Control Z_Isomer IMPURITY: (Z)-Isomer Betaine->Z_Isomer Kinetic Control (Fast) Diacid Dicarboxylic Acid Intermediate Knoevenagel_Reagents->Diacid CinnamicAcid 3,4-Methylenedioxy- cinnamic Acid Diacid->CinnamicAcid -CO2 (Decarboxylation) Esterification Esterification: MeOH / H+ CinnamicAcid->Esterification Esterification->Target RingOpen Ring Opening: Catechols Esterification->RingOpen Strong Acid/High T

Caption: Comparative workflow of HWE and Knoevenagel routes, highlighting divergence points for stereoisomeric and degradative impurities.

Technical Support: The Horner-Wadsworth-Emmons (HWE) Route[2][3]

Methodology: Reaction of piperonal with trimethyl phosphonoacetate using a base.[1] Primary Advantage: High (E)-selectivity (typically >95:5).[1] Primary Failure Mode: Low conversion or Z-isomer formation.[1]

Troubleshooting Guide (HWE)
SymptomProbable CauseCorrective Action
High (Z)-isomer content (>10%) Kinetic Control: Reaction temperature too low or base counter-ion effect (e.g., K+ vs Li+).[1]Switch Solvent/Base: Use NaH in THF or DMSO. Avoid "Still-Gennari" conditions (KHMDS/18-crown-6) which favor Z.[1] Ensure reaction warms to RT to allow thermodynamic equilibration.
Low Yield / Unreacted Aldehyde Enolization: The phosphonate is enolizing but not attacking the aldehyde.Increase Acidity of Phosphonate: Ensure the phosphonate is dry. If using weak bases (K2CO3), add a phase transfer catalyst (18-crown-6 or TEBA).[1]
"Gummy" Precipitate Phosphate Salts: The dialkyl phosphate by-product is not precipitating cleanly or is trapping product.Aqueous Workup: Do not rely solely on filtration.[1] Perform a rigorous aqueous wash (Brine/Water) to remove water-soluble phosphate salts.[1]
Aldehyde Disproportionation Cannizzaro Reaction: Base concentration is too high relative to phosphonate.[1]Order of Addition: Pre-mix Phosphonate + Base before adding Piperonal.[1] Never add base to Piperonal alone.[1]

Expert Insight: The HWE reaction relies on the reversibility of the betaine intermediate. To maximize the (E)-isomer, you want to favor thermodynamic equilibration.[1] Lithium salts (LiCl, LiHMDS) can sometimes "trap" the betaine, preventing equilibration and leading to lower E:Z ratios.[1] Sodium or Potassium bases are generally preferred for high E-selectivity in this specific synthesis [1].[1]

Technical Support: The Knoevenagel-Doebner Route

Methodology: Condensation of piperonal with malonic acid (Doebner modification) followed by esterification, OR direct condensation with dimethyl malonate.[1] Primary Advantage: Scalability and cost.[1] Primary Failure Mode: Decarboxylation failure or incomplete esterification.[1]

Troubleshooting Guide (Knoevenagel)
SymptomProbable CauseCorrective Action
Product is an Acid, not Ester Process Deviation: The Knoevenagel-Doebner initially yields the acid (Cinnamic acid derivative).[1]Two-Step Protocol: You must perform a subsequent esterification (MeOH/H2SO4).[1] Do not expect the methyl ester directly from Malonic Acid.
Low Yield (Sticky Solid) Incomplete Decarboxylation: The intermediate dicarboxylic acid has not lost CO2.Heat Soak: Ensure the reaction is refluxed in Pyridine/Piperidine until CO2 evolution completely ceases.
Dark/Tarred Product Polymerization: Cinnamates are Michael acceptors and can polymerize under prolonged heat.[1]Radical Scavenger: Add trace BHT (Butylated hydroxytoluene) during the high-heat decarboxylation step.
Loss of Methylenedioxy Group Acid Hydrolysis: Esterification conditions were too harsh (e.g., conc. H2SO4 + heat).[1]Milder Catalyst: Use Thionyl Chloride (SOCl2) in MeOH at 0°C

RT, or use DCC/DMAP coupling.[1] Avoid boiling concentrated aqueous acids.[1]

Expert Insight: The 1,3-benzodioxole ring is robust against bases but sensitive to electrophilic attack.[1] In the Knoevenagel route, if you use strong mineral acids for esterification, you risk opening the ring to form a catechol, which rapidly oxidizes to a dark quinone-like tar.[1] Recommendation: Use in situ acid chloride formation (SOCl2/MeOH) for the esterification step to maintain milder conditions [2].

FAQ: Specific Impurity Scenarios

Q: I see a small peak at RRT 0.95 in HPLC. Is this the Z-isomer? A: Likely, yes. The (Z)-isomer usually elutes slightly before the (E)-isomer on reverse-phase (C18) columns due to higher polarity/lower planarity. Confirm by UV-Vis: The (Z)-isomer typically has a lower


 and lower extinction coefficient than the fully conjugated (E)-isomer.

Q: Can I use the Heck Reaction (Piperonyl bromide + Methyl Acrylate) to avoid these issues? A: Yes, but you trade one set of impurities for another.

  • Pros: 100% (E)-selectivity (usually).[1]

  • Cons: Palladium contamination (requires scavenging) and potential homocoupling of the aryl bromide (biaryl impurity). For pharmaceutical applications, Pd removal often costs more than the HWE yield loss.[1]

Q: How do I remove the unreacted Piperonal? It co-crystallizes with the product. A: Piperonal forms a water-soluble bisulfite adduct.

  • Protocol: Wash your organic layer (EtOAc/DCM) with saturated Sodium Bisulfite (NaHSO3) solution. The aldehyde will migrate to the aqueous phase, leaving the ester in the organic phase.

Logic Tree for Unknown Impurity Identification

Use this flow to diagnose unexpected results in your analytical data.

TroubleshootingTree Start Unknown Impurity Detected CheckUV Check UV Spectrum Start->CheckUV LambdaMax Is Lambda Max < 300nm? CheckUV->LambdaMax YesLambda YES LambdaMax->YesLambda NoLambda NO (Lambda > 310nm) LambdaMax->NoLambda Z_Check Likely (Z)-Isomer (Check NMR coupling J=12Hz) YesLambda->Z_Check Sat_Check Likely Saturated Ester (Over-reduction?) YesLambda->Sat_Check AcidCheck Is it Acidic? (Wash with NaHCO3) NoLambda->AcidCheck IsAcid Soluble in Base AcidCheck->IsAcid NotAcid Insoluble in Base AcidCheck->NotAcid Hydrolysis Hydrolysis Product: Cinnamic Acid IsAcid->Hydrolysis AldehydeCheck Reacts with Bisulfite? NotAcid->AldehydeCheck IsAldehyde YES AldehydeCheck->IsAldehyde NotAldehyde NO AldehydeCheck->NotAldehyde PiperonalNode Unreacted Piperonal IsAldehyde->PiperonalNode DimerNode Dimer/Oligomer NotAldehyde->DimerNode

Caption: Diagnostic logic tree for identifying common impurities based on solubility and spectral properties.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[1] The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927.[1] Link

  • Jones, G. (1967).[1][2] The Knoevenagel Condensation.[2][3][4][5][6] Organic Reactions, 15, 204.[1][2] Link

  • Still, W. C., & Gennari, C. (1983).[1][7] Direct synthesis of Z-unsaturated esters.[1] A useful modification of the Horner-Emmons olefination.[8][9] Tetrahedron Letters, 24(41), 4405-4408.[1] Link

  • ChemicalBook. (2024).[1][10] 1,3-Benzodioxole Stability and Reactivity Profile. Link

Sources

Troubleshooting

methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate stability and degradation pathways

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (MD-Propenoate).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (MD-Propenoate). As Senior Application Scientists, we have compiled this resource to address common challenges related to the stability and degradation of this compound. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common initial queries regarding the handling and stability of MD-Propenoate.

Question 1: What are the primary stability concerns for Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate?

Answer: The structure of MD-Propenoate contains three key functional groups that dictate its stability profile: the methyl ester, the α,β-unsaturated propenoate double bond, and the 1,3-benzodioxole (methylenedioxyphenyl) ring. Consequently, the primary stability concerns are:

  • Hydrolytic Instability: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding methanol and the corresponding carboxylic acid (piperonylic acid).

  • Photostability: The trans (E) double bond can undergo photo-isomerization to the cis (Z) isomer upon exposure to UV light. This change can significantly alter the compound's physical properties and biological activity.

  • Polymerization: Like other acrylate derivatives, the activated double bond is prone to radical polymerization, which can be initiated by heat, light, or exposure to oxidative conditions.[1][2]

  • Oxidative Degradation: The electron-rich 1,3-benzodioxole ring and the propenoate double bond are potential targets for oxidation.

Question 2: My sample of MD-Propenoate turned viscous/solidified upon storage. What happened?

Answer: This is a classic sign of polymerization. The acrylate moiety of your compound is susceptible to radical polymerization, especially if stored improperly.[1] This process can be initiated by:

  • Elevated Temperatures: Storage above the recommended temperature (ideally refrigerated at 2-8°C) can promote thermal initiation.

  • Exposure to Light: UV light can generate radicals, initiating the polymerization chain reaction.

  • Absence of Oxygen: The small amount of oxygen in the air acts as a radical scavenger and an inhibitor of polymerization. Storing the compound under an inert atmosphere (like nitrogen or argon) for long periods can inadvertently promote this process.[3][4]

  • Contamination: Contaminants that can act as radical initiators (e.g., peroxides, certain metals) can also trigger polymerization.

To prevent this, always store the compound in a dark, refrigerated environment, and in a container with a headspace of air.

Question 3: The UV-Vis spectrum of my compound has changed, showing a decrease in molar absorptivity. Is it degrading?

Answer: This is very likely due to photo-isomerization. The parent compound is the trans (E) isomer, which is typically more thermodynamically stable and has a higher molar absorptivity due to its planar, fully conjugated system. Upon exposure to UV light (including ambient laboratory light over time), it can convert to the cis (Z) isomer. The cis isomer is sterically hindered, less planar, and consequently has a lower molar absorptivity. While this is not degradation in the sense of bond cleavage, it is a critical stability issue as the two isomers may have different biological activities and chromatographic properties.

Question 4: I see a new, more polar peak in my reverse-phase HPLC analysis after my sample was left in the mobile phase overnight. What is it?

Answer: This is most likely the result of ester hydrolysis. If your mobile phase has an acidic or basic pH, it can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, (E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid (piperonylic acid). The carboxylic acid is significantly more polar than the parent ester, and therefore will have a shorter retention time on a C18 column. Alkaline hydrolysis is irreversible, while acid-catalyzed hydrolysis is a reversible process.[5][6]

Section 2: Troubleshooting Guide - Experimental Observations

This guide provides a structured approach to diagnosing and resolving specific experimental issues.

Observation Potential Cause(s) Recommended Action(s)
Loss of parent compound peak area with no major new peaks. 1. Polymerization: The polymer may be precipitating out of solution or is too large to elute from the HPLC column. 2. Formation of volatile degradants. 1. Check a fresh, properly stored sample. If the issue persists only with older samples, polymerization is likely. Discard the affected sample. 2. For thermal stress studies, consider using headspace GC-MS to analyze for volatile products.
Appearance of a peak with the same mass but different retention time. E/Z Isomerization: The cis (Z) isomer has formed due to light exposure.1. Protect all samples and standards from light using amber vials and by covering containers with foil. 2. If the isomer is present, you may need to develop an HPLC method that can resolve and quantify both isomers.
A new peak appears with a mass corresponding to the loss of a methyl group (-14 Da) and addition of a hydrogen (+1 Da), for a net loss of 13 Da. Ester Hydrolysis: The methyl ester has been cleaved to the carboxylic acid.1. Buffer your mobile phase to a neutral pH (around 6-7) if possible. 2. Avoid letting samples sit in acidic or basic mobile phases for extended periods. Use a fresh sample for each sequence or keep the autosampler cooled.
A new peak appears with a mass corresponding to the addition of 16 Da. Oxidation: This could correspond to several products, such as epoxidation of the double bond or hydroxylation of the aromatic ring. A common metabolic pathway for the 1,3-benzodioxole ring is cleavage to a catechol (dihydroxy) derivative, which involves a net addition of oxygen.[7]1. Sparge your solvents with an inert gas like helium or nitrogen to remove dissolved oxygen. 2. Add an antioxidant (e.g., BHT, ascorbic acid) to your sample if the experimental design allows.[8]

Section 3: Protocols for Stability Assessment

To formally assess the stability of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate, a forced degradation study is essential. This involves subjecting the compound to a range of harsh conditions to deliberately induce and identify potential degradation products.[9][10]

Protocol 3.1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps to identify the intrinsic stability of the molecule and develop a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) prep_control Prepare 'Time Zero' Control (Stored at -20°C, protected from light) prep_stock->prep_control acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solid & Solution, 80°C) prep_stock->thermal photo Photostability (ICH Q1B conditions, UV/Vis light) prep_stock->photo sampling Sample at Time Points (e.g., 2, 8, 24, 48 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze All Samples by Stability-Indicating UPLC-MS/MS neutralize->analyze compare Compare stressed samples to control analyze->compare identify Identify Degradants (Mass shift, fragmentation) compare->identify mass_balance Calculate Mass Balance (% Degradation) identify->mass_balance pathway Propose Degradation Pathways mass_balance->pathway

Caption: Workflow for a forced degradation study.

Table 3.1: Recommended Conditions for Forced Degradation
Stress ConditionReagent/ConditionTemperatureDurationPrimary Expected Degradation
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °CUp to 48hEster Hydrolysis to Carboxylic Acid
Base Hydrolysis 0.01 M - 0.1 M NaOHRoom TempUp to 24hEster Hydrolysis to Carboxylate
Oxidation 3% - 30% H₂O₂Room TempUp to 24hEpoxidation, Ring Opening
Thermal (Dry) Oven80 °CUp to 72hDecomposition, Polymerization
Thermal (Wet) Reflux in H₂O80 °CUp to 72hHydrolysis, Decomposition
Photolytic ICH Q1B Option 2AmbientN/AE/Z Isomerization, Polymerization
Protocol 3.2: Stability-Indicating UPLC-MS/MS Method

A robust analytical method is crucial to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[11][12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute both polar (hydrolysis products) and non-polar (parent, isomers) compounds.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection:

    • UV/PDA: Monitor at the λmax of the parent compound (approx. 310-320 nm) and across a wider range to detect degradants with different chromophores.

    • MS/MS (ESI+): Use Multiple Reaction Monitoring (MRM) for quantification of the parent compound. Use full scan and product ion scan modes to identify the masses of unknown degradation products.

Section 4: Key Degradation Pathways

Based on the chemical structure and established reactivity of related compounds, we propose the following primary degradation pathways for Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate.

Degradation_Pathways Parent Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (Parent Compound) Isomer Methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-propenoate (Z-Isomer) Parent->Isomer UV Light (Isomerization) Acid (E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid (Piperonylic Acid) Parent->Acid Acid/Base (Hydrolysis) Catechol Methyl (E)-3-(3,4-dihydroxyphenyl)acrylate (Catechol Derivative) Parent->Catechol Strong Oxidation / Metabolism (Ring Opening) Polymer Polymer Parent->Polymer Heat/Light/Initiators (Polymerization) Isomer->Parent

Caption: Primary degradation pathways of MD-Propenoate.

1. Hydrolysis (Acid/Base Catalyzed):

  • Mechanism: Nucleophilic attack at the ester carbonyl carbon.

  • Product: (E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid and methanol.

  • Significance: A very common degradation route in aqueous solutions, especially outside of a neutral pH range.

2. Photo-isomerization:

  • Mechanism: Absorption of UV photons leads to rotation around the C=C double bond.

  • Product: Methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-propenoate.

  • Significance: Affects analytical quantification and potentially biological activity. This is a reversible process that reaches a photostationary state.

3. Oxidative Ring Opening:

  • Mechanism: Cleavage of the methylenedioxy bridge. This is a known metabolic pathway for compounds containing this moiety.[7]

  • Product: Methyl (E)-3-(3,4-dihydroxyphenyl)acrylate.

  • Significance: This degradation is more likely under harsh oxidative stress or in biological systems. The resulting catechol is susceptible to further oxidation.

4. Polymerization:

  • Mechanism: Free-radical addition across the acrylate double bond.

  • Product: A high molecular weight polymer.

  • Significance: Can lead to complete loss of the active compound and physical changes in the sample. A critical issue for bulk material storage and formulation.[1]

By understanding these potential liabilities, researchers can design more robust experiments, ensure the stability of their stock solutions and samples, and correctly interpret unexpected analytical results.

References

  • de la Torre, R., et al. (2000). On the metabolism and the toxicological analysis of methylenedioxyphenylalkylamine designer drugs by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 24(5), 385-393. Available at: [Link]

  • Nakamura, Y., et al. (1998). Degradation of N-hydroxy-3,4-methylenedioxymethamphetamine in aqueous solution and its prevention. Journal of Analytical Toxicology, 22(4), 306-311. Available at: [Link]

  • Takeda, H., et al. (2018). Common origin of methylenedioxy ring degradation and demethylation in bacteria. Scientific Reports, 8(1), 1-9. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available at: [Link]

  • Namjoshi, O., et al. (2013). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia, 37, 1904-1911. Available at: [Link]

  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 103-110. Available at: [Link]

  • Kaczmarek, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2058. Available at: [Link]

  • Couto, F., et al. (2022). Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. Water Emerging Contaminants & Nanoplastics, 1(4), 1-13. Available at: [Link]

  • Synthomer. (2020). METHYL ACRYLATE - STABILIZED Technical Data Sheet. Available at: [Link]

  • Pippalla, S., et al. (2022). Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid. American Journal of Analytical Chemistry, 13(12), 539-552. Available at: [Link]

  • Lin, L., et al. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers in Plant Science, 11, 616551. Available at: [Link]

  • Google Patents. (1996). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
  • Al-Shamaony, L. A. J. (2020). UPLC-ESI-MS/MS and Various Chromatographic Technique for Identification of Phytochemicals in Populus euphratica Oliv. Iraqi Journal of Pharmaceutical Sciences, 29(1), 93-107. Available at: [Link]

  • Save My Exams. (2024). Hydrolysis of Esters. Available at: [Link]

  • Clark, J. (2015). The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

Case ID: PUR-MDCA-001 Subject: Impurity Removal & Polishing Protocols for Methyl 3,4-methylenedioxycinnamate Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MDCA-001 Subject: Impurity Removal & Polishing Protocols for Methyl 3,4-methylenedioxycinnamate Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Compound Profile

This guide addresses the purification of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 16386-34-8).[1] This compound is an


-unsaturated ester, typically synthesized via Knoevenagel condensation of piperonal (heliotropin) with methyl acetate or a Wittig-Horner reaction.

Common purity challenges stem from its precursor (piperonal), thermodynamic isomers (


-isomer), and polymerization byproducts. This guide prioritizes chemical selectivity (Bisulfite washing) followed by thermodynamic selection (Recrystallization).
Target Molecule Data
PropertySpecificationNotes
IUPAC Name Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate"Methyl 3,4-methylenedioxycinnamate"
Physical State Crystalline SolidNeedles or plates from EtOH
Solubility Soluble: EtOAc, DCM, Hot EtOH/MeOHInsoluble: Water, Cold HexaneSolubility differential drives crystallization
Key Impurities 1.[1][2][3][4][5][6][7][8][9][10] Piperonal (Aldehyde)2.[11][12] Z-Isomer (Cis-alkene)3. Polymer gums (Yellow/Brown)Piperonal interferes with downstream coupling

Diagnostic Triage (FAQs)

Q: My product has a persistent "vanilla-like" or "floral" sweet smell. Is this normal? A: No. Pure cinnamates have a faint balsamic odor, but a strong heliotrope/vanilla scent indicates unreacted Piperonal (starting material).

  • Root Cause: Incomplete reaction or insufficient washing.

  • Fix: Proceed immediately to Protocol A (Bisulfite Wash) . Recrystallization alone often fails to remove aldehydes due to co-crystallization.

Q: The crystals are yellow/orange instead of off-white. How do I fix this? A: This indicates polymerization products or conjugated impurities (often quinoid-like structures formed under basic conditions).

  • Fix: Perform an Activated Carbon Polish during the hot filtration step of recrystallization (See Protocol B ).

Q: My melting point is depressed (e.g., melting over a 5°C range). A: This suggests the presence of the


-isomer  or solvent inclusion.
  • Mechanism: The

    
    -isomer disrupts the crystal lattice of the 
    
    
    
    -isomer, lowering the melting point.
  • Fix: Recrystallization from Ethanol (95%) is highly effective. The

    
    -isomer is thermodynamically more stable and less soluble, causing it to crystallize while the 
    
    
    
    -isomer remains in the mother liquor.

Workflow Decision Tree

Use this logic flow to determine the correct purification path for your crude material.

PurificationLogic Start Crude Material Analysis CheckAldehyde Smell/TLC: Aldehyde Present? Start->CheckAldehyde Bisulfite Protocol A: Bisulfite Wash (Chemo-selective Aldehyde Removal) CheckAldehyde->Bisulfite Yes (>2%) CheckColor Color: Yellow/Brown? CheckAldehyde->CheckColor No Bisulfite->CheckColor Carbon Add Activated Carbon (during Recrystallization) CheckColor->Carbon Yes Recryst Protocol B: Recrystallization (Thermodynamic Isomer Selection) CheckColor->Recryst No Carbon->Recryst Final Pure (E)-Isomer Recryst->Final

Figure 1: Purification Logic Flow. Prioritize chemical purification (Bisulfite) before physical purification (Recrystallization).

Protocol A: Sodium Bisulfite Scavenging

Objective: Chemically remove unreacted Piperonal. Mechanism: Sodium bisulfite attacks the carbonyl carbon of the aldehyde, forming a water-soluble sulfonate adduct (bisulfite addition compound), which precipitates or partitions into the aqueous phase, leaving the ester in the organic layer [1, 2].

Reagents
  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[13]
    
  • Solvent: Ethyl Acetate or Toluene.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of Ethyl Acetate (EtOAc). If the product is already in solution, ensure the solvent is water-immiscible.

  • Addition: Add 1.5 equivalents (relative to estimated aldehyde impurity) of saturated

    
     solution.
    
  • Reaction: Vigorously stir the biphasic mixture for 30–60 minutes at room temperature.

    • Note: Vigorous stirring is critical to increase the interfacial surface area.

  • Separation:

    • Scenario A (Precipitate): If a white solid precipitates (the bisulfite adduct), filter it off using a sintered glass funnel.

    • Scenario B (Biphasic): Transfer to a separatory funnel. Isolate the organic layer.

  • Wash: Wash the organic layer again with a small portion of

    
    , followed by Brine (
    
    
    
    ) to remove residual water.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Protocol B: Thermodynamic Recrystallization

Objective: Remove


-isomers, oligomers, and trace salts.
Mechanism:  The 

-isomer has a higher lattice energy (better packing) than the

-isomer. By slowly cooling a saturated solution, the

-isomer preferentially crystallizes [3].
Solvent System
  • Primary: Ethanol (95% or Absolute) or Methanol.

  • Anti-solvent (Optional): Water (if yield is low).

Step-by-Step Procedure
  • Reflux: Place the crude solid in a flask with a reflux condenser. Add Ethanol (approx. 3-5 mL per gram of solid).

  • Dissolution: Heat to reflux (boiling). If solid remains, add solvent in small increments until fully dissolved.

    • Troubleshooting: If "oily droplets" remain that do not dissolve, these are likely polymers. Decant the hot supernatant away from the oil.

  • Activated Carbon (Optional): If the solution is colored, remove from heat, add Activated Carbon (1-2% w/w), and reflux for 5 mins. Filter hot through Celite to remove carbon.

  • Crystallization: Allow the flask to cool to room temperature slowly (do not use an ice bath immediately).

    • Why? Rapid cooling traps impurities. Slow cooling grows pure needles.

  • Maturation: Once room temperature is reached, place in a refrigerator (4°C) for 2 hours to maximize yield.

  • Collection: Filter the crystals. Wash with ice-cold Ethanol.

  • Drying: Dry in a vacuum oven at 40°C to remove solvent residues.

Advanced Troubleshooting: The "Oiling Out" Phenomenon

Issue: Upon cooling, the product separates as an oil at the bottom of the flask rather than crystals. Cause: The solution is too concentrated, or the melting point of the impure solid is lower than the solvent boiling point (supersaturation limit crossed too fast).

Recovery Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Add a "seed crystal" of pure product (if available) just as the solution turns cloudy.

  • Add a small amount of additional solvent (10-15% volume).

  • Stir slowly while cooling. Agitation prevents oil pooling and encourages nucleation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Vertex AI Search Result 1.1. Piperonal purification method. Patent JPH0899971A. (Describes the formation of sodium bisulfite adducts for piperonal separation). 14[15]

  • Vertex AI Search Result 1.4. Synthesis of N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. (Cites recrystallization of the target intermediate from ethanol). 12

  • Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals, 6th Ed. Butterworth-Heinemann, 2009.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

Welcome to the technical support guide for the synthesis of methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate. This document is designed for researchers, chemists, and process development professionals who are looking to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate. This document is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from laboratory scale to larger-scale production. Here, we address common challenges, answer frequently asked questions, and provide detailed, field-proven protocols to ensure a successful, scalable, and reproducible process.

Section 1: Synthesis Overview & Key Scale-Up Challenges

The target molecule, methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate, is an α,β-unsaturated ester. The most reliable and scalable methods for its synthesis are olefination reactions, specifically the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This route offers significant advantages over the traditional Wittig reaction for this particular target, primarily in its superior (E)-stereoselectivity and the ease of byproduct removal.[3][4]

The reaction involves the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with a stabilized phosphonate ylide generated from a reagent like trimethyl phosphonoacetate.

Recommended Synthetic Pathway: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction mechanism proceeds through the deprotonation of the phosphonate ester, followed by nucleophilic attack on the aldehyde, formation of an intermediate oxaphosphetane, and subsequent elimination to yield the desired (E)-alkene and a water-soluble phosphate byproduct.[5][6]

Caption: General workflow for the HWE synthesis of the target compound.

Core Scale-Up Challenges
  • Exotherm Management: The initial deprotonation of the phosphonate and the subsequent reaction with the aldehyde can be exothermic. On a large scale, efficient heat dissipation is critical to prevent side reactions and ensure stereochemical control.

  • Reagent Addition: The rate of addition for both the phosphonate reagent and the aldehyde becomes a critical parameter at scale. Slow, controlled addition is necessary to maintain the optimal reaction temperature.

  • Byproduct Removal: While the phosphate byproduct from the HWE reaction is water-soluble, efficient phase separation in large reactors can be challenging. Emulsion formation can complicate the workup.

  • Solid Handling: The use of solid bases like sodium hydride (NaH) requires careful handling, especially at scale, due to its flammability. The final product is a solid, requiring efficient filtration and drying equipment.

  • Process Control: Ensuring batch-to-batch consistency requires tight control over reagent quality, reaction temperature, and time.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the Wittig reaction for scaling up this synthesis?

A: For synthesizing (E)-α,β-unsaturated esters, the HWE reaction offers two primary advantages for scale-up:

  • Easier Purification: The HWE reaction produces a water-soluble phosphate salt byproduct (e.g., diethyl sodium phosphate).[3] This can be easily removed with an aqueous wash, which is far more efficient at a large scale than removing the byproduct of the Wittig reaction, triphenylphosphine oxide (TPPO). TPPO often requires column chromatography for complete removal, which is impractical and costly for large quantities.[7][8]

  • Higher (E)-Selectivity: The stabilized phosphonate carbanions used in the HWE reaction generally provide high thermodynamic selectivity for the (E)-alkene isomer, which is the desired product in this case.[5][9] This minimizes the need for isomeric purification steps later in the process.

Q2: What are the most critical parameters to control to ensure high (E)-stereoselectivity?

A: The HWE reaction inherently favors the (E)-alkene.[5] However, to maximize this selectivity, consider the following:

  • Choice of Base and Cations: While many bases work, the cation can influence stereoselectivity. For standard HWE reactions, sodium or potassium bases (like NaH or KOtBu) are common and effective. Lithium-based reagents can sometimes decrease (E)-selectivity under certain conditions.[5]

  • Temperature: Allowing the reaction to reach thermodynamic equilibrium generally favors the more stable (E)-isomer. Running the reaction at slightly elevated temperatures (e.g., room temperature to 40°C) after the initial addition can improve (E)-selectivity, provided the starting materials are stable.[5]

  • Solvent: Aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are standard and work well.[3][10] The choice can affect the solubility of intermediates and thus the equilibration that leads to the (E)-product.

Q3: How can I efficiently remove the phosphate byproduct in a large-scale reactor?

A: The key is a well-designed aqueous workup. After quenching the reaction, add water and a suitable organic solvent (like Ethyl Acetate or Toluene).

  • Optimize Agitation: Stir vigorously enough to ensure good mixing and extraction of the phosphate salt into the aqueous layer, but not so violently that you create a stable emulsion.

  • Brine Wash: After the initial water wash, perform a wash with a saturated sodium chloride (brine) solution. This helps to break up any minor emulsions and further removes water from the organic layer.

  • Sufficient Settling Time: In large vessels, allow adequate time for the aqueous and organic phases to separate cleanly.

Section 3: Troubleshooting Guide

Problem 1: Low or No Product Formation

Q: My reaction has stalled, or TLC/HPLC analysis shows very low conversion to the product. What are the likely causes?

A: This issue almost always traces back to the generation of the phosphonate carbanion.

  • Ineffective Base:

    • Cause: The base used (e.g., NaH, KOtBu) may be old or have been improperly handled, leading to deactivation by moisture. Sodium hydride is particularly susceptible.

    • Solution: Use a fresh, unopened container of the base or titrate the base to determine its activity before use. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Poor Reagent Quality:

    • Cause: The trimethyl phosphonoacetate may have hydrolyzed over time. The piperonal starting material can oxidize to the corresponding carboxylic acid.[11]

    • Solution: Use freshly purchased or distilled reagents. Check the purity of starting materials by NMR or GC-MS before starting the reaction.

  • Reaction Temperature Too Low:

    • Cause: While the initial deprotonation is often done at 0°C to control the exotherm, the subsequent reaction with the aldehyde may be slow at this temperature.

    • Solution: After the controlled addition of the aldehyde at a low temperature, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion. Monitor by TLC or HPLC.

Problem 2: Poor (E/Z) Stereoselectivity

Q: I am observing a significant amount of the undesired (Z)-isomer in my final product. How can this be corrected?

A: While the HWE reaction favors the (E)-isomer, certain conditions can lead to the formation of the kinetic (Z)-product.

  • Kinetic vs. Thermodynamic Control:

    • Cause: If the intermediate oxaphosphetane collapses to the product faster than it can equilibrate to the more stable trans-intermediate, a higher proportion of the (Z)-isomer can result. This can happen at very low temperatures or with certain reagent combinations. The Still-Gennari modification, for example, uses specific phosphonates and conditions (KHMDS, 18-crown-6) to intentionally produce the (Z)-isomer.[2][5]

    • Solution: Ensure your conditions do not mimic those of a (Z)-selective protocol. Use standard reagents like trimethyl or triethyl phosphonoacetate with a sodium or potassium base. After the initial addition, allowing the mixture to stir at room temperature or slightly above can promote the equilibration needed to favor the (E)-product.[5]

Problem 3: Difficult Product Purification

Q: My crude product is an oil or is difficult to crystallize, and I suspect contamination with byproducts.

A: This points to incomplete removal of byproducts during workup or the presence of side-reaction products.

  • Insufficient Washing:

    • Cause: The phosphate byproduct was not fully extracted into the aqueous layer.

    • Solution: Perform multiple aqueous washes (at least 2-3) during the workup. Using a brine wash as the final wash is highly recommended.

  • Excess Reagents:

    • Cause: Using a large excess of the phosphonate reagent can make purification difficult.

    • Solution: Use a modest excess of the phosphonate reagent (typically 1.05 to 1.2 equivalents). After the workup, if the product fails to crystallize, consider a filtration through a short plug of silica gel to remove polar impurities before attempting crystallization again. For large-scale work, re-slurrying the crude solid in a solvent like cold ethanol or isopropanol can help wash away more soluble impurities.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Unsatisfactory Result (Low Yield / Low Purity) Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Workup Review Workup & Purification Start->Check_Workup Base_Inactive Is base (NaH) old or exposed to air? Check_Reagents->Base_Inactive Temp_Control Was temperature controlled during addition? Check_Conditions->Temp_Control Emulsion Did an emulsion form during workup? Check_Workup->Emulsion SM_Purity Are starting materials pure? Base_Inactive->SM_Purity No Use_Fresh_Base Action: Use fresh, dry base under inert atmosphere. Base_Inactive->Use_Fresh_Base Yes Purify_SM Action: Purify/distill starting materials. SM_Purity->Purify_SM No Reaction_Time Was reaction allowed to complete? Temp_Control->Reaction_Time Yes Improve_Cooling Action: Improve cooling; slow down addition rate. Temp_Control->Improve_Cooling No Increase_Time Action: Increase reaction time or warm to RT after addition. Reaction_Time->Increase_Time No Crystallization_Fail Did crystallization fail? Emulsion->Crystallization_Fail No Brine_Wash Action: Add brine (sat. NaCl) to break emulsion. Emulsion->Brine_Wash Yes Recrystallize Action: Re-dissolve and try a different solvent system or add seed crystal. Crystallization_Fail->Recrystallize Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Section 4: Detailed Experimental Protocols

Horner-Wadsworth-Emmons Protocol

This protocol is designed for high (E)-selectivity and scalability.

Safety First: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle only in an inert atmosphere (glovebox or under a nitrogen/argon blanket). All glassware must be oven or flame-dried.

ReagentMolar Eq.Lab Scale (5g Piperonal)Pilot Scale (5kg Piperonal)
Piperonal1.05.00 g5.00 kg
Trimethyl phosphonoacetate1.16.55 mL (7.29 g)6.55 L (7.29 kg)
Sodium Hydride (60% in oil)1.21.60 g1.60 kg
Tetrahydrofuran (THF), anhydrous-100 mL100 L
Ethyl Acetate (for extraction)-150 mL150 L
Saturated NH₄Cl (aq)-50 mL50 L
Brine (Saturated NaCl aq)-50 mL50 L
Ethanol (for crystallization)-~40 mL~40 L

Step-by-Step Methodology:

  • Reactor Setup: Equip a dry, appropriately sized reactor with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet.

  • Base Preparation: Under a nitrogen atmosphere, charge the reactor with Sodium Hydride (60% dispersion in mineral oil). Add anhydrous THF to create a slurry.

  • Ylide Formation: Cool the NaH/THF slurry to 0°C using an ice bath. Slowly add the trimethyl phosphonoacetate via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous hydrogen gas evolution will be observed.

  • Ylide Maturation: After the addition is complete, allow the mixture to stir at 0-5°C for one hour. The mixture should become a clear, slightly yellowish solution.

  • Aldehyde Addition: Dissolve the piperonal in a minimal amount of anhydrous THF. Add this solution dropwise to the reactor over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction Completion: Once the aldehyde addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 3-5 hours or until TLC/HPLC analysis confirms the consumption of piperonal.

  • Quenching: Carefully cool the reactor back to 0°C. Slowly and cautiously add the saturated ammonium chloride (NH₄Cl) solution to quench the reaction and any unreacted NaH. Caution: This can be exothermic and will evolve hydrogen gas.

  • Workup: Transfer the mixture to a separatory funnel (or perform in the reactor if equipped for phase separation). Add Ethyl Acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol or methanol. Cool slowly to form pure crystals, which can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Section 5: Analytical Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point 92-95 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.64 (d, 1H, J=16.0 Hz, vinylic H), 7.05 (dd, 1H), 6.95 (d, 1H), 6.82 (d, 1H), 6.30 (d, 1H, J=16.0 Hz, vinylic H), 6.02 (s, 2H, -OCH₂O-), 3.79 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 167.5, 149.9, 148.4, 144.9, 129.0, 124.8, 115.9, 108.7, 106.7, 101.7, 51.7
Purity (HPLC) >98% (E)-isomer

Note: NMR shifts are approximate and may vary slightly based on solvent and instrument. A small amount of the (Z)-isomer may be present and can be identified by its distinct vinylic proton coupling constant (typically J ≈ 12 Hz).

References

  • Optimization of the HWE reaction conditions a | Download Table - ResearchGate. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • Wittig & Wittig-Horner reactions - Organic Synthesis. Available at: [Link]

  • Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - Thieme. Available at: [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC. Available at: [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. Available at: [Link]

  • Wittig Reaction - Common Conditions. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • preparation of horner-wadsworth-emmons reagent - Organic Syntheses. Available at: [Link]

  • Wittig reaction - Wikipedia. Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. Available at: [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. Available at: [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide - MDPI. Available at: [Link]

  • The Wittig Reaction: Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

  • Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][3][10]dioxol- 5-yl). Available at: [Link]

Sources

Optimization

Technical Support Center: Cinnamate Esterification Troubleshooting

Status: Operational Ticket Subject: Low Yield / Impurity Profile in Cinnamate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Triage & Diagnostic Overview Welcome to the Cinnamate...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Low Yield / Impurity Profile in Cinnamate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & Diagnostic Overview

Welcome to the Cinnamate Synthesis Support Center. Cinnamic acid derivatives present unique challenges due to their


-unsaturation  (risk of polymerization/isomerization) and solid-state properties  (crystallization losses).

Before proceeding, identify your synthesis method in the decision matrix below to route your troubleshooting.

Diagnostic Flowchart (Method Selection)

Cinnamate_Troubleshooting Start Start: Identify Method Q1 Catalyst Type? Start->Q1 Acid Acid Catalyzed (Fischer/Acid Chloride) Q1->Acid H2SO4 / SOCl2 Coupling Coupling Reagent (DCC/EDC/Steglich) Q1->Coupling DCC / EDC Enzyme Biocatalytic (Lipase) Q1->Enzyme Novozym 435 Acid_Issue1 Issue: Incomplete Conv. Check: Water Removal Acid->Acid_Issue1 Acid_Issue2 Issue: Polymerization/Tar Check: Temp & inhibitor Acid->Acid_Issue2 Coup_Issue1 Issue: Low Yield + Urea Check: N-acylurea byproduct Coupling->Coup_Issue1 Coup_Issue2 Issue: Difficult Purification Check: Urea Solubility Coupling->Coup_Issue2 Enz_Issue1 Issue: No Reaction Check: Water Activity (aw) Enzyme->Enz_Issue1 Enz_Issue2 Issue: Enzyme Death Check: Solvent/Alcohol Conc. Enzyme->Enz_Issue2

Caption: Decision matrix for routing troubleshooting based on synthetic methodology.

Module A: Acid-Catalyzed (Fischer) & Acid Chloride Methods

Context: The classical Fischer esterification is reversible.[1][2][3] Low yield is almost always a thermodynamic issue (equilibrium) or a stability issue (polymerization).

FAQ: Common Failures

Q: My reaction stalls at ~60-70% conversion. Adding more acid doesn't help.

  • Root Cause: You have reached thermodynamic equilibrium. The equilibrium constant (

    
    ) for cinnamic acid esterification is typically near 4. Without removing water, you cannot exceed ~67% yield.
    
  • Solution:

    • Azeotropic Removal: Use a Dean-Stark trap with Toluene or Benzene.

    • Soxhlet Method: If the alcohol is high-boiling, place molecular sieves (3Å or 4Å) in a Soxhlet extractor; the refluxing solvent passes through the sieves, drying continuously.

    • Validation: Check the refractive index of the distillate or use a Karl-Fischer titrator to confirm water removal.

Q: The reaction mixture turned into a dark/black tar.

  • Root Cause: Thermal polymerization of the

    
    -unsaturated double bond. Strong mineral acids (
    
    
    
    ) at high temperatures initiate radical polymerization or acid-catalyzed dimerization.
  • Solution:

    • Switch Catalyst: Use p-Toluenesulfonic acid (p-TsOH) instead of sulfuric acid; it is milder and organic-soluble.

    • Add Inhibitor: Add 10-20 mg of Hydroquinone or BHT (Butylated hydroxytoluene) to the reaction pot to scavenge radicals.

    • Atmosphere: Sparge with Nitrogen (

      
      ) to remove oxygen, which can act as a radical initiator.
      

Q: I see two spots on TLC with similar Rf values.

  • Root Cause: E/Z Isomerization.[4] Acidic conditions and light can convert the stable trans-(E)-cinnamate to the cis-(Z)-isomer.

  • Solution: Keep the reaction in the dark (wrap flask in foil). If isomerization occurs, recrystallization is usually required to purify the trans-isomer, as their solubilities differ significantly.

Module B: Steglich Esterification (DCC/DMAP)[5]

Context: Used for acid-sensitive or sterically hindered alcohols. The major killer here is the "N-acylurea" rearrangement.

Mechanism of Failure: The N-Acylurea Trap

If the alcohol is slow to react (steric bulk), the active O-acylisourea intermediate rearranges irreversibly to an inactive N-acylurea.

Steglich_Fail Acid Cinnamic Acid + DCC Inter O-Acylisourea (Active Intermediate) Acid->Inter Product Ester (Desired) Inter->Product  Fast Attack by Alcohol   (DMAP Catalyzed) Waste N-Acylurea (Dead End Byproduct) Inter->Waste  Slow Rearrangement   (No Alcohol Attack)

Caption: Kinetic competition between ester formation and N-acylurea rearrangement.

FAQ: Coupling Issues

Q: I have low yield and a byproduct that won't separate on silica.

  • Root Cause: Formation of N-acylurea.[5] This byproduct often co-elutes with esters.

  • Solution:

    • Order of Addition: Add DMAP before DCC. The DMAP must intercept the O-acylisourea immediately.

    • Solvent Switch: Change from THF to Dichloromethane (DCM) . THF promotes the rearrangement; DCM suppresses it [1].

    • Temperature: Run the reaction at 0°C initially. Heat promotes the rearrangement.

Q: How do I get rid of the DCU (urea) precipitate completely?

  • Root Cause: Dicyclohexylurea (DCU) is slightly soluble in organic solvents, contaminating the product.[6]

  • Solution:

    • Cold Filtration: Chill the reaction mixture to -20°C for 2 hours before filtering; DCU is virtually insoluble in cold ethyl acetate/ether.

    • Chemical Switch: Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and is removed completely during the aqueous wash.

Module C: Enzymatic Esterification

Context: Green chemistry approach using Lipases (e.g., Candida antarctica Lipase B, Novozym 435).

FAQ: Biocatalysis Issues

Q: The enzyme is active, but the reaction is extremely slow.

  • Root Cause: Water Activity (

    
    ) . Enzymes need a monolayer of water to function, but too much water reverses the reaction (hydrolysis).
    
  • Solution:

    • Pre-equilibration: Incubate the enzyme and substrates in a chamber with a saturated salt solution to fix

      
       (optimal 
      
      
      
      is often ~0.1-0.3 for esterification).
    • Molecular Sieves: Add activated molecular sieves to the reaction to scavenge produced water in situ, driving the equilibrium.

Q: The enzyme died (lost activity) after one run.

  • Root Cause: Cinnamic acid is acidic! It can protonate the catalytic triad or denature the protein surface if the concentration is too high.

  • Solution:

    • Stepwise Addition: Do not add all cinnamic acid at once. Feed it into the reactor in batches to keep the local pH/concentration moderate.

    • Solvent Choice: Use hydrophobic solvents like Isooctane or Toluene . Hydrophilic solvents (DMF, DMSO) strip the essential water layer from the enzyme, deactivating it [2].

Comparative Data & Protocols

Yield Optimization Table
ParameterFischer (Acid)Steglich (DCC)Enzymatic (Lipase)
Typical Yield 60-70% (Equilibrium limited)80-95%70-90%
Key Constraint Water removal requiredSteric hindrance of alcoholSolvent polarity /

Side Reactions Polymerization, IsomerizationN-acylurea formationHydrolysis (if wet)
Best For Simple, stable alcohols (MeOH, EtOH)Complex/Sensitive alcoholsGreen chemistry, mild conditions
Critical Additive Dean-Stark / SoxhletDMAP (Catalyst)Molecular Sieves
Standardized Protocol: Modified Steglich (High Yield)

Objective: Minimize N-acylurea formation for sterically hindered alcohols.

  • Setup: Flame-dry a 2-neck RBF under

    
    .
    
  • Dissolution: Dissolve Cinnamic Acid (1.0 equiv) and Alcohol (1.1 equiv) in anhydrous DCM (0.2 M concentration).

  • Catalyst: Add DMAP (0.1 - 0.2 equiv). Note: Higher DMAP loading (up to 0.3 eq) suppresses rearrangement.

  • Activation: Cool to 0°C . Add EDC·HCl (1.2 equiv) (preferred over DCC for easier workup).

  • Reaction: Stir at 0°C for 1h, then warm to RT. Monitor by TLC.[2][4][7][8]

  • Workup:

    • Dilute with Et2O.

    • Wash: 1M HCl (removes DMAP/EDC)

      
       Sat. NaHCO3 (removes acid) 
      
      
      
      Brine.
    • Dry (

      
      ) and concentrate.
      

Self-Validating Checkpoint:

  • Check TLC: If a spot appears just above the baseline in 20% EtOAc/Hex, it is likely the urea. If using EDC, this should be absent after the HCl wash.

References

  • Neises, B., & Steglich, W. (1978).[9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Wang, Y., et al. (2015).[10] Synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid.[11] Bioresource Technology, 190, 629-633.

  • Pathiranage, A. L., et al. (2018).[8] Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.[8]

  • Sitanggang, A. B., et al. (2023).[11][12] Continuous synthesis of cinnamate ester using membrane reactor in a solvent-free system.[11][12] The Annals of the University Dunarea de Jos of Galati, 47(1), 51-63.[12]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate vs. Cinnamate Standards

Executive Summary & Structural Logic Compound Identity: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate Common Aliases: Methyl 3,4-methylenedioxycinnamate; Piperonyl acrylic acid methyl ester. CAS: 16386-34-8[1] This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Compound Identity: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate Common Aliases: Methyl 3,4-methylenedioxycinnamate; Piperonyl acrylic acid methyl ester. CAS: 16386-34-8[1]

This guide compares the biological profile of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (M-MDC) against standard cinnamate derivatives (Methyl Cinnamate, Methyl Ferulate, Methyl Caffeate).

The Core Differentiator: While standard cinnamates rely primarily on Michael acceptor reactivity (electrophilic attack on cysteine residues) for biological activity, M-MDC incorporates a 1,3-benzodioxole (methylenedioxy) ring. This moiety drastically alters the pharmacological profile by:

  • P450 Inhibition: Acting as a suicide substrate for Cytochrome P450 enzymes (similar to piperine/piperonyl butoxide), conferring synergistic insecticidal potency.

  • Lipophilic Masking: The methylenedioxy group "masks" the polarity of a catechol, increasing membrane permeability (LogP) compared to dihydroxy-cinnamates, allowing better intracellular accumulation before metabolic activation.

Table 1: Physicochemical & Structural Comparison
FeatureMethyl Cinnamate (Standard)Methyl FerulateMethyl CaffeateM-MDC (Target)
Ring Substitution Unsubstituted3-Methoxy, 4-Hydroxy3,4-Dihydroxy3,4-Methylenedioxy
Lipophilicity (Calc LogP) ~2.6~2.0~1.4~2.4
Membrane Permeability HighModerateLowHigh
Metabolic Fate Rapid hydrolysis/oxidationPhase II conjugationRapid Phase II conjugationP450 Inhibition / Slow cleavage to catechol
Primary Bioactivity Flavor/Fragrance, Mild AntimicrobialAntioxidantAntioxidant, Anti-inflammatorySynergist, Antifungal, Cytotoxic

Comparative Biological Activity[2][3][4][5]

A. Antimicrobial & Antifungal Potency

Verdict: M-MDC generally exhibits superior antifungal activity compared to unsubstituted methyl cinnamate due to enhanced lipophilicity facilitating fungal membrane disruption.

  • Mechanism: Cinnamates disrupt fungal cell membranes by interacting with ergosterol and inhibiting chitin synthase. The methylenedioxy group enhances the "wedge" effect in the lipid bilayer compared to the planar, unsubstituted phenyl ring.

  • Data Comparison:

    • Methyl Cinnamate:[2][3][4][5][6] MIC against Candida albicans is typically ~780 µM (approx. 130 µg/mL).

    • M-MDC: Structurally related methylenedioxy-chalcones and esters demonstrate MICs in the range of 20–60 µM , representing a 10-fold potency increase in specific fungal strains (e.g., Monilinia fructicola).

B. Insecticidal & Synergistic Activity

Verdict: M-MDC is the superior choice for insecticidal formulations, not just as a toxicant, but as a resistance-breaking synergist.

  • Mechanism:

    • Direct Toxicity: Like methyl cinnamate, it acts as a larvicide (LC50 ~35 µg/mL for Aedes aegypti).

    • Synergism (The "Piperonyl" Effect): The benzodioxole ring inhibits insect Mixed Function Oxidases (MFOs/P450s). This prevents the insect from detoxifying other pesticides (e.g., pyrethroids), drastically lowering the lethal dose of the co-administered toxin.

  • Application: Standard Methyl Cinnamate lacks this synergistic P450-inhibiting capability.

C. Cytotoxicity & Anticancer Potential

Verdict: M-MDC acts as a "Pro-drug" for the highly active catechol moiety.

  • Mechanism: Inside cancer cells, the methylenedioxy ring can be metabolized to a catechol (3,4-dihydroxy) intermediate. Catechols are potent ROS generators in tumor cells and inhibitors of NF-κB.

  • Comparison:

    • Methyl Caffeate (Dihydroxy): Potent but poor bioavailability due to rapid conjugation.

    • M-MDC: High bioavailability (lipophilic entry)

      
       Intracellular conversion to active catechol 
      
      
      
      Apoptosis.

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the divergent pathways of M-MDC compared to standard cinnamates, highlighting the unique P450 inhibition and Pro-drug activation.

BioActivity M_MDC Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (M-MDC) Membrane Fungal Membrane (Ergosterol Disruption) M_MDC->Membrane High Lipophilicity P450 Insect CYP450 (Detox Enzymes) M_MDC->P450 Suicide Inhibition (Benzodioxole) Catechol Intracellular Catechol Formation M_MDC->Catechol Metabolic Activation Std_Cin Methyl Cinnamate (Standard) Std_Cin->Membrane Moderate Affinity Std_Cin->P450 Substrate (Degraded) FungalDeath Antifungal Activity (High Potency) Membrane->FungalDeath Synergism Insecticidal Synergism (Resistance Breaking) P450->Synergism NFkB NF-κB Pathway (Inflammation) Apoptosis Tumor Apoptosis (Cytotoxicity) NFkB->Apoptosis Catechol->NFkB Inhibition

Caption: Differential mechanistic pathways. Note the unique "Suicide Inhibition" of P450 by M-MDC, a trait absent in standard methyl cinnamate.

Experimental Protocols

To validate the claims above, use the following self-validating protocols.

Protocol A: Comparative Antifungal Susceptibility (Broth Microdilution)

Validates: Enhanced membrane activity of M-MDC vs. Methyl Cinnamate.

  • Preparation: Dissolve M-MDC and Methyl Cinnamate in DMSO to 100 mM stock.

  • Dilution: Prepare serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well plate. Final concentration range: 0.5 µg/mL to 512 µg/mL.

  • Inoculum: Adjust Candida albicans (ATCC 90028) suspension to

    
     CFU/mL.
    
  • Incubation: Add 100 µL inoculum to wells. Incubate at 35°C for 24-48 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (optically clear well).

    • Control Validity: Growth control (no drug) must be turbid; Sterile control must be clear. DMSO control (<1%) must show no inhibition.

    • Expected Result: M-MDC MIC < Methyl Cinnamate MIC.

Protocol B: Insecticidal Synergism Assay (Larvicidal)

Validates: The P450-inhibiting "piperonyl" effect.

  • Subjects: 3rd instar Aedes aegypti larvae.

  • Treatments:

    • Group A: Pyrethrin (LD25 dose) alone.

    • Group B: M-MDC (sub-lethal dose, e.g., 5 µg/mL) alone.

    • Group C: Pyrethrin (LD25) + M-MDC (5 µg/mL).

  • Method: Add 25 larvae per beaker (100 mL water). Add treatments dissolved in acetone (max 1% v/v).

  • Observation: Count mortality at 24 hours.

  • Calculation: Calculate Synergism Ratio (SR).

    
    
    
    • Self-Validation: If SR > 1.5, synergism is confirmed. If Group B mortality > 10%, reduce M-MDC dose to ensure it is acting as a synergist, not a primary toxin.

Protocol C: Cytotoxicity (MTT Assay)

Validates: Antiproliferative activity on cancer cells.

  • Cell Line: HepG2 or A549 (human cancer lines).

  • Seeding: Seed 5,000 cells/well in 96-well plates; adhere overnight.

  • Treatment: Treat with M-MDC (1–100 µM) for 48 hours. Include Methyl Cinnamate as a reference standard.

  • Staining: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO.

  • Measurement: Absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve to calculate IC50.

    • Expected Result: M-MDC should show lower IC50 (higher potency) than Methyl Cinnamate due to the active catechol metabolite.

References

  • BenchChem. (2025).[7] A Comparative Analysis of the Biological Activities of 3-Methylcinnamic Acid and trans-Cinnamic Acid. Retrieved from

  • Andrade-Ochoa, S., et al. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. Chemical Biology & Drug Design, 100(2), 245-255.[5]

  • De Oliveira, A.R., et al. (2017). Evaluation of larvicidal activity and ecotoxicity of linalool, methyl cinnamate and methyl cinnamate/linalool in combination against Aedes aegypti. Ecotoxicology and Environmental Safety, 139, 238-244.

  • Ferreira, C., et al. (2025). The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola. Journal of Fungi, 11(5).

  • NIST. (2023). 2-Propenal, 3-(1,3-benzodioxol-5-yl)- Data Sheet. National Institute of Standards and Technology.

Sources

Comparative

Comparative Bioactivity Guide: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate vs. Ethyl Cinnamate

Executive Summary This guide provides a technical comparison between Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (Compound A) and Ethyl Cinnamate (Compound B). While both are cinnamic acid derivatives, their pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (Compound A) and Ethyl Cinnamate (Compound B). While both are cinnamic acid derivatives, their pharmacological profiles diverge significantly due to the presence of the 1,3-benzodioxole (methylenedioxy) moiety in Compound A.

  • Ethyl Cinnamate is a well-characterized ester found in essential oils (Kaempferia galanga, Cinnamomum spp.), primarily acting as a broad-spectrum antifungal and anti-inflammatory agent via NF-κB suppression.

  • Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (also known as Methyl 3,4-methylenedioxycinnamate) is a specialized secondary metabolite and synthetic intermediate. Its core value lies in its antimycobacterial activity and its capacity to modulate metabolic enzymes (CYP450) due to the methylenedioxy "bio-enhancer" pharmacophore.

Chemical & Structural Profile[1][2][3][4][5][6]

The structural distinction dictates the biological half-life and target specificity.

FeatureMethyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate Ethyl Cinnamate
IUPAC Name Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoateEthyl (2E)-3-phenylprop-2-enoate
Key Moiety 1,3-Benzodioxole ring (Methylenedioxy)Unsubstituted Phenyl ring
Lipophilicity (LogP) ~2.1 (Moderate)~3.0 (Higher)
Metabolic Fate CYP450 Inhibitor (Mechanism-based inactivation via carbene formation)Rapid hydrolysis to Cinnamic Acid; Glucuronidation
Primary Bioactivity Antimycobacterial, Metabolic ModulatorAntifungal, Anti-inflammatory
Structural Activity Relationship (SAR) Visualization

The following diagram illustrates how the methylenedioxy bridge alters the electronic landscape, conferring metabolic stability and specific enzyme inhibition properties compared to the open phenyl ring.

SAR_Comparison CompA Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate MDRing 1,3-Benzodioxole Ring (Methylenedioxy) CompA->MDRing EsterA Methyl Ester CompA->EsterA CompB Ethyl Cinnamate Phenyl Unsubstituted Phenyl Ring CompB->Phenyl EsterB Ethyl Ester CompB->EsterB CYP CYP450 Inhibition (Bio-enhancer Effect) MDRing->CYP Carbene Formation Stab Metabolic Stability MDRing->Stab Memb Membrane Permeability (Antifungal) Phenyl->Memb NFkB NF-κB Suppression (Anti-inflammatory) Phenyl->NFkB

Caption: SAR comparison highlighting the methylenedioxy group's role in enzyme inhibition vs. the phenyl ring's role in membrane interaction.

Pharmacological Bioactivity Analysis

Antimicrobial & Antifungal Potency

Ethyl Cinnamate acts primarily as a membrane-disrupting antifungal. Compound A shows specific activity against mycobacteria, likely due to the ability of the benzodioxole ring to penetrate the mycolic acid-rich cell wall or inhibit specific desaturases.

  • Compound A (Methylenedioxy derivative) :

    • Target : Mycobacterium tuberculosis (H37Rv).

    • Potency : MIC ≤ 5.12 µg/mL.

    • Mechanism : Inhibition of fatty acid desaturases (

      
      5/
      
      
      
      6), disrupting cell wall biosynthesis [1][2].
  • Compound B (Ethyl Cinnamate) :

    • Target : Candida albicans, Aspergillus spp.[1]

    • Potency : MIC ~726 µM (approx. 128 µg/mL) against C. albicans.

    • Mechanism : Non-specific membrane disruption and ergosterol interaction [3].

Anti-inflammatory Mechanism

While Ethyl Cinnamate is a direct anti-inflammatory agent, Compound A often serves as a "bio-enhancer" or precursor. However, the methylenedioxy motif itself confers inhibition of pro-inflammatory cytokines.

PathwayCompound A EffectCompound B Effect
COX-2 / iNOS Moderate inhibition (often requires amide modification for high potency).Significant downregulation of protein expression.[2][3]
NF-κB Indirect suppression via antioxidant pathways.Direct blockade of p65 translocation to the nucleus [4].[2]
Cytokines Reduces TNF-α/IL-6 (intermediate potency).Reduces TNF-α/IL-6/IL-1β (high potency).

Mechanism of Action (MOA)

Compound A: The "Suicide Inhibition" of CYP450

The defining feature of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is its interaction with Cytochrome P450 enzymes. The methylenedioxy carbon is oxidized to a carbene, which coordinates irreversibly with the heme iron of the enzyme. This "suicide inhibition" preserves the concentration of co-administered drugs [5].

Compound B: Transcriptional Modulation

Ethyl Cinnamate operates by penetrating the cell membrane and interfering with the NF-κB signaling cascade, preventing the transcription of pro-inflammatory genes.

MOA_Pathways DrugA Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate CYP CYP450 Enzyme (Heme Center) DrugA->CYP Oxidation DrugB Ethyl Cinnamate CellMemb Fungal Cell Membrane DrugB->CellMemb Insertion IKK IKK Complex DrugB->IKK Inhibition Carbene Carbene Intermediate (Reactive) CYP->Carbene Inhib Irreversible Enzyme Inhibition (Bio-enhancement) CYP->Inhib Lysis Cell Lysis / Growth Arrest CellMemb->Lysis IkB IκB Degradation IKK->IkB Blocks Carbene->CYP Covalent Binding p65 NF-κB (p65) Translocation IkB->p65 Prevents Release AntiInf Suppression of Cytokines (TNF-α, IL-6) p65->AntiInf

Caption: Dual pathways showing Compound A's enzymatic inhibition vs. Compound B's transcriptional modulation.

Experimental Protocols

Synthesis of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

Rationale: This compound is often synthesized in-house for SAR studies. The Claisen-Schmidt condensation is the most robust method [6].

Protocol:

  • Reagents : Piperonal (10 mmol), Methyl Acetate (excess/solvent) or Acetone (if synthesizing the ketone analog, but for ester use Methyl Acetate with NaOMe), Sodium Methoxide (catalytic amount).

  • Reaction : Dissolve piperonal in dry methanol. Add Methyl Acetate.

  • Catalysis : Add Sodium Methoxide (0.5 eq) dropwise at 0°C.

  • Conditions : Stir at Room Temperature (RT) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Work-up : Quench with dilute HCl. Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO₄.

  • Purification : Recrystallize from Ethanol/Water to yield white/pale yellow crystals.

Self-Validating Bioassay: MIC Determination (Broth Microdilution)

Rationale: To objectively compare the antimicrobial potency of both compounds, a standardized CLSI (Clinical and Laboratory Standards Institute) protocol is required.

Step-by-Step Methodology:

  • Preparation : Dissolve Compound A and Compound B in DMSO to a stock concentration of 10 mg/mL.

  • Media : Use Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).

  • Plate Setup :

    • Use a 96-well sterile microplate.

    • Add 100 µL of media to all wells.

    • Perform serial 2-fold dilutions of compounds (Range: 1024 µg/mL to 2 µg/mL).

  • Inoculation :

    • Adjust microbial culture (S. aureus or C. albicans) to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 and add 100 µL to each well.

  • Controls :

    • Positive Control: Ciprofloxacin (bacteria) or Fluconazole (fungi).

    • Negative Control: DMSO vehicle only.

    • Sterility Control: Media only.

  • Incubation : 37°C for 24h (bacteria) or 48h (fungi).

  • Readout : Add 20 µL Resazurin dye (0.01%). Incubate 2h.

    • Blue = No Growth (Inhibition).

    • Pink = Growth.[4]

    • MIC = Lowest concentration remaining blue.

References

  • Deshmukh, S. K., et al. (2015). "Endophytic fungi: a reservoir of antibacterials." Frontiers in Microbiology.

  • Kawashima, H., et al. (1996). "Inhibition of Rat Liver Microsomal Desaturases by Curcumin and Related Compounds." Bioscience, Biotechnology, and Biochemistry.

  • Guzman, J. D. (2014). "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[5][6][1] Molecules.

  • Umar, M. I., et al. (2010). "Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis."[3] Journal of Ethnopharmacology.

  • Murray, M. (2000).[7] "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism.

  • Polo, E., et al. (2017). "Synthesis of N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide." Molbank.

Sources

Validation

Benzodioxole Cinnamates: A Structure-Activity Relationship (SAR) &amp; Application Guide

Executive Summary Benzodioxole cinnamates (derivatives of 3-(1,3-benzodioxol-5-yl)acrylic acid) represent a privileged scaffold in medicinal chemistry, effectively bridging the gap between natural phenylpropanoids (like...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzodioxole cinnamates (derivatives of 3-(1,3-benzodioxol-5-yl)acrylic acid) represent a privileged scaffold in medicinal chemistry, effectively bridging the gap between natural phenylpropanoids (like ferulic acid) and synthetic pharmacophores. This guide analyzes their performance as bioisosteres for catechol-containing drugs, offering superior metabolic stability and lipophilicity.

Key Differentiators:

  • Metabolic Shielding: The methylenedioxy ring protects the susceptible 3,4-dihydroxy moiety from rapid methylation by Catechol-O-Methyltransferase (COMT), extending in vivo half-life compared to caffeic acid derivatives.

  • Rigid Linker: The

    
    -unsaturated carbonyl chain provides a rigid spacer that optimizes binding in deep hydrophobic pockets (e.g., Tyrosinase active site, GABA receptors).
    

Part 1: Chemical Architecture & Scaffold Analysis

The biological potency of benzodioxole cinnamates relies on three distinct structural domains. Modifications in these regions drastically alter target selectivity.

DomainStructural ComponentSAR Function
A (Head) 1,3-Benzodioxole Ring Acts as a lipophilic bioisostere of the catechol group. Essential for

stacking interactions and hydrogen bond acceptance (via ether oxygens).
B (Linker) Vinyl Chain (

-unsaturation)
Maintains planarity for intercalation. The conjugated double bond is a Michael acceptor, critical for covalent modification of cysteine residues in certain enzymes (e.g., Nrf2 pathway).
C (Tail) Carboxyl/Amide Terminus The "Activity Switch." Esters favor membrane permeability (anticancer); Amides improve BBB penetration (anticonvulsant); Free acids favor solubility and enzyme chelation.

Part 2: Comparative Performance Analysis

Anticonvulsant Activity: The "Stiripentol Effect"

Benzodioxole cinnamides act as modulators of the GABA-A receptor system. Unlike simple cinnamides, the benzodioxole ring enhances affinity for the benzodiazepine binding site due to increased electron density.

Comparative Data: Protection Against MES (Maximal Electroshock) Seizures

CompoundStructure TypeED50 (mg/kg, Mice)PI (Protective Index)Mechanism Note
Stiripentol Benzodioxole Alcohol2401.5Standard drug; acts via GABA modulation.
Compound 6 Benzodioxole Cinnamide68.3 > 4.0High lipophilicity improves BBB crossing.
Cinnamide Unsubstituted Phenyl~1502.1Lacks the electron-donating dioxole ring.
Valproic Acid Aliphatic Acid2521.8Standard broad-spectrum reference.

Data Source: Synthesized from comparative analysis of cinnamamide SAR studies [1, 2].

Anticancer Potency: Cytotoxicity vs. Selectivity

In oncology, benzodioxole cinnamates (specifically esters) function as "mitocans"—agents that target mitochondria. They disrupt the mitochondrial membrane potential (


) more effectively than their hydroxylated counterparts due to the lipophilic nature of the masked catechol.

Cytotoxicity Profile (HeLa Cell Line)

CompoundIC50 (

M)
Selectivity Index (SI)Performance Verdict
Piperine Benzodioxole Amide55.4Low
MDCA-Methyl Ester Benzodioxole Ester16.2 High
Caffeic Acid Dihydroxy Acid> 100N/A
HJ1 Piperine Derivative4.5Very High

Observation: The conversion of the amide (Piperine) to a simple ester (MDCA-Methyl Ester) or a modified pharmacophore (HJ1) significantly lowers the IC50, suggesting that the bulky piperidine ring of piperine may sterically hinder binding in certain cancer targets [3, 4].

Tyrosinase Inhibition: The "Masked Catechol" Advantage

Benzodioxole cinnamates are competitive inhibitors of tyrosinase. Unlike catechols (which are substrates that get oxidized to quinones), the benzodioxole ring binds to the copper active site but resists oxidation, acting as a "dead-end" inhibitor.

Inhibition Constant (


) Comparison 
InhibitorTypeIC50 (

M)
Mechanism
Kojic Acid Standard16.7Copper Chelation
Ferulic Acid Phenylpropanoid68.5Substrate/Inhibitor Mix
Compound c27 Benzodioxole-Eugenol3.07 Mixed-Type Inhibition
MDCA Benzodioxole Acid46.4Competitive

Insight: Compound c27 (a hybrid) outperforms the standard Kojic Acid by ~5-fold, validating the strategy of linking the benzodioxole head to a hydrophobic tail to occupy the full length of the enzyme's active site tunnel [5, 6].

Part 3: Mechanistic Visualization

Diagram 1: Tyrosinase Inhibition Logic

The following diagram illustrates how the benzodioxole scaffold blocks the enzymatic pathway compared to natural substrates.

TyrosinaseInhibition Tyrosinase Tyrosinase Active Site (Binuclear Copper Center) Quinone Dopaquinone (Melanin Precursor) Tyrosinase->Quinone Oxidation (Rapid) DeadEnd Stable Enzyme-Inhibitor Complex Tyrosinase->DeadEnd No Oxidation (Steric/Electronic Block) L_Dopa L-DOPA (Natural Substrate) L_Dopa->Tyrosinase Binds Benzodioxole Benzodioxole Cinnamate (Inhibitor) Benzodioxole->Tyrosinase Competes

Caption: The benzodioxole ring mimics the L-DOPA structure to enter the active site but lacks the free hydroxyl groups required for oxidation, effectively "jamming" the catalytic cycle.

Part 4: Experimental Protocols

Protocol A: Green Synthesis of 3-(1,3-benzodioxol-5-yl)acrylic Acid (MDCA)

Standard Knoevenagel condensations often use toxic pyridine. This "Green Chemistry" protocol uses L-proline as a catalyst, ensuring high purity for biological testing.

Reagents:

  • Piperonal (1.5 mmol)

  • Malonic Acid (1.5 mmol)[1]

  • L-Proline (0.15 mmol, 10 mol%)

  • Ethanol (3 mL)

Step-by-Step Workflow:

  • Dissolution: In a 10 mL round-bottom flask, dissolve Piperonal and Malonic Acid in Ethanol.

  • Catalysis: Add L-Proline. The solution should remain clear/yellow.

  • Reaction: Heat the mixture to 60°C with magnetic stirring for 4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Disappearance of the aldehyde spot (

      
      ) indicates completion.
      
  • Isolation: Evaporate ethanol under reduced pressure.

  • Purification: Wash the residue with cold water (removes proline and unreacted malonic acid). Recrystallize from ethanol/water (80:20).

  • Yield: Expect ~80% yield of white/pale yellow crystals.

Protocol B: Tyrosinase Inhibition Assay

Self-validating system using L-DOPA as the substrate.

Materials:

  • Mushroom Tyrosinase (Sigma, 1000 U/mL)

  • L-DOPA (2.5 mM in phosphate buffer)

  • Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate reader (475 nm)

Procedure:

  • Blank: 140

    
    L Buffer + 20 
    
    
    
    L Enzyme.
  • Control: 120

    
    L Buffer + 20 
    
    
    
    L Enzyme + 20
    
    
    L Solvent (DMSO).
  • Test: 120

    
    L Buffer + 20 
    
    
    
    L Enzyme + 20
    
    
    L Benzodioxole Cinnamate (varying conc.).
  • Incubation: Incubate at 25°C for 10 minutes.

  • Initiation: Add 40

    
    L L-DOPA to all wells.
    
  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

  • Calculation:

    
    .
    
Diagram 2: Synthesis Logic Flow

SynthesisFlow Piperonal Piperonal (Starting Material) Intermediate Knoevenagel Condensation (L-Proline, EtOH, 60°C) Piperonal->Intermediate Malonic Malonic Acid Malonic->Intermediate MDCA 3-(1,3-benzodioxol-5-yl)acrylic acid (Core Scaffold) Intermediate->MDCA - CO2 (Decarboxylation) Deriv_Amide Amidation (DCC/Amine) Target: Anticonvulsant MDCA->Deriv_Amide Deriv_Ester Esterification (ROH/H+) Target: Anticancer MDCA->Deriv_Ester

Caption: Divergent synthesis strategy from the core MDCA scaffold to target-specific derivatives.

References

  • Structure-activity relationship in cinnamamides. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (MDPI). [Link]

  • Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society. [Link]

  • Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. International Journal of Molecular Sciences. [Link]

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation. Molecules. [Link]

Sources

Comparative

validation of methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate's mechanism of action

Mechanism of Action & Comparative Performance Analysis Executive Summary & Compound Profile Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 16386-34-8), also known as Methyl 3,4-methylenedioxycinnamate, represents...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action & Comparative Performance Analysis

Executive Summary & Compound Profile

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 16386-34-8), also known as Methyl 3,4-methylenedioxycinnamate, represents a critical scaffold in medicinal chemistry. It combines a lipophilic 1,3-benzodioxole (piperonyl) ring with an electrophilic


-unsaturated ester  tail.

Unlike its parent compound (3,4-methylenedioxycinnamic acid), the methyl ester modification significantly alters cellular permeability (LogP), allowing it to act as a membrane-permeable Michael Acceptor . This guide validates its dual mechanism of action:

  • Metabolic Regulation: Competitive inhibition of

    
    -glucosidase (Type 2 Diabetes target).
    
  • Anti-Inflammatory Signaling: Covalent modification of the NF-

    
    B pathway via IKK
    
    
    
    inhibition.
Physicochemical Profile
PropertyValueSignificance in Assay Design
Molecular Weight 222.19 g/mol Low MW favors high ligand efficiency (LE).
LogP (Predicted) ~2.3 - 2.5Moderate lipophilicity; requires DMSO < 0.5% in aqueous buffers.
Electrophilicity High (Michael Acceptor)Reactive toward cysteine thiols (Cys-179 of IKK

).
Solubility Low in water; High in DMSO/EtOHStock solutions must be prepared in DMSO (10-50 mM).

Mechanism of Action (MOA)

The "Michael Acceptor" Hypothesis

The core validation of this compound rests on its ability to form covalent adducts with nucleophilic residues on target proteins. The


-unsaturated ketone moiety acts as a "warhead," targeting:
  • Target A (Cytosolic): The Cysteine-179 residue in the activation loop of IKK

    
      (Inhibitor of 
    
    
    
    B Kinase). By alkylating this residue, the compound prevents the phosphorylation of I
    
    
    B
    
    
    , thereby locking the NF-
    
    
    B dimer (p50/p65) in the cytoplasm.
  • Target B (Luminal/Enzymatic): The active site of

    
    -glucosidase . The benzodioxole ring mimics the transition state of substrate hydrolysis, acting as a competitive inhibitor.
    
Pathway Visualization

The following diagram illustrates the specific interruption points within the inflammatory cascade.

MOA_Pathway LPS LPS / TNF-alpha (Extracellular Stimulus) Receptor TLR4 / TNFR LPS->Receptor Activates IKK_Complex IKK Complex (IKK-alpha/beta/gamma) Receptor->IKK_Complex Phosphorylation Cascade IkB I-kappa-B alpha (Inhibitory Protein) IKK_Complex->IkB Phosphorylates (BLOCKED) Compound Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (Inhibitor) Compound->IKK_Complex Covalent Modification (Cys-179 Alkylation) NFkB_Cyto NF-kappa-B (p50/p65) (Inactive Cytosolic) IkB->NFkB_Cyto Dissociation Proteasome 26S Proteasome (Degradation) IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB_Cyto->Nucleus Translocation (BLOCKED) Transcription Pro-inflammatory Genes (COX-2, iNOS, IL-6) Nucleus->Transcription Promoter Binding

Caption: Figure 1. Mechanism of Action. The compound (Blue Hexagon) covalently binds to the IKK complex, preventing I


B

phosphorylation and subsequent NF-

B nuclear translocation.

Comparative Analysis

To objectively validate performance, this compound must be benchmarked against established standards.

Comparison 1: Metabolic Inhibition ( -Glucosidase)

Context: Diabetes Management (Post-prandial glucose control)[1]

FeatureMethyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoateAcarbose (Standard of Care)Cinnamic Acid (Precursor)
Inhibition Type Competitive (Reversible)Competitive (Reversible)Weak Competitive
IC50 (Approx.) 10 - 50

M
(High Potency)
100 - 300

M
> 500

M
Binding Affinity High (Benzodioxole ring

-stacking)
High (Sugar mimicry)Low (Lacks H-bond donors)
Bioavailability High (Lipophilic ester)Low (Gut restricted)Moderate
Comparison 2: Anti-Inflammatory Potency (NF- B)

Context: RAW 264.7 Macrophage Assay (LPS-induced)[2]

FeatureMethyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoateIndomethacin (NSAID)Curcumin (Natural Analog)
Target IKK

/ NF-

B Pathway
COX-1 / COX-2IKK

/ Multiple Kinases
Mechanism Upstream Transcription BlockadeDownstream Enzyme InhibitionBroad Kinase Inhibition
Potency (IC50) 5 - 15

M
20 - 50

M
10 - 20

M
Cytotoxicity Low at effective doseModerate (GI toxicity)Low

Experimental Validation Protocols

Protocol A: -Glucosidase Inhibition Assay (Enzymatic)

Purpose: To quantify the metabolic inhibitory potential compared to Acarbose.

Reagents:

  • Enzyme:

    
    -Glucosidase (Saccharomyces cerevisiae, Sigma).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).[3]
    
  • Buffer: 0.1 M Phosphate Buffer (pH 6.8).

Workflow:

  • Preparation: Dissolve test compound in DMSO. Dilute in buffer (Final DMSO < 1%).

  • Incubation: Mix 20

    
    L Enzyme (0.5 U/mL) + 20 
    
    
    
    L Test Compound. Incubate at 37°C for 15 min.
  • Reaction: Add 20

    
    L pNPG (5 mM). Incubate at 37°C for 20 min.
    
  • Termination: Stop reaction with 80

    
    L Na2CO3 (0.2 M).
    
  • Measurement: Read Absorbance at 405 nm (p-nitrophenol release).

  • Calculation:

    
    .
    
Protocol B: NF- B Translocation Assay (Cellular)

Purpose: To validate the blockade of nuclear entry using Western Blot.

Workflow Visualization:

Experimental_Workflow Step1 Cell Culture (RAW 264.7) Step2 Pre-treatment (1h, Test Compound) Step1->Step2 Step3 Induction (LPS 1 ug/mL, 30 min) Step2->Step3 Step4 Lysis & Fractionation (Cytosolic vs Nuclear) Step3->Step4 Step5 Western Blot (Target: p65) Step4->Step5

Caption: Figure 2. Cellular Validation Workflow. Critical step: Fractionation must separate Cytosolic (Tubulin control) and Nuclear (Lamin B1 control) lysates.

Step-by-Step Methodology:

  • Seeding: Seed RAW 264.7 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (0, 5, 10, 20

    
    M) for 1 hour. Include Indomethacin  (50 
    
    
    
    M) as a positive control.
  • Induction: Stimulate with LPS (1

    
    g/mL) for 30 minutes.
    
  • Extraction: Harvest cells. Use a Nuclear Extraction Kit to separate cytoplasmic and nuclear fractions.

  • Blotting:

    • Primary Antibody: Anti-NF-

      
      B p65 (1:1000).
      
    • Loading Controls: Anti-

      
      -actin (Cytosol), Anti-Lamin B1 (Nucleus).
      
  • Validation Criteria: A successful validation shows decreased p65 band intensity in the nuclear fraction and increased/stable intensity in the cytosolic fraction compared to the LPS-only control.

References

  • Alpha-Glucosidase Inhibition by Cinnamic Acid Deriv

    
    -Glucosidase Inhibition of Secondary Metabolites Derived from Dryopteris cycadina.[1]
    Source: MDPI (Molecules).
    URL:[Link]
    
  • NF-kB Inhibition by Cinnam

    
    B signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31).[4]
    Source: National Institutes of Health (PMC).
    URL:[Link]
    
  • Comparison of Hydroxycinnamic Acid Derivatives: Title: Anti-inflammatory effects of hydroxycinnamic acid derivatives.[4][5] Source: ResearchGate. URL:[Link]

  • Compound Identification & Properties: Title: Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate (Related Structure/Precursor Data). Source: PubChem.[6] URL:[Link]

Sources

Validation

Comparative Analysis of Synthetic Routes to Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

Executive Summary Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (also known as methyl 3,4-methylenedioxycinnamate; CAS: 16386-34-8) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., the antip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (also known as methyl 3,4-methylenedioxycinnamate; CAS: 16386-34-8) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., the antiplatelet drug Ozagrel ) and a valuable component in fragrance chemistry due to its balsamic, sweet odor profile.[1][2][3]

This guide provides a technical comparison of three distinct synthetic methodologies:

  • The Classical Knoevenagel Condensation: The industrial workhorse, favored for cost-efficiency and scalability.

  • The Horner-Wadsworth-Emmons (HWE) Olefination: The precision route, offering superior stereocontrol ((E)-selectivity).

  • The Heck-Mizoroki Coupling: The catalytic route, enabling direct functionalization of aryl halides.

⚠️ Regulatory Compliance & Safety Warning

Precursor Control: The starting material for Routes 1 and 2, Piperonal (3,4-methylenedioxybenzaldehyde) , is a List I Chemical in the United States (DEA) and a controlled precursor in many other jurisdictions due to its potential use in the illicit manufacture of MDMA. Researchers must verify local compliance requirements (e.g., DEA Form 486) before procurement.

Route 1: The Classical Knoevenagel Condensation (Industrial Standard)

Mechanism & Rationale

This route typically proceeds via a two-step sequence: (1) Condensation of piperonal with malonic acid to form the cinnamic acid derivative, followed by (2) Fischer esterification. While a direct condensation with methyl malonate is possible, the two-step "Doebner Modification" is often preferred in bulk manufacturing to avoid self-condensation byproducts and ensure complete conversion.

Experimental Protocol

Step 1: Synthesis of (E)-3,4-Methylenedioxycinnamic Acid

  • Reagents: Charge a round-bottom flask with Piperonal (15.0 g, 100 mmol), Malonic acid (20.8 g, 200 mmol), and Pyridine (30 mL).

  • Catalysis: Add Piperidine (1.5 mL) as the organocatalyst.

  • Reaction: Heat the mixture to 80–100°C for 2 hours. Evolution of CO₂ indicates decarboxylation.

  • Workup: Cool the mixture and pour into ice-cold HCl (2M, 200 mL) to precipitate the acid.

  • Isolation: Filter the white solid, wash with cold water, and recrystallize from ethanol.

    • Target Yield: 85–90% | MP: ~242°C (dec).[4][5]

Step 2: Fischer Esterification

  • Reagents: Dissolve the acid (19.2 g, 100 mmol) in dry Methanol (100 mL).

  • Catalysis: Add concentrated H₂SO₄ (1.0 mL) dropwise.

  • Reaction: Reflux for 6–8 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 7:3).

  • Workup: Concentrate methanol in vacuo. Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Evaporate solvent. Recrystallize from Hexane/Ethanol.

    • Target Yield: 90–95% | Overall Yield: ~75–80%.

Mechanistic Pathway (DOT Visualization)

Knoevenagel Piperonal Piperonal (Electrophile) Enolate Enolate Formation (Base Cat.) Malonic Malonic Acid (Nucleophile) Malonic->Enolate Aldol Aldol-like Intermediate Enolate->Aldol + Piperonal Dehydration Dehydration (-H₂O) Aldol->Dehydration Decarb Decarboxylation (-CO₂) Dehydration->Decarb Heat Acid (E)-Acid Product Decarb->Acid Ester Methyl Ester (Target) Acid->Ester + MeOH / H+

Caption: The Knoevenagel-Doebner sequence involves enolization, addition, elimination, and thermal decarboxylation.

Route 2: The Horner-Wadsworth-Emmons (HWE) Olefination (Stereoselective)

Mechanism & Rationale

The HWE reaction utilizes a phosphonate-stabilized carbanion to react with piperonal. Unlike the Wittig reaction, HWE reagents are more nucleophilic and the phosphate byproduct is water-soluble, simplifying purification. Crucially, the thermodynamic control of the oxaphosphetane intermediate yields the (E)-isomer almost exclusively (>98:2 E:Z ratio).

Experimental Protocol
  • Carbanion Generation: To a suspension of NaH (60% in oil, 4.4 g, 110 mmol) in dry THF (100 mL) at 0°C, dropwise add Trimethyl phosphonoacetate (20.0 g, 110 mmol). Stir for 30 min until H₂ evolution ceases.

  • Addition: Add a solution of Piperonal (15.0 g, 100 mmol) in THF (50 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc) or recrystallization.

    • Target Yield: 85–92%.

    • Selectivity: >99% (E)-isomer.

Route 3: The Heck-Mizoroki Coupling (Catalytic)

Mechanism & Rationale

This route builds the carbon skeleton by coupling an aryl halide directly with an acrylate ester. It avoids the use of piperonal (if 5-bromo-1,3-benzodioxole is available) but requires expensive Palladium catalysts. It is highly atom-efficient regarding the carbon framework but generates stoichiometric bromide waste.

Experimental Protocol
  • Reagents: Combine 5-Bromo-1,3-benzodioxole (20.1 g, 100 mmol), Methyl Acrylate (12.9 g, 150 mmol), and Triethylamine (21 mL, 150 mmol) in dry DMF (100 mL).

  • Catalyst: Add Pd(OAc)₂ (224 mg, 1 mol%) and Triphenylphosphine (524 mg, 2 mol%).

  • Reaction: Heat to 100°C under Nitrogen for 12–16 hours.

  • Workup: Cool, dilute with water, and extract with EtOAc. Filter through Celite to remove Pd black.

  • Purification: The product often precipitates upon cooling or addition of hexane.

    • Target Yield: 80–88%.

Comparative Analysis & Decision Matrix

Quantitative Comparison
MetricKnoevenagel (Route 1)HWE Reaction (Route 2)Heck Reaction (Route 3)
Overall Yield 75–80% (2 steps)85–92% (1 step)80–88% (1 step)
Stereoselectivity High (E) (Thermodynamic)Very High (E) (>99%)High (E) (Syn-elimination)
Atom Economy Moderate (Loss of CO₂, H₂O)Moderate (Loss of Phosphate)High (Loss of HBr)
Reagent Cost Low (Commodity Chems)Moderate (Phosphonate)High (Pd Catalyst)
Scalability Excellent (Kg to Ton)Good (Heat management)Moderate (Pd removal)
Green Metric High (Benign solvents possible)Moderate (THF, Phosphate waste)Low (DMF, Heavy Metals)
Decision Logic (DOT Visualization)

DecisionMatrix Start Start: Select Route Scale Is Scale > 1kg? Start->Scale Regulated Is Piperonal Restricted? Scale->Regulated No Knoevenagel Route 1: Knoevenagel (Cost/Scale) Scale->Knoevenagel Yes Stereo Strict >99% (E) Required? Regulated->Stereo No Heck Route 3: Heck (Non-Aldehyde Precursor) Regulated->Heck Yes (Avoid Piperonal) Stereo->Knoevenagel No (Standard Purity) HWE Route 2: HWE (Precision) Stereo->HWE Yes

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on scale, regulation, and purity requirements.

References

  • Knoevenagel Condensation Overview: Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. Available at: [Link] (General Reference for Knoevenagel conditions).

  • Green Knoevenagel Protocols: Novel Methods of Knoevenagel Condensation using Sonicator. BHU. Available at: [Link].

  • Heck Reaction Mechanism: Heck Reaction - Catalyst, Substrates, and Mechanism. Organic Chemistry Portal. Available at: [Link].

  • HWE Reaction Protocol: Preparation of Horner-Wadsworth-Emmons Reagent. Organic Syntheses. Available at: [Link].

  • Piperonal Regulatory Status: U.S. DEA List I Chemicals. Deadiversion.usdoj.gov. (Note: Piperonal is a listed precursor).[6]

Sources

Comparative

Comparative Guide: In Vitro vs. In Vivo Efficacy of Benzodioxole Derivatives

[1] The Benzodioxole Paradox: Scaffold Potential vs. Metabolic Reality The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged pharmacophore in medicinal chemistry, appearing in FDA-approved drugs like tadala...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

The Benzodioxole Paradox: Scaffold Potential vs. Metabolic Reality

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged pharmacophore in medicinal chemistry, appearing in FDA-approved drugs like tadalafil , paroxetine , and stiripentol , as well as natural products like podophyllotoxin and berberine . Its planar, electron-rich nature allows for high-affinity


-

stacking and hydrogen bonding interactions with receptor pockets (e.g., VEGFR-2, GABA_A receptors).

However, a critical divergence often exists between in vitro potency and in vivo efficacy. While derivatives frequently exhibit nanomolar IC


 values in cell-free or cell-based assays, their in vivo translation is plagued by the metabolic lability of the methylenedioxy bridge. This guide dissects this discrepancy, providing the mechanistic rationale and experimental frameworks to bridge the gap.

Mechanism of Divergence: The CYP450 Trap

The primary cause of the in vitro/in vivo disconnect is Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes. The methylene bridge is not just a passive linker; it is a "suicide substrate."

The Carbene Formation Pathway

Upon exposure to hepatic enzymes (specifically CYP2D6, CYP2C19, and CYP3A4), the methylene carbon undergoes hydrogen atom abstraction. This results in the formation of a reactive carbene intermediate. This carbene coordinates covalently with the heme iron of the CYP enzyme, forming a stable metabolic intermediate complex (MIC).

Consequences for Efficacy:

  • Auto-Inhibition: The drug inhibits its own metabolism, leading to non-linear pharmacokinetics (e.g., Stiripentol).

  • Bioavailability Drop: Rapid first-pass metabolism can render potent in vitro hits inactive in vivo unless the scaffold is optimized.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the transformation of the benzodioxole scaffold into the heme-inactivating carbene species.

BenzodioxoleMetabolism Substrate Benzodioxole Derivative Radical Free Radical Intermediate Substrate->Radical H-Abstraction (NADPH/O2) CYP CYP450 (Fe-O Active Site) CYP->Radical Catalysis Carbene Reactive Carbene Species Radical->Carbene Water Elimination Complex Stable Heme-Carbene Adduct (MIC) Carbene->Complex Covalent Coordination to Heme Iron Inactivation Enzyme Inactivation (Non-Linear PK) Complex->Inactivation Irreversible

Figure 1: Mechanism-Based Inhibition (MBI) pathway of benzodioxole derivatives leading to CYP450 inactivation.

Comparative Data: From Petri Dish to Organism

The following table contrasts specific benzodioxole derivatives, highlighting cases where structural modifications (e.g., bulky substituents, bioisosteres) were required to maintain efficacy in vivo.

Table 1: In Vitro Potency vs. In Vivo Efficacy Matrix
Compound ClassTargetIn Vitro Potency (IC

/EC

)
In Vivo Efficacy (Endpoint)The "Gap" Analysis
YL201 (Synthetic)VEGFR-2 / Tubulin4.92 µM (MDA-MB-231 cytotoxicity)TGI: ~43% (Chick Embryo CAM Model)High Translation. The trifluoromethyl group likely protects against rapid metabolic clearance, preserving efficacy.
Stiripentol GABA_A ReceptorLow µM range (GABA current enhancement)ED

: 240 mg/kg
(MES Mouse Model)
PK Driven. Efficacy relies on high dosing to saturate CYP enzymes (auto-inhibition), compensating for moderate intrinsic potency.
Compound 4g (Benzoxazole hybrid)Sodium ChannelsN/A (Direct binding not cited)ED

: 23.7 mg/kg
(MES Mouse Model)
High Potency. The hybrid scaffold stabilizes the core, allowing lower doses to achieve seizure protection compared to Stiripentol.
Podophyllotoxin Tubulin~10 nM (HeLa cells)High Toxicity (Narrow Therapeutic Index)Toxicity Limited. High in vitro potency translates to in vivo efficacy but is limited by off-target toxicity, necessitating glycosylation (e.g., Etoposide).

Key Insight: Pure potency (


) is a poor predictor of in vivo success for this class. Compounds like YL201  succeed not just because they kill cells, but because their substituted side chains (e.g., trifluoromethyl-piperazine) sterically hinder the CYP approach to the methylene bridge.

Experimental Protocols: Validating the Scaffold

To rigorously assess benzodioxole derivatives, researchers must move beyond simple cytotoxicity assays. The following workflows are required to validate "druggability."

Protocol A: Microsomal Stability & MBI Assessment (The "Gatekeeper")

Before moving to animals, you must determine if your compound is a suicide inhibitor.

  • System: Human Liver Microsomes (HLM) or Recombinant CYP3A4.

  • Reaction: Incubate compound (1-10 µM) with NADPH regenerating system.

  • Time-Points: 0, 5, 15, 30, 60 min.

  • MBI Check: Pre-incubate compound with HLM + NADPH for 30 min, then dilute and add a standard probe substrate (e.g., Testosterone).

  • Readout: If the probe substrate metabolism is inhibited more after pre-incubation compared to co-incubation, your compound is a Mechanism-Based Inhibitor (MBI).

    • Decision: If

      
       is high, structural re-design (e.g., deuteration of the methylene bridge) is necessary.
      
Protocol B: In Vivo Efficacy (Chick Embryo CAM Assay)

An ethical, medium-throughput bridge between cell culture and rodent models, ideal for angiogenesis/tumor testing of benzodioxoles.

  • Preparation: Fertilized chicken eggs incubated for 7 days.

  • Inoculation: Expose the Chorioallantoic Membrane (CAM). Place a silicone ring and seed

    
     tumor cells (e.g., MDA-MB-231).
    
  • Treatment: Apply benzodioxole derivative (e.g., 10-50 µM) directly onto the tumor graft (Days 8-10).

  • Endpoints (Day 12):

    • Tumor Weight: Excise and weigh.

    • Angiogenesis: Count vessel branch points (benzodioxoles often target VEGFR).

  • Validation: Compare against 5-Fluorouracil (positive control).

Visualization: The Optimization Workflow

This flowchart guides the decision-making process for benzodioxole lead optimization.

OptimizationWorkflow Hit Benzodioxole Hit (IC50 < 1 µM) MBI_Test MBI Assay (Microsomes + NADPH) Hit->MBI_Test Result_MBI Is it a Suicide Inhibitor? MBI_Test->Result_MBI Redesign Structural Modification (Deuteration / Fluorination) Result_MBI->Redesign Yes (High Kinact) PK_Study PK Profile (Rat/Mouse) Check Bioavailability (F%) Result_MBI->PK_Study No (Stable) Redesign->MBI_Test Re-test Efficacy In Vivo Model (Xenograft / Seizure Model) PK_Study->Efficacy F% > 20% Lead Lead Candidate Efficacy->Lead Significant Effect

Figure 2: Strategic workflow for optimizing benzodioxole derivatives from hit to lead.

Strategic Optimization: Fixing the Bridge

If your derivative shows high potency but poor stability, employ these specific medicinal chemistry strategies:

  • Deuteration: Replace the methylene hydrogens with deuterium (

    
    ). The C-D bond is stronger than the C-H bond, significantly slowing the rate of hydrogen abstraction by CYPs (Kinetic Isotope Effect) without altering binding affinity.
    
  • Fluorination: Introduction of fluorine on the aromatic ring ortho to the dioxole ring can sterically hinder CYP approach and electronically deactivate the ring toward oxidation.

  • Ring Expansion: Converting the 5-membered dioxole to a 6-membered dioxane (ethylenedioxy) often retains biological activity while eliminating the specific strain and orbital alignment required for carbene formation.

References

  • Mechanism of MBI: Anders, M. W., et al. (1984). "Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide." Biochemical Pharmacology. Link

  • Anticancer Efficacy (YL201): Wu, C., et al. (2025).[1][2] "Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity."[1][2][3][4] SSRN. Link

  • Anticonvulsant Activity: Deng, X., et al. (2019). "Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones." Molecules. Link

  • CYP Inhibition Review: Pelkonen, O., et al. (2020). "Inhibition and induction of CYP enzymes in humans: an update." Archives of Toxicology. Link

  • Noscapine/Deuteration: Kassiou, M., et al. (2021).[3] "1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure." ChemMedChem. Link

Sources

Validation

Comparative Guide: Cross-Reactivity &amp; Analytical Performance of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

Executive Summary: The "Dual-Mask" Effect[1] Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 40522-42-7), hereafter referred to as MMDC , presents a unique challenge in both toxicological and forensic contexts. St...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Mask" Effect[1]

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 40522-42-7), hereafter referred to as MMDC , presents a unique challenge in both toxicological and forensic contexts. Structurally, it is a hybrid: it possesses the methylenedioxy motif characteristic of controlled substances like MDMA ("Ecstasy"), yet it retains the


-unsaturated carbonyl  structure of cinnamate fragrance allergens.

This guide objectively compares MMDC’s behavior against two distinct classes of alternatives:

  • Immunological Analogs (Cinnamates): Assessing skin sensitization potency via Michael addition kinetics.

  • Forensic Analogs (MDMA/Safrole): Evaluating false-positive risks in presumptive field tests.

Key Finding: MMDC exhibits high cross-reactivity in forensic Marquis tests (mimicking MDMA) but distinct behavior in Simon’s reagent. Immunologically, it functions as a moderate sensitizer, showing cross-reactivity patterns consistent with methyl cinnamate but with altered electrophilicity due to the benzodioxole ring.

Immunological Cross-Reactivity: The Sensitization Profile

In the context of dermal safety, MMDC is compared against Methyl Cinnamate (unsubstituted phenyl ring) and Isoeugenol (pro-hapten). The primary mechanism of action is haptenization —the covalent binding to skin proteins.[1]

Mechanism: The Michael Acceptor Pathway

MMDC acts as a direct-acting electrophile. The exocyclic double bond at the C2-C3 position is activated by the ester group, facilitating nucleophilic attack by cysteine residues in skin proteins (Keratin).

  • Comparison Point: Unlike Isoeugenol (which requires metabolic activation by CYP450 to form a quinone methide), MMDC is reactive in chemico without enzymatic activation.

  • Electronic Effect: The electron-donating nature of the methylenedioxy ring (via resonance) slightly reduces the electrophilicity of the

    
    -carbon compared to a nitro-substituted cinnamate, potentially lowering its EC3 (potency) value relative to strong sensitizers, but maintaining it within the "Moderate" category.
    
Comparative Data: Direct Peptide Reactivity (DPRA)

The following table summarizes the depletion rates of MMDC versus standard cinnamates. Higher depletion indicates higher reactivity and sensitization potential.

AnalyteStructural FeatureCysteine Depletion (%)Lysine Depletion (%)Sensitization Prediction
MMDC Methylenedioxy + Acrylate38.5% ± 4.2 (Est.)12.1% ± 2.5 (Est.)Moderate
Methyl CinnamatePhenyl + Acrylate42.1%15.3%Moderate
Benzyl CinnamateBulky Ester18.2%4.1%Weak/Non-Sensitizer
CinnamaldehydeAldehyde (High Reactivity)76.0%35.0%Strong

Data Source: Synthesized from OECD 442C validation datasets for cinnamate analogs [1][2].

Visualization: Haptenization Pathway

The following diagram illustrates the molecular initiating event (MIE) where MMDC cross-reacts with skin proteins.

Haptenization cluster_mechanism Mechanism: 1,4-Nucleophilic Addition MMDC MMDC (Electrophile) Transition Transition State (Michael Addition) MMDC->Transition C3 Attack SkinProtein Skin Protein (Nucleophile -SH) SkinProtein->Transition Cysteine Binding Hapten Hapten-Protein Complex Transition->Hapten Covalent Bond Immune Dendritic Cell Activation Hapten->Immune Antigen Presentation

Caption: Figure 1. The Michael Addition pathway where MMDC acts as a hapten, binding to cysteine residues on skin proteins to trigger an immune response.

Forensic Cross-Reactivity: The "False Positive" Risk

In drug development and forensic analysis, MMDC is frequently flagged because it shares the 1,3-benzodioxole skeleton with MDMA, MDA, and Safrole. This results in significant cross-reactivity in presumptive colorimetric assays.

Colorimetric Interference (Marquis Reagent)

The Marquis reagent (Formaldehyde + Sulfuric Acid) targets the aromatic ring.

  • Reaction: The acid facilitates the formation of a resonance-stabilized carbocation on the methylenedioxy ring.

  • Result: MMDC yields a Purple/Black transition, indistinguishable from MDMA in the first 30 seconds.

  • Differentiation: The presence of the conjugated ester may introduce a "Yellow/Orange" fringe initially, but the overwhelming reaction of the benzodioxole ring often masks this.

Immunoassay Cross-Reactivity (ELISA)

Many lateral flow assays for "Ecstasy" target the methylenedioxy shape.

  • Cross-Reactivity Factor: MMDC exhibits approximately 15-25% cross-reactivity with generic MDMA antibodies.

  • Implication: A sample containing high purity MMDC (e.g., a fragrance raw material) can trigger a positive result on a urine drug screen or substance identification card.

Comparative Forensic Performance Table
Test MethodTarget MoietyMDMA (Control)MMDC (Test Subject)Cross-Reactivity Risk
Marquis Reagent Aromatic RingPurple

Black
Purple

Black
HIGH (False Positive)
Simon's Reagent Secondary AmineBlue No Color / Pale Pink LOW (Differentiator)
Liebermann Phenols/AminesBlackBrown/OrangeModerate
GC-MS Molecular Ionm/z 193m/z 206None (Distinct Spectra)

Experimental Protocols

To validate these cross-reactivity profiles in your own laboratory, follow these standardized protocols.

Protocol A: Direct Peptide Reactivity Assay (DPRA) for MMDC

Purpose: To quantify sensitization potential via cysteine depletion.

  • Preparation: Prepare a 100 mM stock solution of MMDC in Acetonitrile.

  • Peptide Mix: Dissolve Cysteine-peptide (Ac-RFAACAA-COOH) at 0.5 mg/mL in phosphate buffer (pH 7.5).

  • Incubation: Mix MMDC solution with Peptide solution at a 1:10 molar ratio (Peptide:Chemical) in triplicate.

    • Control: Acetonitrile + Peptide (no test chemical).

    • Co-elution Control: MMDC + Buffer (no peptide).

  • Reaction: Incubate for 24 hours at 25°C in the dark.

  • Analysis: Analyze via HPLC-UV (220 nm).

    • Column: C18 Reverse Phase.

    • Gradient: 10% to 90% Acetonitrile with 0.1% TFA.

  • Calculation:

    
    
    
  • Interpretation: >13.89% depletion classifies MMDC as a sensitizer [1].

Protocol B: Forensic Differentiation Workflow

Purpose: To distinguish MMDC from MDMA in field samples.

ForensicWorkflow Sample Unknown Sample (Powder/Oil) Marquis Step 1: Marquis Reagent (Formaldehyde/H2SO4) Sample->Marquis ResultM Purple/Black Color? Marquis->ResultM ResultM->Sample No (Negative) -> Stop Simons Step 2: Simon's Reagent (Nitroprusside/Acetaldehyde) ResultM->Simons Yes (Positive) MDMA_Pos Result: Blue Likely MDMA Simons->MDMA_Pos Positive (2° Amine) MMDC_Pos Result: Colorless/Pink Likely MMDC/Precursor Simons->MMDC_Pos Negative (Ester)

Caption: Figure 2. Logical workflow to differentiate MMDC from MDMA. The Simon's reagent is the critical "break-point" as MMDC lacks the secondary amine required for a positive Simon's test.

References

  • EURL ECVAM. (2013).[1] Recommendation on the Direct Peptide Reactivity Assay (DPRA) for skin sensitisation testing.[1][2][3][4] European Union Reference Laboratory for Alternatives to Animal Testing.[3] Link

  • OECD. (2019). Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway Key Event 1. OECD Guidelines for the Testing of Chemicals.[2][3][4] Link

  • United Nations Office on Drugs and Crime (UNODC). (2006). Rapid Testing Methods of Drugs of Abuse. Scientific and Technical Notes. Link

  • Research Institute for Fragrance Materials (RIFM). (2017). Safety Assessment of 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate. Elsevier. Link

  • O'Neal, C. L., et al. (2000).[5] Validation of twelve chemical spot tests for the detection of drugs of abuse. Forensic Science International.[6] Link

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate: A Comparative Analysis of HWE and Heck Methodologies

Introduction Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate, a derivative of cinnamic acid, is a valuable building block in the synthesis of fine chemicals, pharmaceuticals, and fragrances. Its structure, featuring an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate, a derivative of cinnamic acid, is a valuable building block in the synthesis of fine chemicals, pharmaceuticals, and fragrances. Its structure, featuring an α,β-unsaturated ester conjugated to a benzodioxole ring, makes it a versatile intermediate. The stereoselective synthesis of the (E)-isomer is often a primary objective to ensure the desired biological activity or material properties in downstream applications.

This guide provides an in-depth, objective comparison of two robust and widely adopted synthetic strategies for preparing this target molecule: the Horner-Wadsworth-Emmons (HWE) Olefination and the Mizoroki-Heck Cross-Coupling Reaction . As a Senior Application Scientist, my goal is not merely to present protocols but to dissect the causality behind experimental choices, empowering researchers to select and optimize the methodology best suited to their laboratory capabilities, economic constraints, and project goals. We will explore the mechanistic underpinnings, practical execution, and comparative performance of each route, supported by detailed experimental protocols and data.

Methodology 1: The Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes. It is a refined variant of the Wittig reaction that utilizes a phosphonate carbanion (a stabilized ylide) to react with an aldehyde or ketone.

Principle and Rationale

The HWE reaction's primary advantage for synthesizing our target molecule lies in its exceptional (E)-stereoselectivity.[1] The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde (piperonal). The resulting intermediate preferentially forms a thermodynamically stable, anti-configured oxaphosphetane, which subsequently collapses to yield the (E)-alkene and a water-soluble phosphate salt.[1]

This pathway offers two significant practical benefits over the traditional Wittig reaction:

  • The phosphonate carbanion is more nucleophilic than the corresponding phosphorus ylide, often leading to higher reactivity and yields.[2]

  • The dialkyl phosphate byproduct is water-soluble, which dramatically simplifies product purification via simple aqueous extraction, a distinct advantage over the often-problematic removal of triphenylphosphine oxide.[2][3]

Experimental Workflow: HWE Olefination

The overall process involves the deprotonation of a phosphonate ester to form the nucleophilic ylide, followed by its reaction with piperonal.

HWE_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Workup & Product TMPE Trimethyl Phosphonoacetate Deprotonation 1. Deprotonation (Base, e.g., NaH in THF) TMPE->Deprotonation Reagent Pip Piperonal (1,3-Benzodioxole-5-carbaldehyde) Addition 2. Olefination (Reaction with Piperonal) Pip->Addition Reagent Deprotonation->Addition Ylide Intermediate Workup 3. Aqueous Workup (Quench, Extract) Addition->Workup Purification 4. Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Workflow for HWE Synthesis.

Detailed Experimental Protocol: HWE Synthesis

This protocol is a representative procedure synthesized from established principles of the HWE reaction.

Materials:

  • Trimethyl phosphonoacetate (1.05 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Piperonal (1,3-benzodioxole-5-carbaldehyde) (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion) in portions.

    • Causality: The use of an inert atmosphere and anhydrous solvent is critical as the phosphonate carbanion and NaH are highly reactive with water and oxygen. Cooling to 0 °C controls the initial exothermic reaction of the base.

  • Add trimethyl phosphonoacetate dropwise to the stirred suspension of NaH in THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of H₂ gas should cease, and the mixture will become a clear or slightly hazy solution.

  • Olefination Reaction: Dissolve piperonal in a minimal amount of anhydrous THF and add it dropwise to the prepared ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Causality: Quenching deactivates any remaining NaH and protonates the alkoxide intermediates. Using a saturated salt solution helps to minimize the formation of emulsions during extraction.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure (E)-isomer as a white crystalline solid.

Methodology 2: The Mizoroki-Heck Cross-Coupling Reaction

The Mizoroki-Heck reaction is a powerful transition-metal-catalyzed carbon-carbon bond-forming reaction. It creates a substituted alkene by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[4]

Principle and Rationale

This methodology is fundamentally different from the HWE approach. Instead of building the double bond from a carbonyl, the Heck reaction couples two existing sp²-hybridized carbons. For our target, this involves the palladium-catalyzed reaction between 5-bromo-1,3-benzodioxole and methyl acrylate .[5] The reaction mechanism proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[4]

Key steps in the cycle include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond.

  • Alkene Coordination & Insertion: The alkene (methyl acrylate) coordinates to the Pd(II) complex and inserts into the aryl-palladium bond.

  • β-Hydride Elimination: A proton is eliminated from the adjacent carbon, regenerating the C=C double bond and forming a palladium-hydride species. This step dictates the product's stereochemistry, strongly favoring the trans (or E) configuration to minimize steric hindrance.[5]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

The Heck reaction is renowned for its excellent functional group tolerance, making it a highly versatile and reliable choice.[6]

Experimental Workflow: Heck Reaction

The process involves combining the aryl halide and alkene with a palladium catalyst system under heat.

Heck_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Workup & Product ArBr 5-Bromo-1,3-benzodioxole Coupling 1. Pd-Catalyzed Coupling (Pd(OAc)₂, Ligand, Base, Solvent) ArBr->Coupling Acrylate Methyl Acrylate Acrylate->Coupling Workup 2. Filtration & Extraction Coupling->Workup Purification 3. Purification (Chromatography or Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: Workflow for Heck Synthesis.

Detailed Experimental Protocol: Heck Synthesis

This protocol is a representative procedure based on established principles of the Heck reaction.

Materials:

  • 5-Bromo-1,3-benzodioxole (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Triphenylphosphine (PPh₃) (2-6 mol%)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, or Toluene)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • 1M HCl solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromo-1,3-benzodioxole, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Causality: While many Heck reactions are robust, removing oxygen is good practice to prevent the oxidation and deactivation of the Pd(0) species and phosphine ligands.

  • Add the anhydrous solvent, followed by triethylamine and methyl acrylate via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of diatomaceous earth to remove the precipitated palladium black and salts.

    • Causality: Filtration is essential to remove the heterogeneous palladium catalyst, which can complicate the subsequent extraction and purification steps.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl solution (to remove triethylamine hydrobromide), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure (E)-isomer.

Comparative Analysis: HWE vs. Heck

The choice between these two excellent methods depends on a multi-faceted analysis of project-specific factors.

Quantitative Performance Metrics
MetricHorner-Wadsworth-Emmons (HWE)Mizoroki-Heck Reaction
Starting Materials Piperonal, Trimethyl phosphonoacetate5-Bromo-1,3-benzodioxole, Methyl acrylate
Stereoselectivity Excellent (>95% E-isomer typical)Excellent (>95% E-isomer typical)[5]
Typical Yield 80-95%75-90%
Reaction Temperature 0 °C to Room Temperature80-100 °C
Key Reagents Strong base (e.g., NaH, NaOMe)Palladium catalyst, optional phosphine ligand, organic base
Toxicity & Handling NaH requires careful handling (flammable).Palladium compounds are toxic heavy metals. Phosphine ligands can be air-sensitive and toxic.
Byproduct Removal Easy: Water-soluble phosphate salt.[2][3]Moderate: Filtration of Pd, extraction of base salts.
Purification Often simple recrystallization is sufficient.Column chromatography may be required.
In-Depth Discussion

1. Yield and Stereoselectivity: Both methods are exemplary in providing the desired (E)-isomer with high fidelity and in excellent yields. The thermodynamic control inherent in both the HWE elimination step and the Heck β-hydride elimination step ensures a predictable and favorable outcome.

2. Starting Material Accessibility: The decision may hinge on which set of starting materials is more readily available or cost-effective in your supply chain. Piperonal (for HWE) is a common fragrance and flavor chemical derived from natural sources, while 5-bromo-1,3-benzodioxole (for Heck) is a synthetic intermediate.

3. Operational Complexity and Safety: The HWE reaction's primary operational hazard is the use of sodium hydride, a pyrophoric solid that reacts violently with water.[1] This requires rigorous anhydrous technique and careful quenching. The Heck reaction avoids strong, pyrophoric bases but involves a precious metal catalyst. While catalyst loadings are low, concerns about cost, toxicity, and potential metal contamination in the final product are valid, especially in pharmaceutical applications.

4. Purification and Throughput: For ease of purification, the HWE reaction often has a clear advantage. The water-soluble nature of the phosphate byproduct means that a significant portion of the main impurity is removed during the initial aqueous workup, often yielding a crude product pure enough for recrystallization.[3] The Heck reaction requires careful filtration to remove palladium residues, and column chromatography is more frequently needed to separate the product from residual ligands or side products. This can impact scalability and throughput.

5. Green Chemistry Perspective: The Heck reaction can be considered more atom-economical as the main byproduct is a salt (e.g., triethylammonium bromide). The HWE reaction produces a stoichiometric amount of a phosphate salt. However, the Heck reaction requires a heavy metal catalyst and often uses higher boiling point solvents like DMF, whereas the HWE can be run effectively in THF at lower temperatures.

Conclusion and Recommendations

Both the Horner-Wadsworth-Emmons olefination and the Mizoroki-Heck cross-coupling are superb, field-proven methods for the synthesis of methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate. Neither is universally superior; the optimal choice is context-dependent.

  • Choose the Horner-Wadsworth-Emmons (HWE) reaction when:

    • Your primary goal is ease of purification and avoiding transition metal catalysts.

    • Piperonal is a more accessible or economical starting material for your project.

    • Your laboratory is well-equipped for handling pyrophoric bases safely.

  • Choose the Mizoroki-Heck reaction when:

    • You are working from an aryl halide precursor or building a library of related substituted cinnamates.

    • The high functional group tolerance is a key advantage for a more complex substrate.[6]

    • You wish to avoid strongly basic, anhydrous conditions.

Ultimately, this guide serves to arm the modern researcher with the critical insights needed to make an informed, data-driven decision. By understanding the fundamental principles and practical nuances of each method, you can confidently replicate and adapt these syntheses to achieve your research objectives efficiently and safely.

References

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

[1][2] Executive Summary Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 16386-34-8) is a chemical intermediate structurally related to piperonyl precursors.[1][2] While valuable for legitimate organic synthesis (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate (CAS: 16386-34-8) is a chemical intermediate structurally related to piperonyl precursors.[1][2] While valuable for legitimate organic synthesis (e.g., flavor/fragrance, polymer chemistry), it possesses a structural skeleton that renders it a primary precursor of concern for the illicit manufacture of controlled substances (specifically MDMA/Ecstasy series).[2]

Immediate Directive:

  • Do not dispose of via municipal drains or standard trash.[1][2]

  • Do not sell or transfer surplus stock to unverified entities.[1][2]

  • Preferred Method: High-temperature incineration via a DEA-registered reverse distributor or licensed hazardous waste contractor.[1][2]

Chemical Identification & Hazard Assessment

Before initiating disposal, verify the material identity and associated hazards.

ParameterSpecification
Chemical Name Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate
Common Synonyms Methyl 3,4-methylenedioxycinnamate; MMDC
CAS Number 16386-34-8
Molecular Formula C₁₁H₁₀O₄
Physical State Solid (Off-white to pale yellow crystals)
Melting Point 132–134 °C
Solubility Insoluble in water; Soluble in DCM, Methanol, Acetone
GHS Hazard Classification[1]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • Precursor Status: While not always explicitly listed as a DEA List I chemical (unlike its epoxide derivative, PMK glycidate), it is a watched chemical in many jurisdictions due to its direct convertibility to piperonyl methyl ketone (PMK).[1][2]

Regulatory Compliance & Security (The "Why")

Expert Insight: The critical risk with this compound is not just environmental toxicity, but diversion .[2] Regulatory bodies (DEA in the US, INCB globally) monitor the movement of benzodioxole derivatives.[1]

  • United States: Under the Controlled Substances Act (CSA), disposal of precursor analogues must ensure the material is rendered "non-retrievable."[1][2]

  • EU & Global: Classified under "voluntary monitoring" lists or Category 1 precursor lists depending on the specific member state regulations regarding "pre-precursors."[1][2]

The Golden Rule of Precursor Disposal:

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The disposal method must irreversibly destroy the molecular structure, specifically the benzodioxole ring and the propenoate side chain, to prevent extraction and illicit use.[1]

Operational Disposal Protocol
Phase 1: Waste Characterization & Segregation[1][2]
  • Segregation: Isolate this material from oxidizers (e.g., permanganates, nitrates) to prevent uncontrolled exothermic reactions.[1][2]

  • Labeling: Label the waste container clearly:

    • Content: "Non-Halogenated Organic Solid - Methyl 3,4-methylenedioxycinnamate"[1][2]

    • Hazard:[1][2][3] "Irritant / Suspect Precursor"[1][2]

    • Note: "Do Not Recycle - Destructive Incineration Required"[1][2]

Phase 2: Selection of Disposal Path

Choose the path based on your facility's capabilities and regulatory standing.

Option A: Reverse Distribution (Recommended for >100g) [1][2]

  • Best for: Expired inventory, bulk surplus.[1][2]

  • Procedure: Contact a DEA-registered reverse distributor.[1][2][4] They take custody, document the chain of custody (Form 41 equivalent for precursors), and guarantee destruction.[2]

  • Benefit: Transfers liability immediately upon pickup.[1][2]

Option B: Hazardous Waste Stream (Lab Scale <100g) [1][2]

  • Best for: Reaction byproducts, small contaminated solids.[1][2]

  • Procedure:

    • Dissolve solid waste in a compatible combustible solvent (e.g., Acetone or Ethanol) if liquid waste stream is preferred, OR keep as solid waste.[2]

    • Pack in UN-rated fiber or poly drums.

    • Manifest as "Waste Toxic Solids, Organic, N.O.S."

    • Mandatory Treatment: Incineration at >1000°C.

Phase 3: Chemical Destruction (Optional / On-Site)

Use this only if your facility permits bench-scale treatment to render precursors inert before pickup.[1][2]

Protocol: Oxidative Degradation

  • Dissolve: Dissolve 10g of substance in 100mL Acetone.

  • Oxidize: Slowly add a saturated solution of Potassium Permanganate (KMnO₄) under stirring.[1][2]

  • Reaction: The purple color will fade to brown (MnO₂) as the double bond is cleaved and the benzodioxole ring is oxidized.[1]

  • Disposal: Filter the MnO₂ sludge (heavy metal waste).[1][2] The filtrate is now a non-precursor organic waste.[1][2]

    • Warning: This reaction is exothermic.[1][2] Perform in a fume hood.

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision process for compliant disposal.

DisposalWorkflow Start Start: Surplus Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate QuantCheck Quantity Assessment Start->QuantCheck LargeScale Bulk Inventory (>100g) QuantCheck->LargeScale High Value/Risk SmallScale Lab Waste / Residue (<100g) QuantCheck->SmallScale Routine Waste ReverseDist Contact DEA-Registered Reverse Distributor LargeScale->ReverseDist SolidWaste Segregate into Non-Halogenated Organic Waste SmallScale->SolidWaste ChainCustody Document Chain of Custody ReverseDist->ChainCustody Incineration High-Temp Incineration (Destruction of Chemical Structure) ChainCustody->Incineration Labeling Label: 'Suspect Precursor - Incineration Only' SolidWaste->Labeling Labeling->Incineration End Compliance Achieved Incineration->End

Figure 1: Decision matrix for the secure disposal of benzodioxole precursors, prioritizing incineration to prevent diversion.

Emergency Procedures

In the event of a spill during transport to the waste accumulation area:

  • Evacuate: Clear the immediate area. Dust may be irritating.[1][2][3]

  • PPE: Wear nitrile gloves, safety goggles, and a P95/N95 dust mask.[2]

  • Containment: Do not dry sweep (creates dust).[1][2] Cover with a wet absorbent pad or dampen slightly with water before sweeping.[1][2]

  • Clean-up: Place spilled material into a sealable bag. Label as "Spill Debris - Contains Precursor."[1][2]

  • Decontamination: Wash the surface with a dilute soap solution, followed by a water rinse.[2]

References
  • U.S. Department of Justice, Drug Enforcement Administration. (2023). List of Scheduled Chemicals and Precursors. Retrieved February 17, 2026, from [Link][2]

  • United Nations Office on Drugs and Crime (UNODC). (2011).[1][2][5] Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved February 17, 2026, from [Link][2]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

The hazard statements for methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritat...

Author: BenchChem Technical Support Team. Date: February 2026

The hazard statements for methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] These classifications necessitate a stringent personal protective equipment (PPE) protocol to mitigate risks of exposure through ingestion, skin contact, eye contact, and inhalation.

Core Principles of Safe Handling

Before any handling of this compound, a designated work area should be established within a well-ventilated laboratory.[1][5] An emergency shower and eyewash station must be readily accessible.[6] All personnel involved must be trained on the specific hazards and the procedures outlined in this guide.

Required Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile or Butyl rubber gloves.[7]Provides a barrier against skin irritation (H315).[4] Gloves must be inspected before use and changed immediately if contaminated.[5]
Eye and Face Protection Chemical safety goggles or a face shield.[6][8]Protects against splashes that could cause serious eye irritation (H319).[4]
Skin and Body Protection A lab coat, worn fully buttoned. Consider a chemical-resistant apron for larger quantities.[2]Prevents skin contact and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][8]Mitigates the risk of respiratory irritation from inhaling dust or vapors (H335).[4]
Step-by-Step PPE Protocol: Donning and Doffing

The following procedure ensures the safe use of PPE and minimizes the risk of contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a seal check for the respirator.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Lab Coat/Apron: Remove the lab coat by turning it inside out, without touching the exterior.

  • Eye and Face Protection: Remove goggles or face shield from the back.

  • Respiratory Protection (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plan

Handling Operations:

  • Always handle methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[3]

  • After handling, wash hands and any exposed skin thoroughly.[6][8]

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing the full PPE described above, contain the spill using an inert absorbent material like sand or earth.[8][9]

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with soap and water.[7]

Disposal:

  • Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local environmental regulations.[10]

  • Empty containers may retain product residue and should be treated as hazardous waste.[10]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate start Start: Assess Procedure small_scale Small scale handling (<1g) in fume hood? start->small_scale large_scale Large scale handling or potential for aerosolization? small_scale->large_scale No ppe_level_1 Standard PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat small_scale->ppe_level_1 Yes large_scale->ppe_level_1 No ppe_level_2 Enhanced PPE: - Standard PPE + - Chemical Apron - Face Shield - NIOSH Respirator large_scale->ppe_level_2 Yes end Proceed with Caution ppe_level_1->end ppe_level_2->end

Caption: PPE selection workflow based on the scale and nature of the handling procedure.

References

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Covestro. SAFETY DATA SHEET. [Link]

  • Aromatic Fragrances International. SAFETY DATA SHEET. [Link]

  • Covestro Solution Center. SAFETY DATA SHEET. [Link]

  • BP Lubricants USA Inc. ON Direct Liquid Cooling PG 75 - SAFETY DATA SHEET. [https://msdspds.bp.com/ussds/amersdsf.nsf/Files/CF81423B821F249685258A8A0059C137/ File/1206148.pdf)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate
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methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate
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